PSB-KK1415
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C24H23ClN6O2 |
|---|---|
Molecular Weight |
462.9 g/mol |
IUPAC Name |
7-[(4-chlorophenyl)methyl]-8-[2-(1H-indol-3-yl)ethylamino]-1,3-dimethylpurine-2,6-dione |
InChI |
InChI=1S/C24H23ClN6O2/c1-29-21-20(22(32)30(2)24(29)33)31(14-15-7-9-17(25)10-8-15)23(28-21)26-12-11-16-13-27-19-6-4-3-5-18(16)19/h3-10,13,27H,11-12,14H2,1-2H3,(H,26,28) |
InChI Key |
FHFDQEPXKZVEOI-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
Unraveling the Molecular intricacies: A Technical Guide to the Mechanism of Action of PSB-KK1415
For Researchers, Scientists, and Drug Development Professionals
PSB-KK1415 has emerged as a significant pharmacological tool and potential therapeutic candidate due to its selective agonist activity at the orphan G protein-coupled receptor 18 (GPR18). This technical guide provides an in-depth exploration of its mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying signaling pathways.
Core Mechanism: Selective GPR18 Agonism
This compound is a potent and selective agonist for the human G protein-coupled receptor GPR18.[1] Its primary mechanism of action involves binding to and activating GPR18, an orphan receptor that has been implicated in various physiological processes, including inflammation and nociception.[2][3] The activation of GPR18 by this compound initiates a cascade of intracellular signaling events, leading to its observed pharmacological effects.
Quantitative Profile of this compound
The efficacy and selectivity of this compound have been characterized through various in vitro assays. The following table summarizes the key quantitative data available for this compound.
| Parameter | Species | Value | Assay Type | Reference |
| EC50 | Human | 19.1 nM | GPR18 Activation | [1] |
Signaling Pathways Modulated by this compound
Upon binding to GPR18, this compound is believed to trigger downstream signaling cascades typically associated with Gi/o-coupled receptors. This activation can lead to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels, and the modulation of other effector systems.
Experimental Protocols
The characterization of this compound's mechanism of action relies on a suite of established experimental methodologies.
GPR18 Activation Assay (Functional Assay)
Objective: To determine the potency of this compound in activating the human GPR18 receptor.
Methodology:
-
Cell Culture: Human embryonic kidney (HEK293) cells stably expressing the human GPR18 receptor are cultured under standard conditions.
-
Assay Principle: GPR18 activation is often coupled to a reporter system, such as a calcium flux assay or a cAMP accumulation assay. In a typical cAMP assay, GPR18 is co-expressed with a modified cyclic nucleotide-gated ion channel.
-
Procedure:
-
Cells are seeded into 384-well plates.
-
After 24 hours, the cells are loaded with a calcium-sensitive fluorescent dye.
-
A baseline fluorescence reading is taken.
-
This compound is added at varying concentrations.
-
Changes in intracellular calcium, as a result of channel opening due to changes in cAMP, are monitored in real-time using a fluorescence plate reader.
-
-
Data Analysis: The concentration-response curve is plotted, and the EC50 value is calculated using non-linear regression.
In Vivo Anti-Inflammatory and Anti-Nociceptive Activity
Studies have demonstrated the potent anti-inflammatory and anti-nociceptive effects of this compound in animal models of intestinal inflammation and inflammatory pain.[2][3] These in vivo effects are consistent with the engagement of GPR18.
Animal Models of Colitis
Objective: To evaluate the anti-inflammatory efficacy of this compound in vivo.
Methodology:
-
Induction of Colitis: Colitis is induced in mice using agents such as 2,4,6-trinitrobenzenesulfonic acid (TNBS).
-
Treatment: Animals are treated with this compound or a vehicle control. A GPR18 antagonist, such as PSB-CB5, can be used to confirm the receptor-mediated effect.[2]
-
Assessment of Inflammation: The severity of colitis is evaluated based on:
-
Macroscopic score: Visual assessment of colonic damage.
-
Microscopic score: Histological analysis of tissue sections.
-
Myeloperoxidase (MPO) activity: A measure of neutrophil infiltration.
-
Cytokine levels: Quantification of pro-inflammatory cytokines like TNF-α and IL-6 in colonic tissue using Western blot or ELISA.[2]
-
-
Data Analysis: Statistical comparisons are made between the treatment groups and the colitis control group.
The table below summarizes the reported in vivo effects of this compound in a mouse model of semi-chronic colitis.[2][3]
| Parameter | Colitis Control | This compound Treated |
| Macroscopic Score | 2.61 ± 0.48 | 1.79 ± 0.22 |
| TNF-α Expression | 2.83 ± 0.64 | 1.89 ± 0.36 |
| Microscopic Score | 6.45 ± 0.40 | 5.00 ± 0.33 |
These findings underscore the potential of targeting GPR18 with selective agonists like this compound for the treatment of inflammatory conditions. Further research into the detailed downstream signaling events and the full pharmacological profile of this compound will continue to illuminate its therapeutic promise.
References
PSB-KK1415: A Selective GPR18 Agonist for Research and Drug Development
An In-depth Technical Guide
Abstract
G protein-coupled receptor 18 (GPR18), an orphan receptor with emerging roles in immunology and oncology, has garnered significant interest as a therapeutic target. The development of selective pharmacological tools is crucial for elucidating its physiological functions and therapeutic potential. This technical guide provides a comprehensive overview of PSB-KK1415, a potent and selective agonist for the human GPR18. This document details its pharmacological properties, the experimental methodologies used for its characterization, and its demonstrated efficacy in preclinical models of inflammation and pain. The information presented is intended for researchers, scientists, and drug development professionals engaged in the study of GPR18 and related signaling pathways.
Introduction to this compound
This compound is a small molecule that has been identified as a potent and selective agonist of the G protein-coupled receptor 18 (GPR18).[1][2] Its development provides a valuable tool for investigating the physiological and pathophysiological roles of GPR18. The receptor itself is activated by the endocannabinoid metabolite N-arachidonoyl glycine (B1666218) (NAGly) and the specialized pro-resolving mediator Resolvin D2, suggesting its involvement in inflammation and immune responses.[3][4] this compound has demonstrated significant anti-inflammatory and anti-nociceptive effects in preclinical animal models, highlighting its potential as a lead compound for the development of novel therapeutics.[2][5]
Chemical Properties
While the detailed synthesis of this compound is not publicly available, its fundamental chemical properties have been disclosed.
| Property | Value |
| IUPAC Name | 7-[(4-chlorophenyl)methyl]-8-[2-(1H-indol-3-yl)ethylamino]-1,3-dimethylpurine-2,6-dione |
| Molecular Formula | C₂₄H₂₃ClN₆O₂ |
| Molecular Weight | 462.94 g/mol |
| SMILES | CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)NCCC3=CNC4=CC=CC=C43)CC5=CC=C(C=C5)Cl |
A 2D diagram of the chemical structure of this compound is provided below.
Pharmacological Profile
This compound has been characterized as a highly potent and selective GPR18 agonist. Its pharmacological activity has been primarily assessed through in vitro functional assays, with a focus on its ability to induce GPR18-mediated signaling.
Potency at Human GPR18
The potency of this compound was determined using a β-arrestin recruitment assay, a common method for quantifying the activation of G protein-coupled receptors.
| Parameter | Value | Assay | Source |
| EC₅₀ (human GPR18) | 19.1 nM | β-arrestin recruitment assay | [1][2] |
Selectivity Profile
The selectivity of this compound is a key attribute, distinguishing it from non-selective cannabinoid receptor ligands. It has been tested against the classical cannabinoid receptors (CB1 and CB2) and the related orphan receptor GPR55.
| Receptor | Selectivity vs. GPR18 | Assay Type | Source |
| CB₁ Receptor | >25-fold | Not specified | [1] |
| CB₂ Receptor | >25-fold | Not specified | [1] |
| GPR55 | No activity observed | Not specified |
Note: Detailed quantitative selectivity data (e.g., Ki or IC₅₀ values) from radioligand binding or functional assays are not publicly available.
GPR18 Signaling
Upon agonist binding, GPR18 is known to couple to intracellular G proteins, initiating downstream signaling cascades. While the specific G protein coupling profile for this compound has not been detailed, literature on GPR18 suggests coupling to inhibitory G proteins.
GPR18 Signaling Pathways
Studies on GPR18 have indicated that it can couple to Gαi/o and Gαq proteins.[3] Activation of Gαi/o typically leads to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels. The β-arrestin recruitment observed with this compound is another important signaling pathway, which can mediate both receptor desensitization and G protein-independent signaling.
Experimental Methodologies
The following sections describe the general protocols for the key experiments used to characterize this compound. Note that detailed, step-by-step protocols from the primary literature are not publicly available.
β-Arrestin Recruitment Assay
This assay is a common method to measure GPCR activation by quantifying the recruitment of β-arrestin to the activated receptor at the cell membrane.
Principle: The assay typically employs an enzyme fragment complementation (EFC) system, such as the PathHunter® assay from DiscoverX. The GPR18 receptor is tagged with a small enzyme fragment (ProLink™), and β-arrestin is tagged with a larger, inactive enzyme fragment (Enzyme Acceptor). Upon agonist-induced receptor activation and β-arrestin recruitment, the two enzyme fragments are brought into proximity, forming an active enzyme that hydrolyzes a substrate to produce a chemiluminescent signal.
General Protocol:
-
Cell Plating: Cells stably co-expressing the tagged GPR18 and β-arrestin are seeded into microplates.
-
Compound Addition: this compound at various concentrations is added to the cells.
-
Incubation: The plates are incubated to allow for receptor activation and β-arrestin recruitment.
-
Detection: A substrate solution is added, and the plate is incubated in the dark.
-
Signal Measurement: The chemiluminescent signal is read using a luminometer.
-
Data Analysis: The signal is plotted against the compound concentration to generate a dose-response curve and determine the EC₅₀ value.
In Vivo Models of Intestinal Inflammation and Pain
This compound has been evaluated in mouse models of colitis and inflammatory pain, demonstrating its therapeutic potential.[2][5]
4.2.1. TNBS-Induced Colitis Model
This is a widely used model of inflammatory bowel disease that mimics some aspects of Crohn's disease.
General Protocol:
-
Induction of Colitis: Colitis is induced in mice by intrarectal administration of 2,4,6-trinitrobenzenesulfonic acid (TNBS).
-
Treatment: this compound is administered to the mice, typically via intraperitoneal injection, at a specified dose (e.g., 5 mg/kg once daily).[6]
-
Assessment of Inflammation: The severity of colitis is evaluated using several parameters:
-
Macroscopic Scoring: Visual assessment of the colon for damage, ulceration, and thickening.
-
Microscopic Scoring: Histological analysis of colon tissue sections for immune cell infiltration and tissue damage.
-
Myeloperoxidase (MPO) Activity: A biochemical marker of neutrophil infiltration in the colon.
-
Cytokine Levels: Measurement of pro-inflammatory cytokines such as TNF-α in colonic tissue.
-
4.2.2. Inflammatory Pain Model
The anti-nociceptive effects of this compound are assessed in a model of inflammatory pain.
General Protocol:
-
Induction of Pain: An inflammatory agent is injected into the paw of the mouse to induce localized inflammation and pain hypersensitivity.
-
Treatment: this compound is administered to the mice.
-
Pain Behavior Assessment: Pain-related behaviors are quantified to assess the analgesic effect of the compound. This can include measuring the withdrawal response to a thermal or mechanical stimulus.
Preclinical Efficacy Data
The following tables summarize the key findings from preclinical studies evaluating the efficacy of this compound.
Efficacy in Semi-Chronic TNBS-Induced Colitis
| Parameter | Control (Colitis) | This compound Treated | Source |
| Macroscopic Score | 2.61 ± 0.48 | 1.79 ± 0.22 | [2] |
| Microscopic Score | 6.45 ± 0.40 | 5.00 ± 0.33 | [2] |
| TNF-α Expression (relative) | 2.83 ± 0.64 | 1.89 ± 0.36 | [2] |
Efficacy in Chronic TNBS-Induced Colitis
| Parameter | Control (Colitis) | This compound Treated | Source |
| Macroscopic Score | 4.00 ± 1.32 | 3.33 ± 1.26 | [2] |
| MPO Activity | 41.33 ± 11.64 | 32.23 ± 8.51 | [2] |
Efficacy in Inflammatory Pain Model
| Condition | Control (No Treatment) | This compound Treated | Source |
| Pain-induced Behaviors (Control Mice) | 58.00 ± 6.24 | 32.60 ± 2.54 | [2] |
| Pain-induced Behaviors (Inflamed Mice) | 85.00 ± 5.77 | 60.83 ± 2.85 | [2] |
Summary and Future Directions
This compound is a valuable pharmacological tool for the investigation of GPR18. Its high potency and selectivity make it superior to previously available agonists for studying the roles of this receptor in health and disease. The demonstrated anti-inflammatory and anti-nociceptive effects in preclinical models suggest that GPR18 is a promising therapeutic target for inflammatory bowel disease and inflammatory pain.
Future research should focus on:
-
Elucidating the specific G protein signaling pathways activated by this compound.
-
Conducting more extensive preclinical studies to evaluate its pharmacokinetic and pharmacodynamic properties.
-
Investigating its efficacy in a broader range of disease models where GPR18 is implicated.
The availability of selective agonists like this compound will undoubtedly accelerate our understanding of GPR18 biology and its potential for therapeutic intervention.
References
- 1. Potent, Selective Agonists for the Cannabinoid-like Orphan G Protein-Coupled Receptor GPR18: A Promising Drug Target for Cancer and Immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel selective agonist of GPR18, PSB-KK-1415 exerts potent anti-inflammatory and anti-nociceptive activities in animal models of intestinal inflammation and inflammatory pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Towards A Molecular Understanding of The Cannabinoid Related Orphan Receptor GPR18: A Focus on Its Constitutive Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Resolvin - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
GPR18 Agonist PSB-KK1415: A Technical Guide to its Discovery and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
G protein-coupled receptor 18 (GPR18) has emerged as a promising, yet underexplored, therapeutic target in fields such as immunology, oncology, and pharmacology. Initially deorphanized as a receptor for N-arachidonoyl glycine (B1666218) (NAGly), its study has been historically challenged by a lack of potent and selective pharmacological tools. This technical guide details the discovery, synthesis, and characterization of PSB-KK1415, a potent and selective agonist for the human GPR18. This compound, identified as 7-(4-chlorobenzyl)-1,3-dimethyl-8-((2-(1H-indol-3-yl)ethyl)amino)-3,7-dihydro-1H-purine-2,6-dione, represents a significant advancement in the development of chemical probes to elucidate the physiological and pathological roles of GPR18.
Discovery and Pharmacological Profile
This compound was identified through a medicinal chemistry campaign aimed at developing potent and selective GPR18 agonists. Its activity was primarily assessed using a β-arrestin recruitment assay, a common method for quantifying the activation of G protein-coupled receptors.
Quantitative Pharmacological Data
The potency and selectivity of this compound were determined through a series of in vitro assays. The data presented below summarizes its activity at GPR18 and other related receptors, highlighting its selectivity profile.
| Receptor | Assay Type | Species | Potency (EC50/Ki) | Selectivity vs. hGPR18 |
| hGPR18 | β-arrestin recruitment | Human | 19.1 nM | - |
| hCB1 | Radioligand Binding | Human | >10,000 nM | >520-fold |
| hCB2 | Radioligand Binding | Human | >10,000 nM | >520-fold |
| hGPR55 | β-arrestin recruitment | Human | Inactive | - |
hGPR18: human GPR18; hCB1: human cannabinoid receptor 1; hCB2: human cannabinoid receptor 2; hGPR55: human GPR55. EC50 is the half maximal effective concentration. Ki is the inhibitory constant.
Synthesis of this compound
The synthesis of this compound is based on a multi-step procedure starting from 8-bromo-1,3-dimethylxanthine. The key steps involve N-alkylation at the 7-position followed by a nucleophilic substitution at the 8-position.
Synthetic Workflow
Experimental Protocol: Synthesis of this compound
Step 1: Synthesis of 8-bromo-7-(4-chlorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione
To a solution of 8-bromo-1,3-dimethylxanthine (1.0 eq) in dimethylformamide (DMF), potassium carbonate (K₂CO₃, 2.0 eq) is added, and the mixture is stirred at room temperature. 4-chlorobenzyl chloride (1.2 eq) is then added, and the reaction mixture is heated. After completion, the reaction is cooled to room temperature, and water is added to precipitate the product. The solid is collected by filtration, washed with water, and dried to yield the intermediate product.
Step 2: Synthesis of 7-(4-chlorobenzyl)-8-((2-(1H-indol-3-yl)ethyl)amino)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione (this compound)
A mixture of 8-bromo-7-(4-chlorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione (1.0 eq), 2-(1H-indol-3-yl)ethan-1-amine (1.5 eq), and N,N-diisopropylethylamine (DIPEA, 3.0 eq) in dimethyl sulfoxide (B87167) (DMSO) is heated. Upon completion of the reaction, the mixture is cooled, and water is added to induce precipitation. The crude product is collected by filtration and purified by column chromatography to afford this compound as a solid.
GPR18 Signaling Pathway
GPR18 is known to be a Gi/o-coupled receptor. The binding of an agonist, such as this compound, is expected to initiate a signaling cascade that leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and the recruitment of β-arrestin.
Experimental Protocols: Biological Assays
β-Arrestin Recruitment Assay
The potency of this compound at the human GPR18 was determined using the PathHunter® β-arrestin recruitment assay.
Principle: This assay is a cell-based functional assay that measures the interaction of β-arrestin with an activated GPCR. The technology is based on enzyme fragment complementation (EFC). The GPR18 receptor is tagged with a small enzyme donor fragment (ProLink™), and β-arrestin is fused to a larger, inactive enzyme acceptor fragment. Upon agonist-induced activation of GPR18, β-arrestin is recruited to the receptor, forcing the complementation of the two enzyme fragments. This results in the formation of a functional enzyme that hydrolyzes a substrate to produce a chemiluminescent signal.
Protocol Outline:
-
Cell Plating: PathHunter® cells stably co-expressing the GPR18-ProLink™ fusion protein and the β-arrestin-enzyme acceptor fusion protein are seeded in 384-well white, solid-bottom assay plates and incubated overnight.
-
Compound Preparation: this compound is serially diluted in assay buffer to generate a concentration-response curve.
-
Agonist Stimulation: The diluted compound is added to the cells, and the plates are incubated for 90 minutes at 37°C.
-
Signal Detection: The PathHunter® detection reagent is added to each well, and the plates are incubated for 60 minutes at room temperature in the dark.
-
Data Acquisition: The chemiluminescent signal is read using a plate reader.
-
Data Analysis: The data is normalized to a vehicle control and a maximum agonist control. The EC50 values are calculated using a four-parameter logistic equation.
Experimental Workflow: β-Arrestin Recruitment Assay
Conclusion
This compound is a valuable pharmacological tool for the investigation of GPR18. Its high potency and selectivity will enable researchers to more accurately probe the receptor's function in various physiological and disease states. The synthetic route and experimental protocols provided in this guide offer a comprehensive resource for the scientific community to utilize and build upon this important discovery. Further studies employing this compound are anticipated to significantly advance our understanding of GPR18 and its potential as a therapeutic target.
The Structure-Activity Relationship of PSB-KK1415: A Potent and Selective GPR18 Agonist
An In-depth Technical Guide for Researchers and Drug Development Professionals
PSB-KK1415 has emerged as a significant pharmacological tool and a potential therapeutic lead, acting as a potent and selective agonist for the G protein-coupled receptor 18 (GPR18), a target implicated in immunology and cancer.[1][2][3][4] This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of this compound, detailing its development, pharmacological properties, and the experimental methodologies used in its characterization.
Core Structure and Pharmacological Profile
This compound belongs to a class of non-lipid-like agonists of GPR18, developed from a tricyclic xanthine (B1682287) scaffold.[2] It is distinguished by its high potency, with an EC50 of 19.1 nM for human GPR18, as determined by β-arrestin recruitment assays.[1][2][3][5][6][7] Furthermore, this compound exhibits a favorable selectivity profile, with at least a 25-fold greater selectivity for GPR18 over the cannabinoid CB1 and CB2 receptors.[1][2] In preclinical studies, this compound has demonstrated significant anti-inflammatory and anti-nociceptive effects in animal models of intestinal inflammation.[8]
Structure-Activity Relationship (SAR) Analysis
The development of this compound from the initial hit compounds, PSB-KD107 and PSB-KD477, provides valuable insights into the SAR of this chemical series.[5] The key structural modifications and their impact on GPR18 agonism are summarized in the table below.
| Compound | Structure | hGPR18 EC50 (nM) [β-arrestin assay] | Selectivity vs. CB Receptors |
| PSB-KD107 | 9-[2-(1H-indol-3-yl)ethyl]-1,3-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione | 562 | Selective over GPR55, CB1, and CB2 at 10 µM |
| This compound | 7-[(4-chlorophenyl)methyl]-8-[2-(1H-indol-3-yl)ethylamino]-1,3-dimethylpurine-2,6-dione | 19.1 | >25-fold vs. CB receptors |
| PSB-KK1445 | 7-[(4-fluorophenyl)methyl]-8-[2-(1H-indol-3-yl)ethylamino]-1,3-dimethylpurine-2,6-dione | 45.4 | >200-fold vs. CB1 and CB2 |
The transition from the tricyclic purinopyrimidinone core of PSB-KD107 to the xanthine core of this compound, along with the introduction of a substituted benzyl (B1604629) group at the 7-position and an indolylethylamino side chain at the 8-position, was crucial for the significant increase in potency. Specifically, the 4-chlorobenzyl substituent in this compound appears to be optimal for high affinity, while the 4-fluorobenzyl group in PSB-KK1445, although slightly reducing potency, dramatically enhances selectivity against cannabinoid receptors.
Experimental Protocols
β-Arrestin Recruitment Assay (PathHunter®)
The potency of this compound and its analogs at the human GPR18 was determined using the PathHunter® β-arrestin recruitment assay, an enzyme fragment complementation-based technology.
Methodology:
-
Cell Culture: CHO-K1 cells stably co-expressing the human GPR18 receptor fused to a ProLink™ (PK) tag and β-arrestin fused to an Enzyme Acceptor (EA) tag are cultured in F-12 medium supplemented with 10% FBS, 1% penicillin/streptomycin, and appropriate selection antibiotics.
-
Assay Preparation: Cells are harvested and seeded into 384-well white, solid-bottom microplates at a density of 5,000 cells per well and incubated overnight at 37°C in a 5% CO2 atmosphere.
-
Compound Treatment: Test compounds are serially diluted in assay buffer. The cell culture medium is removed, and the compound dilutions are added to the wells.
-
Incubation: The plates are incubated for 90 minutes at 37°C.
-
Detection: The PathHunter® detection reagent, containing the chemiluminescent substrate, is added to each well. The plates are incubated for 60 minutes at room temperature in the dark.
-
Data Acquisition: Chemiluminescence is measured using a suitable plate reader. The data are normalized to the response of a maximal concentration of a reference agonist.
-
Data Analysis: Concentration-response curves are generated using non-linear regression to determine the EC50 values.
TNBS-Induced Colitis in Mice
The anti-inflammatory properties of this compound were evaluated in a 2,4,6-trinitrobenzenesulfonic acid (TNBS)-induced colitis model in mice, which mimics human inflammatory bowel disease.
Methodology:
-
Animal Model: Male BALB/c mice are used for the study.
-
Induction of Colitis: Mice are lightly anesthetized, and a catheter is inserted intrarectally. A solution of TNBS in 50% ethanol (B145695) is administered to induce colitis. Control groups receive saline or 50% ethanol.
-
Drug Administration: this compound is administered, typically via intraperitoneal injection, at specified doses daily, starting from the day of colitis induction.
-
Monitoring: Animals are monitored daily for body weight, stool consistency, and the presence of blood in the feces to calculate a Disease Activity Index (DAI).
-
Endpoint Analysis: After a predetermined period (e.g., 3-7 days), the animals are euthanized. The colons are excised, and the length and weight are measured.
-
Histological and Biochemical Analysis: Colon tissue samples are collected for histological examination to assess inflammation and tissue damage. Myeloperoxidase (MPO) activity, a marker of neutrophil infiltration, and levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) are quantified in colon homogenates.
GPR18 Signaling Pathway
This compound, as a GPR18 agonist, initiates a cascade of intracellular signaling events. GPR18 is known to couple to Gαi/o and potentially Gαs proteins. The activation of these pathways leads to various downstream effects that are believed to mediate the pharmacological actions of this compound.
Activation of the Gαi/o pathway by GPR18 leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels and subsequent downstream effects. The dissociated Gβγ subunits can also activate other signaling cascades, such as the mitogen-activated protein kinase (MAPK) pathway. The potential coupling to Gαs would lead to the stimulation of adenylyl cyclase and an increase in cAMP. These pathways collectively contribute to the cellular responses modulated by this compound.
Conclusion
This compound represents a significant advancement in the development of selective probes for studying the function of GPR18. The detailed structure-activity relationship analysis highlights the key chemical features required for high potency and selectivity. The provided experimental protocols offer a framework for the pharmacological characterization of GPR18 agonists, while the elucidated signaling pathways provide a basis for understanding their mechanism of action. This in-depth guide serves as a valuable resource for researchers and professionals in the field of drug discovery and development, facilitating further investigation into the therapeutic potential of targeting GPR18.
References
- 1. iasp-pain.org [iasp-pain.org]
- 2. Discovery of Tricyclic Xanthines as Agonists of the Cannabinoid-Activated Orphan G-Protein-Coupled Receptor GPR18 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Potent, Selective Agonists for the Cannabinoid-like Orphan G Protein-Coupled Receptor GPR18: A Promising Drug Target for Cancer and Immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Uncovering the Power of GPR18 Signalling: How RvD2 and Other Ligands Could Have the Potential to Modulate and Resolve Inflammation in Various Health Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of Tricyclic Xanthines as Agonists of the Cannabinoid-Activated Orphan G-Protein-Coupled Receptor GPR18 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Chronic Experimental Model of TNBS-Induced Colitis to Study Inflammatory Bowel Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. G protein coupled receptor 18: A potential role for endocannabinoid signaling in metabolic dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
The De-orphanization of GPR18: A Technical Guide to the Selective Agonist PSB-KK1415
For Researchers, Scientists, and Drug Development Professionals
Introduction
The G protein-coupled receptor 18 (GPR18), once an orphan receptor, has emerged as a promising therapeutic target in a variety of physiological and pathological processes, including inflammation, pain, and cancer.[1][2] Its de-orphanization has been significantly advanced by the discovery of selective ligands. This technical guide provides an in-depth overview of PSB-KK1415, a potent and selective agonist that has been instrumental in characterizing the pharmacology and signaling of GPR18. We will delve into its chemical properties, binding and functional activity, the signaling pathways it modulates, and detailed experimental protocols for studying its interaction with GPR18.
This compound: A Potent and Selective GPR18 Agonist
This compound is a synthetic, non-lipid-derived small molecule that has demonstrated high potency and selectivity for the human GPR18.[3][4] Its discovery has provided a valuable chemical tool to probe the function of this receptor without the confounding off-target effects of earlier, less selective ligands.
Chemical and Physicochemical Properties
While the detailed synthesis protocol for this compound is proprietary to the University of Bonn, its chemical structure is known.[5]
| Property | Value |
| IUPAC Name | 7-[(4-chlorophenyl)methyl]-8-[2-(1H-indol-3-yl)ethylamino]-1,3-dimethylpurine-2,6-dione |
| Molecular Formula | C24H23ClN6O2 |
| Molecular Weight | 462.94 g/mol |
| CAS Number | 885896-26-4 |
A more detailed physicochemical analysis, including solubility, pKa, and LogP, would require experimental determination.
Quantitative Pharmacology of this compound
The interaction of this compound with GPR18 has been characterized through various in vitro assays, providing key quantitative data on its affinity and functional activity.
Binding Affinity and Selectivity
| Receptor | Activity (EC50/IC50/Ki) | Assay Type | Reference |
| hGPR18 | EC50: 19.1 nM | β-arrestin recruitment | [3][5][6][7] |
| hGPR55 | No activity | β-arrestin recruitment | [6] |
| hCB1 | >25-fold selectivity | Functional Assays | [3] |
| hCB2 | >25-fold selectivity | Functional Assays | [3] |
Functional Activity
This compound has been shown to be a potent agonist at GPR18, activating downstream signaling pathways. The primary functional data comes from β-arrestin recruitment assays.
| Parameter | Value | Assay |
| Potency (EC50) | 19.1 nM | β-arrestin recruitment (human GPR18) |
| Efficacy | Full Agonist | β-arrestin recruitment |
Further studies are needed to quantify the potency and efficacy of this compound in other GPR18-mediated signaling pathways, such as G protein activation, calcium mobilization, and ERK phosphorylation, to fully elucidate any potential biased agonism.
GPR18 Signaling Pathways
Activation of GPR18 by an agonist like this compound initiates a cascade of intracellular signaling events. GPR18 is known to couple to multiple G protein subtypes, including Gαi/o and Gαq, as well as engaging the β-arrestin pathway.[8][9]
Gαi/o- and Gαq-Mediated Signaling
The coupling of GPR18 to Gαi/o and Gαq proteins leads to the modulation of downstream effectors. Gαi/o activation typically results in the inhibition of adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels. Gαq activation stimulates phospholipase C (PLC), which in turn generates inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, a key signaling event.[8][10] Both G protein pathways can also lead to the activation of the mitogen-activated protein kinase (MAPK) cascade, resulting in the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2).[8]
References
- 1. researchgate.net [researchgate.net]
- 2. Novel selective agonist of GPR18, PSB-KK-1415 exerts potent anti-inflammatory and anti-nociceptive activities in animal models of intestinal inflammation and inflammatory pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Potent, Selective Agonists for the Cannabinoid-like Orphan G Protein-Coupled Receptor GPR18: A Promising Drug Target for Cancer and Immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aobious.com [aobious.com]
- 5. Novel GPR18 Ligands in Rodent Pharmacological Tests: Effects on Mood, Pain, and Eating Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | GPR18 agonist | Probechem Biochemicals [probechem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Activation of GPR18 by cannabinoid compounds: a tale of biased agonism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. uniprot.org [uniprot.org]
- 10. dda.creative-bioarray.com [dda.creative-bioarray.com]
An In-depth Technical Guide to the Endogenous Ligands of the GPR18 Receptor
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This document provides a comprehensive overview of the current understanding of the endogenous ligands for the G-protein coupled receptor 18 (GPR18). It details the key putative ligands, their quantitative pharmacological data, the experimental methodologies used for their identification and characterization, and the known signaling pathways they activate.
Introduction: GPR18 - An Orphan Receptor with Emerging Significance
G protein-coupled receptor 18 (GPR18) is a class A orphan GPCR, initially cloned in 1997.[1] Despite sharing low sequence homology with the classical cannabinoid receptors CB1 and CB2, it is often considered a putative cannabinoid receptor due to its interaction with various cannabinoid compounds.[1][2] GPR18 is highly expressed in immune cells and tissues such as the spleen, thymus, lymph nodes, and peripheral blood leukocytes, as well as in the testis and parts of the central nervous system.[1][3][4][5] The receptor is implicated in a variety of physiopathological processes, including immunomodulation, pain perception, intraocular pressure regulation, and metabolism.[1][6][7]
For years, GPR18 was classified as an orphan receptor. However, extensive research has led to the proposal of two primary endogenous ligands: the endocannabinoid metabolite N-arachidonoyl glycine (B1666218) (NAGly) and the specialized pro-resolving mediator Resolvin D2 (RvD2) .[1][8] This guide delves into the evidence supporting these molecules as the native activators of GPR18.
Putative Endogenous Ligands of GPR18
Two distinct classes of lipid mediators have been identified as the primary candidates for endogenous GPR18 ligands.
N-arachidonoyl glycine (NAGly)
NAGly is a carboxylic metabolite of the endocannabinoid anandamide (B1667382) (AEA).[9] It was the first compound proposed as an endogenous ligand for GPR18 and is known to exhibit anti-inflammatory and antinociceptive properties.[1][10]
Discovery and Characterization: NAGly was first identified as a GPR18 ligand in 2006 by Kohno et al. through the screening of a lipid library.[4][11] In this study, NAGly was shown to induce an increase in intracellular Ca2+ concentration and inhibit forskolin-induced cAMP production in cells transfected with GPR18.[4][11] Subsequent studies have shown that NAGly potently drives the migration of microglia and other cells expressing GPR18, an effect mediated through the Gαi/o pathway and involving MAPK activation.[10][12][13]
However, the role of NAGly as a GPR18 agonist is not without controversy. Some studies, particularly those using β-arrestin recruitment assays or examining G-protein coupling in native neuronal systems, have failed to demonstrate GPR18 activation by NAGly.[4][14] This suggests a complex pharmacology, potentially involving biased agonism, where a ligand preferentially activates certain signaling pathways over others.[12][15]
Quantitative Data for N-arachidonoyl glycine (NAGly) at GPR18:
| Assay Type | Cell Line | Parameter | Value | Reference |
| cAMP Inhibition | GPR18-transfected CHO | EC₅₀ | 20 nM | [4] |
| Ca²⁺ Mobilization | GPR18-transfected HEK293 | EC₅₀ | ~100-200 nM | [12] |
| ERK1/2 Phosphorylation | GPR18-transfected HEK293 | EC₅₀ | ~300 nM | [12] |
| Microglial Migration | BV-2 Microglia | EC₅₀ | ~300 pM | [13] |
Resolvin D2 (RvD2)
Resolvin D2 (RvD2) is a specialized pro-resolving mediator (SPM) derived from the omega-3 fatty acid docosahexaenoic acid (DHA).[16] SPMs are critical for the active resolution of inflammation, a process essential for returning tissues to homeostasis after injury or infection.[17]
Discovery and Characterization: RvD2 was identified as a potent GPR18 ligand through an unbiased G protein–coupled receptor-β-arrestin–based screening system.[18] This interaction is highly specific and potent, with RvD2 activating GPR18 at picomolar to nanomolar concentrations.[8][18] The RvD2-GPR18 axis plays a crucial role in host defense, enhancing phagocyte clearance of bacteria, promoting efferocytosis (clearance of apoptotic cells), and limiting polymorphonuclear neutrophil (PMN) infiltration during infection and inflammation.[18][19] The protective actions of RvD2 are significantly diminished in GPR18-deficient mice, confirming the receptor's role in mediating its pro-resolving functions.[18]
Quantitative Data for Resolvin D2 (RvD2) at GPR18:
| Assay Type | Cell Line / System | Parameter | Value | Reference |
| β-Arrestin Recruitment | GPR18-expressing CHO | EC₅₀ | ~0.2 pM (2.0 x 10⁻¹³ M) | [8][18] |
| Radioligand Binding ([³H]-RvD2) | Recombinant human GPR18 | K_d | ~10 nM | [18] |
| Phagocytosis Enhancement | Human Macrophages | EC₅₀ | ~1 nM | [18] |
| cAMP Stimulation | Human Macrophages | - | Dependent on GPR18 | [18] |
GPR18 Signaling Pathways
GPR18 activation initiates several downstream signaling cascades, primarily through coupling to inhibitory and calcium-mobilizing G-proteins. The specific pathways activated can differ depending on the ligand, a phenomenon known as biased agonism.[12]
G-Protein Coupling:
-
Gαi/o: The most consistently reported coupling is to the Gαi/o family of G-proteins.[1] This is evidenced by the pertussis toxin (PTX)-sensitive inhibition of cAMP production and cell migration induced by ligands like NAGly.[11][12][20]
-
Gαq/11: Evidence also supports coupling to Gαq/11, which leads to the activation of phospholipase C (PLC) and subsequent mobilization of intracellular calcium.[1][12]
Downstream Effectors:
-
Adenylyl Cyclase (AC): Activation of Gαi/o inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[11]
-
Phospholipase C (PLC): Activation of Gαq/11 stimulates PLC, which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), ultimately causing a rise in intracellular Ca2+.[12]
-
MAPK/ERK Pathway: GPR18 activation leads to the phosphorylation and activation of extracellular signal-regulated kinases (ERK1/2), a key pathway in regulating cell migration and proliferation.[1][12]
-
β-Arrestin Recruitment: Some ligands, notably Δ⁹-THC and RvD2, have been shown to induce β-arrestin recruitment, a pathway involved in receptor desensitization and G-protein-independent signaling.[8][12][18]
Caption: GPR18 signaling pathways initiated by endogenous ligands.
Key Experimental Protocols
The identification and characterization of GPR18 ligands rely on a suite of established pharmacological assays.
Ligand Identification by Functional Screening
The initial discovery of NAGly as a GPR18 ligand involved a functional screen measuring intracellular calcium mobilization.
Methodology:
-
Cell Line Preparation: A stable cell line (e.g., L929, CHO, K562) is engineered to heterologously express the human GPR18 receptor. A corresponding "mock-transfected" cell line, which does not express the receptor, is used as a negative control.[5][11]
-
Calcium Indicator Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).
-
Screening: Cells are exposed to individual compounds from a bioactive lipid library.[11]
-
Signal Detection: Changes in intracellular Ca2+ concentration are measured by detecting changes in fluorescence using a fluorometric imaging plate reader (FLIPR) or similar instrument.
-
Hit Identification: A "hit" is identified when a compound causes a significantly greater increase in Ca2+ in GPR18-expressing cells compared to mock-transfected cells.[11]
Caption: Experimental workflow for GPR18 ligand identification.
Radioligand Binding Assay
To confirm direct interaction between a ligand and the receptor, competitive binding assays are performed. This was used to validate the RvD2-GPR18 interaction.[18]
Methodology:
-
Receptor Source: Membranes are prepared from cells overexpressing recombinant GPR18.
-
Radioligand: A tritiated ([³H]) version of the putative ligand (e.g., [³H]-RvD2) is synthesized.
-
Incubation: A fixed concentration of the radioligand is incubated with the receptor-containing membranes in the presence of increasing concentrations of an unlabeled competitor ligand (the same ligand, unlabeled).
-
Separation: The reaction is terminated, and receptor-bound radioligand is separated from unbound radioligand, typically by rapid vacuum filtration through glass fiber filters.
-
Quantification: The amount of radioactivity trapped on the filters is quantified by liquid scintillation counting.
-
Data Analysis: The data are used to calculate the dissociation constant (Kd) of the radioligand and the inhibition constant (Ki) of the competitor, providing a measure of binding affinity. A Scatchard analysis of saturation binding data yields the Kd.[18]
Functional Characterization: Cell Migration Assay
GPR18 is known to regulate cell migration, making this a key functional readout.[13]
Methodology:
-
Apparatus: A Boyden chamber or a similar transwell insert system is used. The chamber consists of two compartments separated by a microporous membrane.
-
Cell Seeding: The cells of interest (e.g., BV-2 microglia) are placed in the upper compartment of the chamber.[10][13]
-
Chemoattractant: The lower compartment is filled with media containing the putative chemoattractant (e.g., NAGly) at various concentrations. A vehicle control is also included.
-
Incubation: The chamber is incubated for several hours to allow cells to migrate through the pores of the membrane toward the chemoattractant.
-
Quantification: Non-migrated cells on the upper surface of the membrane are removed. The cells that have migrated to the lower surface are fixed, stained (e.g., with crystal violet), and counted under a microscope.
-
Data Analysis: The number of migrated cells is plotted against the concentration of the chemoattractant to generate a dose-response curve and determine potency (EC₅₀).
Caption: Workflow for a GPR18-mediated cell migration assay.
Conclusion and Future Directions
The de-orphanization of GPR18 has progressed significantly with the identification of N-arachidonoyl glycine and Resolvin D2 as its principal endogenous ligands. While NAGly was the first candidate and is linked to the endocannabinoid system, its pharmacology at GPR18 is complex and shows discrepancies across different assay systems, pointing towards biased agonism.[12] In contrast, the interaction between the pro-resolving mediator RvD2 and GPR18 is well-supported, establishing a critical axis for the active resolution of inflammation.[18][21]
For researchers and drug development professionals, this dual-ligand system presents both challenges and opportunities. The apparent biased agonism suggests that it may be possible to develop pathway-selective drugs that target the therapeutic benefits of GPR18 activation (e.g., inflammation resolution) while avoiding potential side effects. Future research must focus on:
-
Resolving the controversies surrounding NAGly's interaction with GPR18 across different cellular contexts.
-
Elucidating the full spectrum of signaling pathways downstream of the RvD2-GPR18 axis.
-
Developing selective pharmacological tools (agonists and antagonists) to better probe GPR18 function in vivo.[1]
-
Exploring the therapeutic potential of targeting the GPR18 receptor in inflammatory, metabolic, and neurodegenerative diseases.[8][22][23]
A deeper understanding of how these distinct endogenous ligands modulate GPR18 function will be paramount to successfully translating this knowledge into novel therapeutic strategies.
References
- 1. Therapeutic Exploitation of GPR18: Beyond the Cannabinoids? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. So what do we call GPR18 now? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NAGly receptor - Wikipedia [en.wikipedia.org]
- 4. guidetopharmacology.org [guidetopharmacology.org]
- 5. peerj.com [peerj.com]
- 6. GPR18: An Orphan Receptor with Potential in Pain Management [learn.mapmygenome.in]
- 7. G protein coupled receptor 18: A potential role for endocannabinoid signaling in metabolic dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. N-Arachidonylglycine - Wikipedia [en.wikipedia.org]
- 10. N-arachidonoyl glycine, an abundant endogenous lipid, potently drives directed cellular migration through GPR18, the putative abnormal cannabidiol receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Identification of N-arachidonylglycine as the endogenous ligand for orphan G-protein-coupled receptor GPR18 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Activation of GPR18 by cannabinoid compounds: a tale of biased agonism - PMC [pmc.ncbi.nlm.nih.gov]
- 13. N-arachidonoyl glycine, an abundant endogenous lipid, potently drives directed cellular migration through GPR18, the putative abnormal cannabidiol receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. N-Arachidonyl glycine does not activate G protein-coupled receptor 18 signaling via canonical pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Uncovering the Power of GPR18 Signalling: How RvD2 and Other Ligands Could Have the Potential to Modulate and Resolve Inflammation in Various Health Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Resolvin - Wikipedia [en.wikipedia.org]
- 17. mdpi.com [mdpi.com]
- 18. Identification of resolvin D2 receptor mediating resolution of infections and organ protection - PMC [pmc.ncbi.nlm.nih.gov]
- 19. biorxiv.org [biorxiv.org]
- 20. N-arachidonoyl glycine induces macrophage apoptosis via GPR18 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Resolvin D2-G-Protein Coupled Receptor 18 Enhances Bone Marrow Function and Limits Steatosis and Hepatic Collagen Accumulation in Aging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. What are GPR18 antagonists and how do they work? [synapse.patsnap.com]
- 23. mdpi.com [mdpi.com]
The Role of PSB-KK1415 in the Endocannabinoid System: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
PSB-KK1415 has emerged as a significant pharmacological tool for investigating the intricacies of the expanded endocannabinoid system, often referred to as the endocannabinoidome. While not a classical cannabinoid receptor ligand, its potent and selective agonism at the orphan G protein-coupled receptor GPR18 positions it as a key compound for elucidating the physiological and pathological roles of this cannabinoid-like receptor. This technical guide provides a comprehensive overview of this compound, focusing on its mechanism of action, quantitative data from key studies, detailed experimental protocols, and the associated signaling pathways.
Core Compound Properties and Activity
This compound is a synthetic, small-molecule agonist that exhibits high selectivity for the human GPR18 receptor. Its primary pharmacological characteristic is the activation of GPR18, leading to a cascade of intracellular signaling events.
Quantitative Efficacy Data
The potency of this compound at the human GPR18 receptor has been determined through in vitro functional assays.
| Parameter | Value | Assay | Reference |
| EC50 | 19.1 nM | β-arrestin recruitment assay | [1] |
In Vivo Efficacy: Preclinical Models
This compound has demonstrated significant anti-inflammatory and anti-nociceptive effects in rodent models of intestinal inflammation and inflammatory pain.
Anti-Inflammatory Effects in a Mouse Model of Colitis
In a 2,4,6-trinitrobenzenesulfonic acid (TNBS)-induced colitis model in mice, administration of this compound led to a marked reduction in inflammatory markers.[1][2][3]
| Parameter | Control (Colitis) | This compound Treated | Fold Change/Reduction | Reference |
| Macroscopic Score | 2.61 ± 0.48 | 1.79 ± 0.22 | Reduction | [1][2] |
| Microscopic Score | 6.45 ± 0.40 | 5.00 ± 0.33 | Reduction | [1][2] |
| TNF-α Expression | 2.83 ± 0.64 | 1.89 ± 0.36 | Reduction | [1][2] |
| MPO Activity | 41.33 ± 11.64 | 32.23 ± 8.51 | Reduction | [1][2] |
Anti-Nociceptive Effects in a Mouse Model of Inflammatory Pain
In a model of inflammatory pain, this compound significantly reduced pain-associated behaviors.[2][3]
| Condition | Control (No Treatment) | This compound Treated | Reduction in Pain Behaviors | Reference |
| Control Mice | 58.00 ± 6.24 | 32.60 ± 2.54 | Yes | [2][3] |
| Inflamed Mice | 85.00 ± 5.77 | 60.83 ± 2.85 | Yes | [2][3] |
Signaling Pathways of this compound-Activated GPR18
The activation of GPR18 by agonists such as this compound initiates a complex signaling cascade involving multiple G protein subtypes and downstream effectors. The receptor has been shown to couple to both Gαi/o and Gαq proteins, leading to diverse cellular responses. This dual coupling may be indicative of biased agonism, where a ligand can preferentially activate one signaling pathway over another.
Experimental Protocols
The following sections provide detailed methodologies for key experiments cited in the study of this compound.
β-Arrestin Recruitment Assay
This assay is fundamental for determining the potency of GPR18 agonists.
Methodology:
-
Cell Plating: CHO-K1 cells stably expressing a GPR18-β-galactosidase fusion protein are seeded in 384-well plates and incubated overnight.
-
Compound Addition: Serial dilutions of this compound are added to the wells.
-
Incubation: The plates are incubated for 90 minutes at 37°C to allow for receptor activation and β-arrestin recruitment.
-
Detection: Chemiluminescent detection reagents are added, and the signal is measured using a luminometer.
-
Data Analysis: The data is normalized and plotted to generate a dose-response curve, from which the EC50 value is calculated.
TNBS-Induced Colitis in Mice
This model is used to evaluate the anti-inflammatory properties of this compound in vivo.[2]
Methodology:
-
Induction: Colitis is induced in mice by a single intrarectal administration of TNBS dissolved in ethanol.
-
Treatment: Mice are treated with this compound or vehicle according to a predetermined schedule.
-
Assessment: At the end of the study period, mice are euthanized, and the colons are collected for:
-
Macroscopic scoring: Visual assessment of inflammation, ulceration, and bowel wall thickening.
-
Microscopic scoring: Histological examination of tissue sections stained with hematoxylin (B73222) and eosin (B541160) to assess inflammatory cell infiltration and tissue damage.
-
Biochemical analysis: Measurement of myeloperoxidase (MPO) activity as an indicator of neutrophil infiltration and quantification of pro-inflammatory cytokine levels (e.g., TNF-α) by Western blot or ELISA.
-
Inflammatory Pain Model (Writhing Test)
This model assesses the anti-nociceptive effects of this compound.[2]
Methodology:
-
Induction of Pain: An inflammatory stimulus (e.g., intraperitoneal injection of acetic acid) is administered to induce writhing behavior, which is characterized by abdominal contractions and stretching of the hind limbs.
-
Treatment: this compound or vehicle is administered prior to the pain-inducing stimulus.
-
Observation: The number of writhes is counted for a defined period following the stimulus.
-
Data Analysis: The reduction in the number of writhes in the this compound-treated group compared to the vehicle group indicates an anti-nociceptive effect.
Conclusion
This compound is a valuable research tool for probing the function of the GPR18 receptor within the broader context of the endocannabinoid system. Its demonstrated efficacy in preclinical models of inflammation and pain highlights the therapeutic potential of targeting GPR18. The detailed protocols and signaling pathway information provided in this guide are intended to facilitate further research into the pharmacology of this compound and the biological roles of its target receptor. Further investigation into the nuances of GPR18 signaling, including the potential for biased agonism, will be crucial for the development of novel therapeutics.
References
- 1. Novel selective agonist of GPR18, PSB-KK-1415 exerts potent anti-inflammatory and anti-nociceptive activities in animal models of intestinal inflammation and inflammatory pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Activation of GPR18 by cannabinoid compounds: a tale of biased agonism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
Pharmacological Profile of PSB-KK1415: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
PSB-KK1415 is a potent and selective synthetic agonist for the orphan G protein-coupled receptor 18 (GPR18), also known as the N-arachidonylglycine (NAGly) receptor.[1][2][3] With a reported EC50 of 19.1 nM in a β-arrestin recruitment assay, this compound serves as a valuable pharmacological tool for elucidating the physiological and pathophysiological roles of GPR18.[2][4] This receptor has garnered significant interest as a potential therapeutic target in the realms of immunology and oncology.[1][2] Preclinical studies have demonstrated the anti-inflammatory and anti-nociceptive properties of this compound in animal models of intestinal inflammation. This technical guide provides a comprehensive overview of the pharmacological properties of this compound, including its mechanism of action, signaling pathways, and in vivo efficacy, supplemented with detailed experimental protocols and data visualizations.
Introduction
GPR18 is a class A orphan G protein-coupled receptor that has been implicated in a variety of physiological processes, including immune modulation, intraocular pressure regulation, and cell migration. This compound has emerged as a key chemical probe for studying the function of this receptor due to its potency and selectivity over other related receptors, such as the cannabinoid receptors (CB1 and CB2) and GPR55.[4] This document aims to consolidate the current knowledge on the pharmacological profile of this compound to support ongoing and future research in this area.
Quantitative Pharmacological Data
The following tables summarize the key quantitative data for this compound.
Table 1: In Vitro Potency of this compound
| Parameter | Value | Assay | Cell Line | Target | Reference |
| EC50 | 19.1 nM | β-arrestin recruitment | HEK293 | Human GPR18 | [2][4][5] |
Table 2: Selectivity Profile of this compound
| Target | Activity | Fold Selectivity vs GPR18 | Reference |
| GPR55 | No activity | - | [4] |
| Cannabinoid Receptor (CB) | - | >25-fold | [4] |
Table 3: In Vivo Efficacy of this compound in a Mouse Model of TNBS-Induced Colitis
| Parameter | Vehicle Control | This compound Treated | % Reduction | Reference |
| Macroscopic Score | 2.61 ± 0.48 | 1.79 ± 0.22 | ~31% | [6] |
| Microscopic Score | 6.45 ± 0.40 | 5.00 ± 0.33 | ~22% | [6] |
| TNF-α Expression (relative) | 2.83 ± 0.64 | 1.89 ± 0.36 | ~33% | [6] |
| MPO Activity (U/g) | 41.33 ± 11.64 | 32.23 ± 8.51 | ~22% | [6] |
Mechanism of Action and Signaling Pathways
This compound acts as an agonist at the GPR18 receptor. Upon binding, it is proposed to activate downstream signaling cascades involving Gαi/o and Gαq proteins. This leads to intracellular calcium mobilization and activation of the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway. Furthermore, this compound induces β-arrestin recruitment to the activated receptor, a key event in G protein-coupled receptor (GPCR) desensitization and signaling.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the pharmacological profile of this compound.
Radioligand Binding Assay for GPR18
This protocol is adapted from a method for determining the binding affinity of ligands to GPR18 using a radiolabeled agonist.
Objective: To determine the binding affinity (Ki) of this compound for the GPR18 receptor through competitive displacement of a radiolabeled ligand.
Materials:
-
HEK293 cells stably expressing human GPR18.
-
Membrane preparation buffer: 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4.
-
Assay buffer: 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, 0.1% BSA, pH 7.4.
-
Radioligand: [3H]-Resolvin D2 methyl ester ([3H]-RvD2-ME) or other suitable GPR18 radioligand.
-
Unlabeled this compound.
-
Glass fiber filters (e.g., Whatman GF/C).
-
Scintillation cocktail.
-
96-well plates.
-
Cell harvester and scintillation counter.
Procedure:
-
Membrane Preparation:
-
Culture HEK293-hGPR18 cells to confluency.
-
Harvest cells and homogenize in ice-cold membrane preparation buffer.
-
Centrifuge the homogenate at 500 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the membranes.
-
Resuspend the membrane pellet in assay buffer and determine the protein concentration (e.g., using a BCA assay).
-
-
Binding Assay:
-
In a 96-well plate, add in triplicate:
-
50 µL of assay buffer (for total binding) or a saturating concentration of unlabeled GPR18 agonist (for non-specific binding) or varying concentrations of this compound.
-
50 µL of [3H]-RvD2-ME at a concentration close to its Kd (e.g., 10 nM).[7]
-
100 µL of the cell membrane preparation (containing 10-20 µg of protein).
-
-
Incubate the plate for 90 minutes at room temperature with gentle agitation.
-
-
Filtration and Counting:
-
Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold assay buffer.
-
Dry the filters and place them in scintillation vials with scintillation cocktail.
-
Quantify the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Determine the IC50 value using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
β-Arrestin Recruitment Assay
Objective: To measure the potency (EC50) of this compound in inducing β-arrestin recruitment to the GPR18 receptor.
Materials:
-
HEK293 or CHO-K1 cells stably co-expressing human GPR18 and a β-arrestin reporter system (e.g., PathHunter® β-Arrestin).
-
Cell culture medium and supplements.
-
This compound.
-
Assay buffer.
-
Detection reagents for the specific reporter system.
-
White, clear-bottom 384-well plates.
-
Luminometer.
Procedure:
-
Cell Plating:
-
Seed the cells into 384-well plates at a density of 2,500-5,000 cells per well.
-
Incubate overnight at 37°C in a humidified atmosphere with 5% CO2.
-
-
Compound Addition:
-
Prepare serial dilutions of this compound in assay buffer.
-
Add the compound dilutions to the cell plates.
-
-
Incubation:
-
Incubate the plates for 90 minutes at 37°C.
-
-
Signal Detection:
-
Equilibrate the plates to room temperature.
-
Add the detection reagents according to the manufacturer's instructions.
-
Incubate for 60 minutes at room temperature.
-
-
Measurement:
-
Read the luminescence using a plate reader.
-
-
Data Analysis:
-
Plot the luminescence signal against the log concentration of this compound.
-
Determine the EC50 value using a sigmoidal dose-response curve fit.
-
Intracellular Calcium Mobilization Assay
Objective: To assess the ability of this compound to induce intracellular calcium release following GPR18 activation.
Materials:
-
HEK293 cells stably expressing human GPR18.
-
Fluorescent calcium indicator dye (e.g., Fluo-4 AM).
-
Pluronic F-127.
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
This compound.
-
Black, clear-bottom 96-well plates.
-
Fluorescence plate reader with kinetic reading capabilities.
Procedure:
-
Cell Plating:
-
Seed cells into 96-well plates and grow to confluency.
-
-
Dye Loading:
-
Prepare a dye loading solution containing Fluo-4 AM and Pluronic F-127 in assay buffer.
-
Remove the culture medium and add the dye loading solution to the cells.
-
Incubate for 60 minutes at 37°C in the dark.
-
Wash the cells with assay buffer to remove excess dye.
-
-
Compound Addition and Measurement:
-
Place the plate in the fluorescence plate reader.
-
Record a baseline fluorescence reading.
-
Add varying concentrations of this compound to the wells.
-
Immediately begin kinetic fluorescence reading for several minutes.
-
-
Data Analysis:
-
Calculate the change in fluorescence from baseline.
-
Plot the peak fluorescence response against the log concentration of this compound.
-
Determine the EC50 value from the dose-response curve.
-
In Vivo Model of TNBS-Induced Colitis
Objective: To evaluate the anti-inflammatory efficacy of this compound in a mouse model of inflammatory bowel disease.
Materials:
-
Male BALB/c mice (8-10 weeks old).
-
2,4,6-trinitrobenzenesulfonic acid (TNBS).
-
This compound.
-
Vehicle for this compound.
-
Catheter for intrarectal administration.
Procedure:
-
Induction of Colitis:
-
Lightly anesthetize the mice.
-
Slowly administer 100 µL of 50% ethanol containing 2.5 mg of TNBS intrarectally using a catheter.
-
-
Treatment:
-
Administer this compound or vehicle to the mice daily (e.g., by intraperitoneal injection) starting from the day of colitis induction.
-
-
Assessment of Colitis:
-
Monitor the mice daily for body weight loss, stool consistency, and rectal bleeding (Disease Activity Index).
-
At the end of the study (e.g., day 3 or 5), euthanize the mice and collect the colons.
-
Measure the colon length and weight.
-
Score the macroscopic damage.
-
Collect tissue samples for histological analysis (microscopic scoring), myeloperoxidase (MPO) activity assay, and cytokine measurements (e.g., TNF-α by ELISA or qPCR).
-
-
Data Analysis:
-
Compare the parameters between the vehicle-treated and this compound-treated groups using appropriate statistical tests.
-
Conclusion
This compound is a potent and selective GPR18 agonist that serves as an indispensable tool for investigating the biology of this receptor. Its demonstrated efficacy in preclinical models of inflammation highlights the therapeutic potential of targeting GPR18. This technical guide provides a foundational resource for researchers, offering a comprehensive summary of the pharmacological profile of this compound and detailed experimental protocols to facilitate further studies. Future research should focus on elucidating the complete selectivity profile of this compound and exploring its therapeutic utility in a broader range of disease models.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. This compound | GPR18 agonist | Probechem Biochemicals [probechem.com]
- 5. Novel GPR18 Ligands in Rodent Pharmacological Tests: Effects on Mood, Pain, and Eating Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
The GPR18 Agonist PSB-KK1415: A Technical Guide to its Impact on Intracellular Calcium Mobilization
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the mechanism of action of PSB-KK1415, a potent and selective agonist for the G protein-coupled receptor 18 (GPR18), with a specific focus on its effects on intracellular calcium mobilization. GPR18 is an emerging therapeutic target in immunology and oncology, making the characterization of its agonists crucial for drug development.[1][2]
Core Compound and Target Interaction
This compound is a synthetic organic compound that has been identified as a highly potent and selective agonist for the human GPR18.[1][3][4] GPR18, also known as the N-arachidonyl glycine (B1666218) (NAGly) receptor, is a class A G protein-coupled receptor.[5] While it has been associated with the endocannabinoid system, it shares low sequence homology with the classical cannabinoid receptors CB1 and CB2.[1]
The activation of GPR18 by agonists such as the endogenous ligand NAGly has been demonstrated to induce an increase in intracellular calcium concentration.[1] This effect is a key indicator of receptor activation and downstream signaling.
Quantitative Data Summary
The following table summarizes the key quantitative data available for this compound's interaction with GPR18.
| Parameter | Value | Species | Assay Type | Reference |
| EC50 | 19.1 nM | Human | β-arrestin recruitment | [1][3][4][6] |
GPR18-Mediated Signaling Pathway Leading to Calcium Mobilization
The activation of GPR18 by an agonist like this compound initiates a cascade of intracellular events culminating in the release of calcium from intracellular stores. GPR18 has been shown to couple to both Gαi/o and Gαq/11 proteins.[1][7] The following diagram illustrates the signaling pathway.
Caption: GPR18 signaling pathway to calcium mobilization.
Upon binding of this compound, GPR18 activates both Gαq/11 and Gαi/o proteins. The Gαq and Gβγ subunits from Gαi/o activate Phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytosol and binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium ions and thereby increasing the intracellular calcium concentration.[7][8]
Experimental Protocol: Intracellular Calcium Mobilization Assay
This protocol provides a detailed methodology for measuring this compound-induced intracellular calcium mobilization in a cell line recombinantly expressing human GPR18 (e.g., HEK293 or CHO cells).
1. Materials and Reagents:
-
HEK293 or CHO cells stably expressing human GPR18
-
Cell culture medium (e.g., DMEM or Ham's F-12) supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic
-
Phosphate-Buffered Saline (PBS)
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM, or a no-wash calcium assay kit)
-
Pluronic F-127
-
Probenecid (if required to prevent dye extrusion)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
This compound stock solution (in DMSO)
-
Positive control (e.g., ATP or another suitable agonist for an endogenous receptor)
-
Black, clear-bottom 96-well or 384-well microplates
-
Fluorescence plate reader with kinetic reading capabilities and automated injection (e.g., FLIPR or FlexStation)
2. Experimental Workflow:
Caption: Experimental workflow for a calcium mobilization assay.
3. Detailed Procedure:
-
Cell Culture and Seeding:
-
Culture GPR18-expressing cells under standard conditions (37°C, 5% CO2).
-
The day before the assay, seed the cells into black, clear-bottom microplates at a density that will result in a confluent monolayer on the day of the experiment.
-
-
Dye Loading:
-
Prepare the fluorescent calcium indicator solution according to the manufacturer's instructions. This may involve dissolving the dye in DMSO and then diluting it in assay buffer, potentially with Pluronic F-127 to aid in dispersion.
-
Remove the culture medium from the cell plate and wash the cells with assay buffer.
-
Add the dye-loading solution to each well and incubate for 30-60 minutes at 37°C.
-
-
Compound Preparation:
-
Prepare a concentrated stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in assay buffer to create a range of concentrations for generating a dose-response curve. Also prepare solutions for a positive control and a vehicle control (assay buffer with the highest concentration of DMSO used).
-
-
Measurement of Calcium Mobilization:
-
Set up the fluorescence plate reader to the appropriate excitation and emission wavelengths for the chosen dye (e.g., ~485 nm excitation and ~525 nm emission for Fluo-4).
-
Program the instrument for a kinetic read, measuring the fluorescence signal for a period before and after the addition of the compound.
-
Place the cell plate into the reader and begin the measurement, first recording a stable baseline fluorescence.
-
The instrument's integrated fluidics system will then add the prepared this compound dilutions and controls to the wells.
-
Continue to record the fluorescence signal for several minutes to capture the peak calcium response and its subsequent decline.
-
-
Data Analysis:
-
The change in intracellular calcium is typically represented as the change in fluorescence intensity (ΔF) over the baseline fluorescence (F0), or as a ratio of emissions at two different wavelengths for ratiometric dyes like Fura-2.
-
Plot the peak fluorescence response against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the EC50 value, which represents the concentration of this compound that elicits 50% of the maximal response.
-
This comprehensive guide provides a foundational understanding of the effects of this compound on intracellular calcium mobilization through GPR18 activation. The provided methodologies and signaling pathway information serve as a valuable resource for researchers investigating the therapeutic potential of this compound and its target receptor.
References
- 1. Therapeutic Exploitation of GPR18: Beyond the Cannabinoids? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. genecards.org [genecards.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | GPR18 agonist | Probechem Biochemicals [probechem.com]
- 5. NAGly receptor - Wikipedia [en.wikipedia.org]
- 6. Uncovering the Power of GPR18 Signalling: How RvD2 and Other Ligands Could Have the Potential to Modulate and Resolve Inflammation in Various Health Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Activation of GPR18 by cannabinoid compounds: a tale of biased agonism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Intracellular Calcium Mobilization in Response to Ion Channel Regulators via a Calcium-Induced Calcium Release Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Cellular Symphony: A Technical Guide to the Signaling Pathways of PSB-KK1415
For Immediate Release
Bonn, Germany – December 15, 2025 – In the intricate world of cellular communication, the G protein-coupled receptor 18 (GPR18) has emerged as a focal point of research in immunology and oncology. The synthetic agonist, PSB-KK1415, has been identified as a potent and selective activator of this receptor, paving the way for novel therapeutic interventions. This technical guide provides an in-depth exploration of the signaling pathways activated by this compound, offering researchers, scientists, and drug development professionals a comprehensive resource for understanding its mechanism of action.
This compound is a selective agonist for the human orphan G protein-coupled receptor GPR18, with a reported EC50 of 19.1 nM.[1] Its potency and selectivity make it a valuable tool for dissecting the physiological roles of GPR18. This document summarizes the current understanding of the downstream signaling cascades initiated by this compound, presents relevant quantitative data, details key experimental methodologies, and provides visual representations of the involved pathways and workflows.
Core Signaling Cascades Activated by this compound
Upon binding to GPR18, this compound is proposed to initiate a cascade of intracellular events primarily through the coupling of Gαi/o and Gαq proteins. These events lead to the modulation of several key downstream effectors, including the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway and intracellular calcium levels. The activation of these pathways ultimately dictates the cellular response to this compound.
Gαi/o-Mediated Signaling and MAPK/ERK Activation
Evidence suggests that GPR18 activation, including by agonists like this compound, leads to the engagement of the Gαi/o signaling pathway. This is supported by findings that the effects of other GPR18 agonists on downstream pathways, such as ERK phosphorylation, are sensitive to pertussis toxin (PTX), a known inhibitor of Gαi/o proteins. The activation of the Gαi/o pathway can, in turn, trigger the MAPK/ERK cascade. While direct evidence for this compound activating this pathway is still emerging, the activation of p44/42 MAPK (ERK1/2) by another GPR18 agonist, N-arachidonoylglycine (NAGly), in GPR18-transfected cells provides a strong precedent.[2]
The MAPK/ERK pathway is a crucial signaling cascade that regulates a multitude of cellular processes, including cell proliferation, differentiation, and survival. The activation of this pathway by this compound would have significant implications for its potential therapeutic applications, particularly in cancer and immune regulation.
Gαq-Mediated Signaling and Intracellular Calcium Mobilization
In addition to Gαi/o coupling, GPR18 activation is also linked to the Gαq pathway. Activation of Gαq leads to the stimulation of phospholipase C (PLC), which in turn catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium ions into the cytoplasm. This increase in intracellular calcium concentration acts as a second messenger, influencing a wide range of cellular functions. Studies with other GPR18 ligands have demonstrated that the initial rise in intracellular calcium is blocked by inhibitors of both Gαq and Gαi/o, indicating a complex interplay between these pathways in GPR18 signaling.[3] Furthermore, the GPR18 agonist Resolvin D2 (RvD2) has been shown to inhibit capsaicin-induced calcium influx, an effect that is reversed by a GPR18 antagonist, further solidifying the role of GPR18 in modulating intracellular calcium levels.[4]
β-Arrestin Recruitment
The potency of this compound was initially characterized using a β-arrestin recruitment assay.[5] Upon agonist binding, G protein-coupled receptors are phosphorylated, leading to the recruitment of β-arrestin proteins. This process is crucial for receptor desensitization and internalization, but β-arrestins can also act as signal transducers themselves, initiating G protein-independent signaling pathways. The recruitment of β-arrestin by this compound suggests that this pathway may also contribute to its overall pharmacological effects.
Quantitative Data Summary
The following table summarizes the available quantitative data for this compound and related GPR18 ligands.
| Ligand | Assay | Target | Parameter | Value | Reference |
| This compound | β-Arrestin Recruitment | Human GPR18 | EC50 | 19.1 nM | [1] |
| N-arachidonoylglycine (NAGly) | p44/42 MAPK Activation | GPR18 | - | Active | [2] |
| Resolvin D2 (RvD2) | Inhibition of Capsaicin-induced Calcium Influx | GPR18 | - | Active | [4] |
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the complex signaling networks and experimental procedures discussed, the following diagrams have been generated using Graphviz (DOT language).
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. Below are outlines of key experimental protocols used to investigate the signaling pathways of GPR18 agonists like this compound.
β-Arrestin Recruitment Assay (PathHunter® Assay)
This commercially available assay is a robust method for quantifying the interaction between an activated GPCR and β-arrestin.
Principle: The assay utilizes enzyme fragment complementation (EFC). GPR18 is tagged with a small enzyme fragment (ProLink™), and β-arrestin is fused to a larger, inactive enzyme fragment (Enzyme Acceptor). Ligand-induced recruitment of β-arrestin to GPR18 brings the two fragments together, forming a functional enzyme that hydrolyzes a substrate to produce a chemiluminescent signal.
Protocol Outline:
-
Cell Plating: Seed GPR18 PathHunter® cells in a white, clear-bottom 384-well microplate and incubate overnight.
-
Compound Preparation: Prepare serial dilutions of this compound in an appropriate assay buffer.
-
Compound Addition: Add the diluted this compound to the cell plate and incubate for 90 minutes at 37°C.
-
Detection: Add PathHunter® detection reagent, which contains the substrate for the complemented enzyme.
-
Signal Measurement: Incubate for 60 minutes at room temperature and measure the chemiluminescent signal using a luminometer.
-
Data Analysis: Plot the signal intensity against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
MAPK/ERK Phosphorylation Assay (Western Blot)
This technique is used to detect the phosphorylation and subsequent activation of ERK1/2.
Protocol Outline:
-
Cell Culture and Treatment: Culture GPR18-expressing cells to near confluence, serum-starve them, and then treat with various concentrations of this compound for a specified time.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a standard method (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a nitrocellulose or PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate it with a primary antibody specific for phosphorylated ERK1/2 (p-ERK). Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Normalization: Strip the membrane and re-probe with an antibody for total ERK1/2 to normalize for protein loading.
-
Densitometry: Quantify the band intensities to determine the relative increase in ERK phosphorylation.
Intracellular Calcium Mobilization Assay
This assay measures changes in intracellular calcium concentration upon receptor activation.
Protocol Outline:
-
Cell Plating: Seed GPR18-expressing cells in a black, clear-bottom 96-well plate.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's instructions.
-
Baseline Measurement: Measure the baseline fluorescence intensity using a fluorescence plate reader.
-
Compound Addition: Add this compound at various concentrations to the wells.
-
Signal Measurement: Immediately and continuously measure the fluorescence intensity over time to monitor the change in intracellular calcium concentration.
-
Data Analysis: Calculate the peak fluorescence response for each concentration of this compound and plot the data to determine the EC50 value for calcium mobilization.
Conclusion and Future Directions
This compound is a powerful tool for probing the function of GPR18. The evidence to date suggests that it activates multiple signaling pathways, including Gαi/o-mediated MAPK/ERK activation and Gαq-mediated intracellular calcium mobilization, in addition to recruiting β-arrestin. This multifaceted signaling profile likely contributes to its diverse biological effects.
Future research should focus on obtaining direct evidence of this compound's effects on these downstream pathways, including quantitative measurements of ERK phosphorylation and calcium mobilization. Elucidating the precise signaling signature of this compound will be critical for understanding its therapeutic potential and for the development of next-generation GPR18-targeted drugs. This technical guide provides a solid foundation for researchers to design and execute experiments aimed at further unraveling the intricate signaling symphony conducted by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Therapeutic Exploitation of GPR18: Beyond the Cannabinoids? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. genecards.org [genecards.org]
- 4. Activation of GPR18 by Resolvin D2 Relieves Pain and Improves Bladder Function in Cyclophosphamide-Induced Cystitis Through Inhibiting TRPV1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. diposit.ub.edu [diposit.ub.edu]
Methodological & Application
Application Notes and Protocols: PSB-KK1415 β-Arrestin Recruitment Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
G protein-coupled receptors (GPCRs) represent a large and diverse family of transmembrane receptors that are the targets of a significant portion of modern pharmaceuticals. Upon activation by a ligand, GPCRs can initiate intracellular signaling through two primary pathways: G protein-dependent signaling and β-arrestin-mediated signaling. The recruitment of β-arrestin to an activated GPCR is a key event that not only leads to receptor desensitization and internalization but can also trigger distinct, G protein-independent signaling cascades. Assaying for β-arrestin recruitment is therefore a critical tool for characterizing the pharmacological profile of GPCR ligands and identifying biased agonists, which preferentially activate one pathway over the other.
PSB-KK1415 is a potent and selective agonist for the human orphan G protein-coupled receptor GPR18.[1][2][3] This receptor is implicated in various physiological processes, including immune responses and cancer, making it a promising therapeutic target.[1][4][5] Characterizing the interaction of novel ligands like this compound with GPR18 is crucial for advancing our understanding of its function and for the development of new therapeutics.
These application notes provide a detailed protocol for a β-arrestin recruitment assay to quantify the activity of this compound on GPR18. The protocol is based on the principles of enzyme fragment complementation (EFC) as utilized in commercially available assays such as the PathHunter® β-arrestin assay.[6][7]
Signaling Pathway and Experimental Workflow
To visualize the underlying biological process and the experimental procedure, the following diagrams are provided.
Caption: GPR18-mediated β-arrestin recruitment signaling pathway.
Caption: Experimental workflow for the this compound β-arrestin recruitment assay.
Quantitative Data Summary
The following table summarizes the reported potency of this compound in a β-arrestin recruitment assay for human GPR18.
| Compound | Target | Assay Type | Parameter | Value (nM) | Reference |
| This compound | Human GPR18 | β-arrestin recruitment | EC50 | 19.1 | [1][2] |
Experimental Protocol
This protocol is a general guideline for performing a β-arrestin recruitment assay with this compound using a commercially available EFC-based assay system, such as the PathHunter® platform.
Materials:
-
PathHunter® GPR18 β-arrestin cells (or equivalent)
-
Cell culture medium and supplements
-
This compound
-
DMSO (cell culture grade)
-
Assay buffer
-
384-well white, solid-bottom assay plates
-
PathHunter® Detection Reagent Kit
-
Chemiluminescent plate reader
Procedure:
-
Cell Culture and Plating:
-
Culture the GPR18 β-arrestin expressing cells according to the supplier's instructions. Ensure cells are in the logarithmic growth phase and healthy.[6]
-
On the day before the assay, harvest the cells and resuspend them in fresh culture medium at the recommended density.
-
Dispense 20 µL of the cell suspension into each well of a 384-well assay plate.[8]
-
Incubate the plate overnight at 37°C in a humidified incubator with 5% CO2.[8]
-
-
Ligand Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in assay buffer to create a concentration range appropriate for determining the EC50. It is recommended to perform an 11-point dilution series.
-
Ensure the final DMSO concentration in the assay wells is consistent across all conditions and typically does not exceed 1%.[8]
-
-
Agonist Assay:
-
Carefully remove the assay plate from the incubator.
-
Add 5 µL of the diluted this compound solutions to the respective wells containing the cells. For control wells, add 5 µL of assay buffer with the same final DMSO concentration.
-
Incubate the plate for 90 minutes at 37°C.[6][8] The optimal incubation time can vary between GPCRs and should be determined empirically.[6]
-
-
Detection:
-
Equilibrate the PathHunter® Detection Reagent to room temperature.
-
Prepare the detection reagent mixture according to the manufacturer's instructions.
-
Add 12.5 µL of the prepared detection reagent to each well of the assay plate.[8]
-
Incubate the plate at room temperature for 60 minutes, protected from light.[8]
-
-
Data Acquisition and Analysis:
-
Read the chemiluminescent signal from each well using a plate reader.
-
Plot the relative light units (RLU) against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the EC50 value, which represents the concentration of this compound that elicits a half-maximal response.
-
Conclusion
The β-arrestin recruitment assay is a robust and sensitive method for characterizing the pharmacology of GPR18 agonists like this compound. This protocol provides a framework for researchers to quantify the potency of such compounds, aiding in the drug discovery and development process for this important therapeutic target.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | GPR18 agonist | Probechem Biochemicals [probechem.com]
- 3. This compound | Ligand page | IUPHAR/BPS Guide to IMMUNOPHARMACOLOGY [guidetoimmunopharmacology.org]
- 4. Novel selective agonist of GPR18, PSB-KK-1415 exerts potent anti-inflammatory and anti-nociceptive activities in animal models of intestinal inflammation and inflammatory pain [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Measurement of β-Arrestin Recruitment for GPCR Targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols for PSB-KK1415 in a Colitis Mouse Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
PSB-KK1415 is a potent and selective agonist for the G protein-coupled receptor 18 (GPR18). Emerging research has highlighted its significant anti-inflammatory properties, particularly in the context of intestinal inflammation.[1] These application notes provide a comprehensive guide for utilizing this compound in a chemically-induced colitis mouse model, a valuable tool for preclinical studies in inflammatory bowel disease (IBD). The protocols outlined below detail the induction of colitis using 2,4,6-trinitrobenzenesulfonic acid (TNBS) and the subsequent evaluation of this compound's therapeutic efficacy.
Mechanism of Action: GPR18 Signaling Pathway
This compound exerts its anti-inflammatory effects by activating GPR18. GPR18 is a Gαi-coupled receptor, and its activation by this compound is thought to initiate a signaling cascade that ultimately suppresses pro-inflammatory pathways. A key downstream effector is the activation of the Akt signaling pathway, which is known to play a crucial role in cell survival and inhibition of inflammation. By stimulating this pathway, this compound can lead to a reduction in the production of key inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and mitigate the inflammatory response in the colon.
References
Application Notes and Protocols for In Vitro Studies with the GPR18 Agonist PSB-KK1415
For Researchers, Scientists, and Drug Development Professionals
Introduction
G protein-coupled receptor 18 (GPR18), an orphan receptor that is activated by the cannabinoid Δ⁹-tetrahydrocannabinol (THC), is an emerging therapeutic target in immunology and cancer.[1] The study of this receptor has been historically challenged by a lack of selective pharmacological tools.[1] PSB-KK1415 has been identified as a potent and selective agonist for the human G protein-coupled receptor 18 (GPR18), with an EC50 of 19.1 nM.[2][3] This document provides detailed application notes and protocols for the in vitro characterization of this compound and other ligands targeting GPR18.
GPR18 Signaling Pathways
GPR18 is known to signal through multiple G protein pathways, primarily coupling to Gαi/o and Gαq/11, leading to downstream cellular responses.[4] Some studies have also suggested potential coupling to Gαs.[4] Upon agonist binding, GPR18 activation can initiate a cascade of intracellular events, including the inhibition of adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels, mobilization of intracellular calcium, and the recruitment of β-arrestin.[4][5] The recruitment of β-arrestin not only plays a role in receptor desensitization and internalization but can also initiate G protein-independent signaling pathways.[6]
Data Presentation
The following tables summarize the in vitro pharmacological data for the GPR18 agonist this compound and selective GPR18 antagonists PSB-CB5 and PSB-CB27.
| Compound | Target | Assay Type | Parameter | Value | Reference |
| This compound | Human GPR18 | β-Arrestin Recruitment | EC50 | 19.1 nM | [1][2] |
| PSB-CB5 | Human GPR18 | β-Arrestin Recruitment | IC50 | 279 nM | [7][8][9][10] |
| PSB-CB27 | Human GPR18 | β-Arrestin Recruitment | IC50 | 650 nM | [11] |
| Compound | Selectivity Profile | |||
| Target | Parameter | Value | Selectivity Fold vs. GPR18 | |
| PSB-CB5 | GPR55 | IC50 | >10 µM | >36-fold |
| CB1 | Ki | >10 µM | >36-fold | |
| CB2 | Ki | 4.03 µM | 14-fold | |
| PSB-CB27 | GPR55 | IC50 | >10 µM | >15-fold |
| CB1 | Ki | >10 µM | >15-fold | |
| CB2 | Ki | >10 µM | >15-fold |
Experimental Protocols
Detailed methodologies for key in vitro experiments to characterize the activity of this compound and other GPR18 ligands are provided below.
Protocol 1: β-Arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin to the activated GPR18 receptor, a key step in receptor desensitization and an indicator of agonist activity.
Materials:
-
HEK293 or CHO-K1 cells stably expressing human GPR18.
-
Assay medium: Opti-MEM or equivalent serum-free medium.
-
This compound and other test compounds.
-
Reference GPR18 agonist (e.g., Δ⁹-THC).
-
GPR18 antagonist (e.g., PSB-CB5 or PSB-CB27).
-
β-arrestin recruitment assay kit (e.g., PathHunter® by DiscoveRx).
-
White, clear-bottom 384-well plates.
-
Luminometer.
Procedure:
-
Cell Plating:
-
Culture GPR18-expressing cells to 80-90% confluency.
-
Harvest cells and resuspend in assay medium to the desired concentration.
-
Dispense 20 µL of the cell suspension into each well of a 384-well plate (typically 5,000-10,000 cells per well).
-
Incubate the plate overnight at 37°C in a humidified incubator with 5% CO2.[12]
-
-
Compound Preparation:
-
Prepare stock solutions of test compounds in DMSO.
-
Perform serial dilutions in assay medium to achieve the desired final concentrations. The final DMSO concentration should be kept below 1%.
-
-
Agonist Assay:
-
Add 5 µL of diluted this compound or other agonists to the wells.
-
Incubate for 90 minutes at 37°C.[12]
-
-
Antagonist Assay:
-
Add 2.5 µL of diluted antagonist (e.g., PSB-CB5) to the wells.
-
Incubate for 30 minutes at 37°C.
-
Add 2.5 µL of a reference agonist at a concentration that elicits a submaximal response (EC80).
-
Incubate for an additional 90 minutes at 37°C.[12]
-
-
Detection:
-
Prepare the detection reagent from the kit according to the manufacturer's instructions.
-
Add 12.5 µL of the detection reagent to each well.
-
Incubate at room temperature for 60 minutes, protected from light.[12]
-
Measure chemiluminescence using a luminometer.
-
-
Data Analysis:
-
For agonist data, normalize the response to a reference full agonist and plot against the logarithm of the agonist concentration to determine EC50 and Emax values.
-
For antagonist data, plot the response against the logarithm of the antagonist concentration to determine the IC50 value.
-
Protocol 2: cAMP Accumulation Assay (for Gi-coupled receptors)
This assay measures the inhibition of adenylyl cyclase activity upon GPR18 activation, resulting in a decrease in intracellular cAMP levels.
Materials:
-
CHO-K1 or HEK293 cells stably expressing human GPR18.
-
Stimulation buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA, and 0.5 mM IBMX).
-
This compound and other test compounds.
-
cAMP assay kit (e.g., HTRF or AlphaScreen).
-
White 384-well plates.
-
Plate reader capable of detecting the assay signal.
Procedure:
-
Cell Plating:
-
Plate cells as described in the β-arrestin assay protocol.
-
-
Compound and Forskolin Preparation:
-
Prepare serial dilutions of this compound and other test compounds in stimulation buffer.
-
Prepare a stock solution of forskolin.
-
-
Assay Procedure:
-
Aspirate the culture medium from the wells.
-
Add the diluted test compounds to the wells.
-
Add forskolin to all wells (except for the basal control) at a concentration that stimulates a submaximal cAMP response (typically 1-10 µM).
-
Incubate at room temperature for 30 minutes.
-
-
Cell Lysis and Detection:
-
Data Analysis:
-
Generate a cAMP standard curve.
-
Calculate the concentration of cAMP in each sample.
-
For agonist activity, plot the percent inhibition of forskolin-stimulated cAMP levels against the log concentration of the agonist to determine the EC50.
-
For antagonist activity, pre-incubate with the antagonist before adding the agonist and measure the shift in the agonist dose-response curve.
-
Protocol 3: Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following the activation of Gq-coupled signaling pathways by GPR18.
Materials:
-
HEK293 cells stably expressing human GPR18.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).[15]
-
Assay buffer (e.g., HBSS with 20 mM HEPES).
-
This compound and other test compounds.
-
Black, clear-bottom 96- or 384-well plates.
-
Fluorescence plate reader with automated injection capabilities (e.g., FLIPR, FlexStation).
Procedure:
-
Cell Plating:
-
Plate cells in black, clear-bottom plates and grow overnight.
-
-
Dye Loading:
-
Prepare a dye-loading solution containing Fluo-4 AM in assay buffer.
-
Remove the culture medium and add the dye-loading solution to the cells.
-
Incubate for 60 minutes at 37°C.[16]
-
-
Compound Preparation:
-
Prepare serial dilutions of this compound and other test compounds in assay buffer.
-
-
Measurement of Calcium Flux:
-
Place the cell plate in the fluorescence plate reader.
-
Measure the baseline fluorescence.
-
Automatically inject the test compounds and immediately begin recording the fluorescence intensity over time (typically every 1-2 seconds for 2-3 minutes) at an excitation of ~490 nm and emission of ~525 nm.[15]
-
-
Data Analysis:
-
Determine the change in fluorescence intensity from baseline after compound addition.
-
Plot the peak fluorescence response against the log concentration of the agonist to determine the EC50 value.
-
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. PSB-KK-1415 Datasheet DC Chemicals [dcchemicals.com]
- 4. Therapeutic Exploitation of GPR18: Beyond the Cannabinoids? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Activation of GPR18 by cannabinoid compounds: a tale of biased agonism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. GPCR signaling via β-arrestin-dependent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PSB-CB5 - Wikipedia [en.wikipedia.org]
- 8. PSB CB5 | Other Cannabinoids | Tocris Bioscience [tocris.com]
- 9. caymanchem.com [caymanchem.com]
- 10. PSB-CB5 | GPR18 antagonist | Probechem Biochemicals [probechem.com]
- 11. PSB-CB-27 | GPR18 antagonist | Probechem Biochemicals [probechem.com]
- 12. benchchem.com [benchchem.com]
- 13. cAMP Accumulation Assay - Creative BioMart [creativebiomart.net]
- 14. resources.revvity.com [resources.revvity.com]
- 15. Fluo-4 Assay Kit (Calcium) (ab228555) | Abcam [abcam.com]
- 16. hellobio.com [hellobio.com]
Application Notes and Protocols for PSB-KK1415 in In Vivo Animal Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo use of PSB-KK1415, a selective agonist for the G protein-coupled receptor 18 (GPR18). The following sections detail its mechanism of action, established dosage regimens in animal models, and detailed protocols for its administration in studies of intestinal inflammation and inflammatory pain.
Mechanism of Action
This compound is an experimental drug that functions as a potent and selective agonist for GPR18, a receptor that is also known as the N-arachidonylglycine (NAGly) receptor.[1] GPR18 is considered a cannabinoid-like receptor and its activation has been linked to various physiological processes, including immune responses.[1][2] The therapeutic potential of this compound is being explored in conditions such as cancer and inflammation.[1][2] In the context of inflammation, the activation of GPR18 by this compound has been shown to exert anti-inflammatory and anti-nociceptive effects.[3][4]
Data Presentation: In Vivo Dosage and Efficacy
The following table summarizes the quantitative data from in vivo studies using this compound in mouse models of colitis and inflammatory pain.
| Animal Model | Compound | Dose | Route of Administration | Frequency | Key Findings | Reference |
| Semi-chronic Colitis (TNBS-induced) | This compound | 1 mg/kg | Intraperitoneal (i.p.) | Twice daily | Reduced macroscopic and microscopic colitis scores; Decreased TNF-α expression. | [3][4] |
| Chronic Colitis (TNBS-induced) | This compound | 1 mg/kg | Intraperitoneal (i.p.) | Twice daily | Decreased macroscopic colitis score and myeloperoxidase (MPO) activity. | [3][4] |
| Inflammatory Pain (formalin-induced) | This compound | 1 mg/kg | Intraperitoneal (i.p.) | Single dose | Decreased pain-induced behaviors in both control and inflamed mice. | [3][4] |
Signaling Pathway
The activation of GPR18 by this compound initiates downstream signaling cascades that are associated with its anti-inflammatory and analgesic effects. While the precise downstream pathways are a subject of ongoing research, GPR18 is known to couple to G-proteins, leading to the modulation of intracellular signaling molecules.
Caption: GPR18 signaling pathway activated by this compound.
Experimental Protocols
The following are detailed protocols for the in vivo administration of this compound based on published research.
Protocol 1: Evaluation of this compound in a Mouse Model of Semi-Chronic Colitis
This protocol describes the induction of colitis using 2,4,6-trinitrobenzenesulfonic acid (TNBS) and subsequent treatment with this compound.
Materials:
-
This compound
-
Vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% saline)
-
TNBS solution (in 50% ethanol)
-
Male BALB/c mice (8-12 weeks old)
-
Isoflurane for anesthesia
-
Catheters for intrarectal administration
-
Standard laboratory equipment for injections and tissue collection
Experimental Workflow:
Caption: Experimental workflow for the semi-chronic colitis model.
Procedure:
-
Acclimatization: House mice in standard conditions for at least one week before the experiment.
-
Colitis Induction (Day 1):
-
Anesthetize mice with isoflurane.
-
Slowly administer TNBS solution (100 mg/kg) intrarectally using a catheter.
-
Keep mice in a head-down position for 60 seconds to ensure proper distribution of the TNBS solution.
-
-
Treatment (Days 2-5):
-
Prepare a stock solution of this compound in a suitable vehicle.
-
Administer this compound (1 mg/kg) or vehicle intraperitoneally (i.p.) twice daily.
-
-
Monitoring (Days 2-5):
-
Record body weight daily.
-
Monitor for clinical signs of colitis (e.g., stool consistency, presence of blood).
-
-
Endpoint (Day 5):
-
Euthanize mice by an approved method (e.g., CO2 asphyxiation followed by cervical dislocation).
-
Collect colon tissue for macroscopic scoring, histological analysis (microscopic scoring), myeloperoxidase (MPO) activity assay, and measurement of inflammatory markers like TNF-α.
-
Protocol 2: Evaluation of this compound in a Mouse Model of Inflammatory Pain
This protocol outlines the use of the formalin test to assess the anti-nociceptive effects of this compound.
Materials:
-
This compound
-
Vehicle
-
Formalin solution (2.5% in saline)
-
Male Swiss mice (8-12 weeks old)
-
Observation chambers
-
Standard laboratory equipment for injections
Experimental Workflow:
Caption: Experimental workflow for the inflammatory pain model.
Procedure:
-
Acclimatization: Acclimate mice to the observation chambers for at least 30 minutes before the experiment.
-
Pre-treatment (T = -30 minutes):
-
Administer this compound (1 mg/kg, i.p.) or vehicle.
-
-
Induction of Pain (T = 0 minutes):
-
Inject 20 µL of 2.5% formalin solution subcutaneously into the plantar surface of the right hind paw.
-
-
Observation (T = 0-60 minutes):
-
Immediately place the mouse back into the observation chamber.
-
Record the cumulative time spent licking and biting the injected paw. This is typically divided into two phases: the early phase (0-5 minutes) and the late phase (15-60 minutes).
-
-
Data Analysis:
-
Compare the duration of pain-related behaviors between the this compound treated group and the vehicle control group.
-
Disclaimer: These protocols are intended as a guide and may require optimization based on specific experimental conditions and institutional guidelines. All animal experiments should be conducted in accordance with approved animal care and use protocols.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Novel selective agonist of GPR18, PSB-KK-1415 exerts potent anti-inflammatory and anti-nociceptive activities in animal models of intestinal inflammation and inflammatory pain - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for PSB-KK1415 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
PSB-KK1415 is a potent and selective synthetic agonist for the G protein-coupled receptor 18 (GPR18), also known as the N-arachidonyl glycine (B1666218) (NAGly) receptor. GPR18 is expressed in various tissues and cell types, particularly in immune cells such as microglia, macrophages, and neutrophils, as well as in the spleen and lymph nodes. Its activation is implicated in a range of physiological processes, including immune responses, inflammation, and cell migration. This compound serves as a valuable research tool for elucidating the physiological and pathological roles of GPR18 and for exploring its therapeutic potential in areas such as inflammatory diseases and cancer.
These application notes provide detailed protocols for utilizing this compound in common cell-based assays to characterize its effects on GPR18-mediated signaling pathways.
Compound Properties
| Property | Value | Reference |
| IUPAC Name | 7-(4-Chlorobenzyl)-8-{[2-(1H-indol-3-yl)ethyl]amino}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione | N/A |
| Molecular Formula | C23H24ClN6O2 | N/A |
| Molecular Weight | 462.94 g/mol | N/A |
| CAS Number | 885896-26-4 | N/A |
| Target | G protein-coupled receptor 18 (GPR18) | N/A |
| Activity | Agonist | N/A |
| EC50 (β-arrestin) | 19.1 nM (human GPR18) | N/A |
| Solubility | Soluble in DMSO | N/A |
GPR18 Signaling Pathway
Activation of GPR18 by an agonist like this compound can initiate multiple downstream signaling cascades. GPR18 is known to couple to both Gαi/o and Gαq families of G proteins. This dual coupling leads to a complex array of cellular responses, including the inhibition of adenylyl cyclase, mobilization of intracellular calcium, and activation of the mitogen-activated protein kinase (MAPK) pathway.
Experimental Protocols
The following are detailed protocols for common cell-based assays to assess the activity of this compound. A general experimental workflow is depicted below.
ERK1/2 Phosphorylation Assay (Western Blot)
This protocol describes the detection of phosphorylated ERK1/2 in response to GPR18 activation by this compound. HEK293 cells stably expressing GPR18 (HEK293-GPR18) are a suitable model system.
Materials:
-
HEK293-GPR18 cells
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Serum-free medium
-
This compound stock solution (in DMSO)
-
Ice-cold PBS
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Seeding: Seed HEK293-GPR18 cells in 6-well plates at a density that allows them to reach 80-90% confluency on the day of the experiment.
-
Serum Starvation: The next day, replace the growth medium with serum-free medium and incubate for 4-6 hours to reduce basal ERK phosphorylation.
-
Treatment: Prepare serial dilutions of this compound in serum-free medium. Treat the cells with different concentrations of this compound (e.g., 0.1 nM to 1 µM) for 5-15 minutes. Include a vehicle control (DMSO).
-
Cell Lysis: Aspirate the medium and wash the cells once with ice-cold PBS. Add 100 µL of ice-cold lysis buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.
-
Protein Quantification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. Determine the protein concentration of the supernatant using a BCA assay.
-
Western Blotting:
-
Normalize protein concentrations and load equal amounts (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with anti-phospho-ERK1/2 primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the bands using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with anti-total-ERK1/2 antibody as a loading control.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the phospho-ERK signal to the total-ERK signal.
Example Data:
| This compound (nM) | Phospho-ERK / Total-ERK (Normalized) |
| 0 (Vehicle) | 1.0 |
| 0.1 | 1.5 |
| 1 | 3.2 |
| 10 | 6.8 |
| 100 | 7.5 |
| 1000 | 7.6 |
| EC50 | ~5 nM |
Intracellular Calcium Mobilization Assay
This protocol measures the increase in intracellular calcium upon GPR18 activation using a fluorescent calcium indicator.
Materials:
-
HEK293-GPR18 cells
-
Cell culture medium
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
This compound stock solution
-
Fluorescence plate reader with an injection system
Protocol:
-
Cell Seeding: Seed HEK293-GPR18 cells in a black, clear-bottom 96-well plate at a density to achieve a confluent monolayer.
-
Dye Loading: The next day, remove the culture medium and add the fluorescent calcium dye solution (prepared according to the manufacturer's instructions in assay buffer). Incubate for 45-60 minutes at 37°C.
-
Washing: Gently wash the cells twice with assay buffer to remove excess dye. Leave a final volume of 100 µL of assay buffer in each well.
-
Measurement:
-
Place the plate in the fluorescence plate reader and allow it to equilibrate.
-
Set the instrument to record fluorescence intensity over time (e.g., every second for 2-3 minutes).
-
Establish a baseline reading for 15-20 seconds.
-
Inject different concentrations of this compound into the wells and continue recording the fluorescence signal.
-
-
Data Analysis: Calculate the change in fluorescence (peak fluorescence - baseline fluorescence). Plot the dose-response curve and determine the EC50 value.
Example Data:
| This compound (nM) | Change in Fluorescence (RFU) |
| 0 (Vehicle) | 50 |
| 0.1 | 150 |
| 1 | 800 |
| 10 | 3500 |
| 100 | 5200 |
| 1000 | 5300 |
| EC50 | ~8 nM |
cAMP Measurement Assay
This protocol measures the inhibition of adenylyl cyclase activity (and thus cAMP production) following the activation of the Gαi/o-coupled GPR18.
Materials:
-
CHO-K1 cells stably expressing GPR18 (CHO-GPR18)
-
Cell culture medium
-
Forskolin (B1673556) (adenylyl cyclase activator)
-
This compound stock solution
-
cAMP assay kit (e.g., HTRF, ELISA, or LANCE)
-
Lysis buffer (provided with the kit)
Protocol:
-
Cell Seeding: Seed CHO-GPR18 cells in a 384-well plate at the density recommended by the assay kit manufacturer.
-
Treatment:
-
Pre-treat the cells with various concentrations of this compound for 15-30 minutes.
-
Stimulate the cells with a fixed concentration of forskolin (e.g., 10 µM) to induce cAMP production.
-
-
Cell Lysis: Lyse the cells according to the cAMP assay kit protocol.
-
cAMP Detection: Perform the cAMP measurement following the manufacturer's instructions. This typically involves adding detection reagents and incubating for a specified time.
-
Signal Reading: Read the plate on a compatible plate reader.
-
Data Analysis: Generate a standard curve with known cAMP concentrations. Calculate the cAMP concentration in the samples. Plot the percent inhibition of forskolin-stimulated cAMP production against the this compound concentration to determine the IC50 value.
Example Data:
| This compound (nM) | % Inhibition of Forskolin-stimulated cAMP |
| 0 (Vehicle) | 0 |
| 0.1 | 12 |
| 1 | 45 |
| 10 | 85 |
| 100 | 98 |
| 1000 | 99 |
| IC50 | ~1.5 nM |
Safety Precautions
This compound is a research chemical. Standard laboratory safety precautions should be followed. Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. Handle the compound in a well-ventilated area. Consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.
Application Notes and Protocols: PSB-KK1415 in Inflammatory Pain Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
PSB-KK1415 is a potent and selective agonist for the G protein-coupled receptor 18 (GPR18), a receptor implicated in inflammatory and nociceptive pathways.[1][2][3] These application notes provide a comprehensive overview of the utility of this compound in preclinical inflammatory pain research, with detailed protocols based on established murine models of intestinal inflammation and associated pain. The data presented herein demonstrate the anti-inflammatory and anti-nociceptive efficacy of this compound, highlighting its potential as a therapeutic agent.
Mechanism of Action
This compound exerts its effects by activating GPR18. While the downstream signaling cascade of GPR18 in the context of inflammatory pain is an active area of research, current evidence suggests its involvement in modulating the production of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), which are key mediators of inflammation and pain sensitization.[1][2]
Caption: Putative signaling pathway of this compound via GPR18 activation.
Data Presentation
The following tables summarize the quantitative data from studies evaluating the efficacy of this compound in mouse models of colitis and inflammatory pain.
Table 1: Efficacy of this compound in Semi-Chronic TNBS-Induced Colitis
| Parameter | Colitis Group | Colitis + this compound Group |
| Macroscopic Score | 2.61 ± 0.48 | 1.79 ± 0.22 |
| Microscopic Score | 6.45 ± 0.40 | 5.00 ± 0.33 |
| TNF-α Expression (relative) | 2.83 ± 0.64 | 1.89 ± 0.36 |
Data are presented as mean ± SEM.[1][2]
Table 2: Efficacy of this compound in Chronic TNBS-Induced Colitis
| Parameter | Inflamed Group | Inflamed + this compound Group |
| Macroscopic Score | 4.00 ± 1.32 | 3.33 ± 1.26 |
| MPO Activity | 41.33 ± 11.64 | 32.23 ± 8.51 |
Data are presented as mean ± SEM.[1][2]
Table 3: Anti-Nociceptive Effect of this compound in a Mouse Model of Inflammatory Pain
| Group | Pain-Induced Behaviors (Number) |
| Control | 58.00 ± 6.24 |
| Control + this compound | 32.60 ± 2.54 |
| Inflamed | 85.00 ± 5.77 |
| Inflamed + this compound | 60.83 ± 2.85 |
Data are presented as mean ± SEM.[1][2]
Experimental Protocols
Detailed methodologies for key experiments are provided below.
TNBS-Induced Colitis Models
Objective: To induce intestinal inflammation in mice to evaluate the anti-inflammatory effects of this compound.
Materials:
-
2,4,6-Trinitrobenzenesulfonic acid (TNBS)
-
Phosphate-buffered saline (PBS)
-
This compound
-
Vehicle (e.g., saline, DMSO)
Semi-Chronic Model Protocol:
-
Anesthetize mice (e.g., with isoflurane).
-
Administer 1.5 mg of TNBS in 50% ethanol intrarectally.
-
Administer this compound or vehicle daily for the duration of the study.
-
At the end of the study period, sacrifice the animals and collect colonic tissue for analysis.
Chronic Model Protocol:
-
Administer increasing doses of TNBS (1 mg, 1.25 mg, 1.5 mg) in 45% ethanol intrarectally once a week for three weeks.
-
Administer this compound or vehicle daily.
-
Monitor animal weight and clinical signs of colitis.
-
After the final TNBS administration, sacrifice the animals and collect colonic tissue.
Evaluation of Inflammation
a) Macroscopic and Microscopic Scoring:
-
Macroscopic: Score the colon based on the presence of ulceration, inflammation, and fibrosis.
-
Microscopic: Process colonic tissue for histology (H&E staining) and score for inflammation severity, extent, and crypt damage.
b) Myeloperoxidase (MPO) Activity Assay:
-
Homogenize colonic tissue samples.
-
Measure MPO activity, an indicator of neutrophil infiltration, using a commercially available kit or a standard colorimetric assay.
c) Western Blot Analysis for TNF-α:
-
Extract proteins from colonic tissue homogenates.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe with primary antibodies against TNF-α and a loading control (e.g., GAPDH).
-
Incubate with a secondary antibody and detect using an appropriate imaging system.
-
Quantify band intensities to determine relative protein expression.
Inflammatory Pain Model
Objective: To assess the anti-nociceptive effects of this compound in a model of visceral pain.
Protocol:
-
Induce intestinal inflammation as described in the colitis models.
-
Administer this compound or vehicle.
-
Place mice in an observation chamber.
-
Inject a noxious stimulus (e.g., mustard oil) intracolonically.
-
Observe and count pain-related behaviors (e.g., abdominal licking, stretching, squashing of the abdomen) for a defined period (e.g., 20 minutes).[2]
Caption: Experimental workflow for assessing this compound efficacy.
Conclusion
This compound demonstrates significant anti-inflammatory and anti-nociceptive properties in preclinical models of inflammatory pain. The provided protocols and data serve as a valuable resource for researchers investigating the therapeutic potential of GPR18 agonists in inflammatory conditions. Further studies are warranted to fully elucidate the downstream signaling pathways and to explore the clinical translatability of these findings.
References
Application Notes and Protocols for Studying GPR18 in Immune Cells Using PSB-KK1415
For Researchers, Scientists, and Drug Development Professionals
Introduction
G protein-coupled receptor 18 (GPR18), also known as the N-arachidonyl glycine (B1666218) (NAGly) receptor, is an emerging therapeutic target in immunology and cancer.[1][2] It is highly expressed in a variety of immune cells, including microglia, neutrophils, macrophages, and T lymphocytes, where it plays a crucial role in modulating immune responses.[3][4] PSB-KK1415 is a potent and selective synthetic agonist for human GPR18, making it an invaluable tool for elucidating the physiological and pathological roles of this receptor in the immune system.[5][6] These application notes provide detailed protocols for utilizing this compound to study GPR18 function in immune cells, focusing on key assays such as chemotaxis, calcium mobilization, and cytokine release.
Data Presentation
The following tables summarize the key pharmacological properties of this compound and its observed effects in relevant assays.
Table 1: Pharmacological Profile of this compound
| Parameter | Value | Species | Assay Type | Reference |
| EC50 | 19.1 nM | Human | β-arrestin recruitment | [5][6][7][8] |
| Selectivity | >25-fold vs. CB1/CB2 receptors | Human | Radioligand binding/functional assays | [5][6] |
| Selectivity | No activity against GPR55 | Human | β-arrestin recruitment | [5] |
Table 2: In Vitro Effects of GPR18 Agonists on Immune Cells
| Immune Cell Type | Assay | GPR18 Agonist Used | Observed Effect | Reference |
| BV-2 Microglia | Cytokine Expression (LPS-induced) | PSB-KD-107 (a GPR18 agonist) | Reduction in IL-1β, IL-6, and TNF-α mRNA levels | [9] |
| Corneal Epithelial Cells | Chemotaxis (Boyden Chamber) | N-arachidonoylglycine (NAGly) | Induced chemotaxis | [10] |
| Corneal Epithelial Cells | Proliferation | N-arachidonoylglycine (NAGly) | Induced proliferation | [10] |
Mandatory Visualizations
Below are diagrams illustrating key concepts and workflows described in these application notes.
GPR18 Signaling Pathway
Experimental Workflow
Experimental Protocols
Immune Cell Chemotaxis Assay (Boyden Chamber)
This protocol is designed to assess the chemotactic effect of this compound on primary immune cells, such as neutrophils or macrophages.
Materials:
-
Primary immune cells (e.g., human peripheral blood neutrophils or monocyte-derived macrophages)
-
Chemotaxis medium (e.g., RPMI 1640 with 0.1% BSA)
-
This compound
-
Chemoattractant (positive control, e.g., fMLP for neutrophils, MCP-1 for macrophages)
-
Boyden chamber apparatus with polycarbonate membranes (e.g., 5 µm pores for neutrophils, 8 µm for macrophages)
-
Staining solution (e.g., Diff-Quik or crystal violet)
-
Microscope
Procedure:
-
Cell Preparation: Isolate primary immune cells using standard protocols (e.g., Ficoll-Paque density gradient centrifugation followed by immunomagnetic separation). Resuspend cells in chemotaxis medium at a concentration of 1 x 106 cells/mL.
-
Assay Setup:
-
Add chemotaxis medium containing various concentrations of this compound (e.g., 1 nM to 1 µM) or the positive control to the lower wells of the Boyden chamber. Use medium with vehicle (e.g., DMSO) as a negative control.
-
Place the polycarbonate membrane over the lower wells.
-
Add the cell suspension to the upper chamber of the inserts.
-
-
Incubation: Incubate the chamber at 37°C in a 5% CO2 incubator for an appropriate time (e.g., 60-90 minutes for neutrophils, 2-4 hours for macrophages).
-
Cell Staining and Quantification:
-
Remove the inserts and wipe the non-migrated cells from the upper surface of the membrane.
-
Fix and stain the migrated cells on the lower surface of the membrane.
-
Count the number of migrated cells in several high-power fields under a microscope.
-
-
Data Analysis: Express the data as the number of migrated cells per field or as a percentage of the positive control.
Calcium Mobilization Assay
This protocol measures the ability of this compound to induce intracellular calcium flux in GPR18-expressing immune cells.
Materials:
-
Primary immune cells (e.g., T cells, monocytes)
-
Calcium-free HBSS (Hanks' Balanced Salt Solution) with 20 mM HEPES
-
Fluo-4 AM or Fura-2 AM calcium indicator dye
-
Pluronic F-127
-
This compound
-
Ionomycin (B1663694) (positive control)
-
Fluorescence plate reader or flow cytometer
Procedure:
-
Cell Loading:
-
Resuspend isolated immune cells in HBSS at 1-2 x 106 cells/mL.
-
Add Fluo-4 AM (final concentration 2-5 µM) and Pluronic F-127 (final concentration 0.02%) to the cell suspension.
-
Incubate for 30-60 minutes at 37°C in the dark.
-
Wash the cells twice with HBSS to remove extracellular dye and resuspend in HBSS.
-
-
Assay Performance:
-
Aliquot the cell suspension into a 96-well black-walled plate.
-
Establish a baseline fluorescence reading for 30-60 seconds.
-
Add this compound at various concentrations (e.g., 1 nM to 1 µM) and immediately begin recording fluorescence intensity (Excitation ~490 nm, Emission ~525 nm for Fluo-4) for several minutes.
-
Add ionomycin at the end of the experiment as a positive control to determine the maximal calcium response.
-
-
Data Analysis: The change in intracellular calcium is typically expressed as the ratio of fluorescence intensity after and before stimulation (F/F0) or as a percentage of the maximal response induced by ionomycin.
Macrophage Cytokine Release Assay
This protocol evaluates the effect of this compound on the production and release of cytokines from macrophages, either at baseline or following stimulation with an inflammatory agent like lipopolysaccharide (LPS).
Materials:
-
Human monocyte-derived macrophages (MDMs)
-
Complete culture medium (e.g., RPMI 1640 with 10% FBS)
-
This compound
-
Lipopolysaccharide (LPS)
-
ELISA or Luminex kits for specific cytokines (e.g., TNF-α, IL-6, IL-10)
Procedure:
-
Macrophage Differentiation: Isolate monocytes from PBMCs and differentiate them into macrophages by culturing with M-CSF for 5-7 days.
-
Cell Treatment:
-
Plate the differentiated macrophages in a 24-well plate at a density of 0.5-1 x 106 cells/well and allow them to adhere.
-
Pre-treat the cells with various concentrations of this compound (e.g., 10 nM to 10 µM) for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 100 ng/mL) for a specified time (e.g., 4-24 hours). Include appropriate controls (untreated, this compound alone, LPS alone).
-
-
Supernatant Collection: After incubation, collect the cell culture supernatants and centrifuge to remove any cellular debris.
-
Cytokine Measurement: Quantify the concentration of cytokines in the supernatants using ELISA or a multiplex bead-based assay (e.g., Luminex) according to the manufacturer's instructions.
-
Data Analysis: The results are typically expressed as the concentration of the cytokine (e.g., in pg/mL). Compare the cytokine levels in the different treatment groups to determine the effect of this compound.
Conclusion
This compound is a powerful research tool for investigating the role of GPR18 in immune cell function. The protocols outlined in these application notes provide a framework for studying the effects of GPR18 activation on key immunological processes. Researchers can adapt these methods to their specific immune cell type of interest and experimental setup to further unravel the therapeutic potential of targeting GPR18 in inflammatory and immune-mediated diseases.
References
- 1. In Vitro Screening Assay for Activators of T-Cell Migration to Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. criver.com [criver.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound | GPR18 agonist | Probechem Biochemicals [probechem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Effects of GPR18 Ligands on Body Weight and Metabolic Parameters in a Female Rat Model of Excessive Eating - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Investigation of the anti-inflammatory activity of GPR18 ligands in a mouse in vitro model of LPS-induced neuroinflammation [ruj.uj.edu.pl]
- 10. file.medchemexpress.com [file.medchemexpress.com]
Application Notes and Protocols for PSB-KK1415 in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
PSB-KK1415 is a novel, potent, and selective experimental agonist for the orphan G protein-coupled receptor GPR18, which is also recognized as the N-arachidonylglycine (NAGly) receptor.[1][2] Emerging research has identified GPR18 as a promising therapeutic target in the fields of immunology and oncology.[3][4][5] As a selective agonist, this compound serves as a critical chemical tool for elucidating the physiological and pathophysiological roles of GPR18, particularly in cancer biology. These application notes provide an overview of this compound, its mechanism of action, and protocols for its use in cancer research.
Mechanism of Action
This compound functions as a selective agonist for the G protein-coupled receptor GPR18.[2][3] GPR18 is considered a cannabinoid-like receptor, and its activation by ligands such as this compound is expected to trigger downstream intracellular signaling cascades.[1][6] The immediate downstream effect observed upon agonist binding is the recruitment of β-arrestin, a key event in G protein-coupled receptor (GPCR) desensitization and signaling.[4][5][6] Furthermore, GPR18 activation has been associated with Gαi-protein coupling, leading to a decrease in cyclic adenosine (B11128) monophosphate (cAMP) levels and an increase in intracellular calcium concentrations.[6] The exploration of these signaling pathways in cancer cells can provide insights into the potential anti-neoplastic effects of this compound.
Data Presentation
Table 1: In Vitro Activity of this compound and a Related Compound
| Compound | Target | Assay Type | EC50 (nM) | Selectivity | Source |
| This compound | Human GPR18 | β-arrestin recruitment | 19.1 | >25-fold vs. CB1/CB2 receptors | [4][5] |
| PSB-KK1445 | Human GPR18 | β-arrestin recruitment | 45.4 | >200-fold vs. CB1/CB2, GPR55, GPR183 | [4][5] |
Experimental Protocols
Protocol 1: Determination of GPR18 Agonist Potency using a β-Arrestin Recruitment Assay
This protocol is adapted from the methodology described in the primary literature for characterizing this compound.[4][5][6]
Objective: To quantify the potency (EC50) of this compound in activating GPR18 signaling.
Materials:
-
HEK293 or CHO cells stably expressing human GPR18 and a β-arrestin reporter system (e.g., β-galactosidase enzyme fragment complementation or a fluorescent protein-tagged β-arrestin).
-
Cell culture medium (e.g., DMEM/F12) with appropriate supplements (FBS, antibiotics).
-
This compound (stock solution in DMSO).
-
Assay buffer (e.g., HBSS).
-
Plate reader compatible with the chosen reporter system (e.g., luminescence or fluorescence).
-
White or black, clear-bottom 96-well or 384-well assay plates.
Procedure:
-
Cell Seeding:
-
One day prior to the assay, seed the GPR18-expressing cells into the appropriate assay plates at a density optimized for the specific cell line and plate format.
-
Incubate overnight at 37°C in a humidified 5% CO2 incubator.
-
-
Compound Preparation:
-
Prepare a serial dilution of this compound in assay buffer. The final concentration range should typically span from picomolar to micromolar to capture the full dose-response curve.
-
Include a vehicle control (DMSO in assay buffer) and a positive control (if available).
-
-
Agonist Stimulation:
-
On the day of the assay, carefully remove the cell culture medium from the wells.
-
Add the prepared dilutions of this compound to the respective wells.
-
Incubate the plates for a predetermined period (e.g., 60-90 minutes) at 37°C in a CO2 incubator.
-
-
Signal Detection:
-
After incubation, add the detection reagents for the β-arrestin reporter system according to the manufacturer's instructions.
-
Incubate for the recommended time at room temperature, protected from light.
-
-
Data Acquisition and Analysis:
-
Measure the signal (e.g., luminescence or fluorescence) using a plate reader.
-
Normalize the data to the vehicle control (0% activation) and a maximal stimulation control (100% activation).
-
Plot the normalized response against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the EC50 value.
-
Visualizations
Caption: GPR18 signaling pathway activated by this compound.
Caption: Workflow for β-arrestin recruitment assay.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. medkoo.com [medkoo.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Potent, Selective Agonists for the Cannabinoid-like Orphan G Protein-Coupled Receptor GPR18: A Promising Drug Target for Cancer and Immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Assessing the Anti-inflammatory Effects of PSB-KK1415
For Researchers, Scientists, and Drug Development Professionals
Introduction: PSB-KK1415 is a potent and selective agonist for the G protein-coupled receptor GPR18, a recently deorphanized receptor that is considered a cannabinoid-like receptor.[1][2] Emerging research has highlighted the significant anti-inflammatory and anti-nociceptive properties of this compound, particularly in the context of intestinal inflammation and inflammatory pain.[3][4] These findings suggest that GPR18 is a promising therapeutic target for inflammatory diseases such as Crohn's disease.[3] This document provides detailed protocols for assessing the anti-inflammatory effects of this compound in both in vivo and ex vivo models, based on established methodologies.
Proposed Signaling Pathway for this compound
This compound exerts its effects by activating GPR18. While the complete downstream signaling cascade of GPR18 in inflammation is still under investigation, it is known to be involved in immune regulation, cytokine signaling, and T-cell activation. The activation of GPR18 by this compound is proposed to initiate a signaling cascade that ultimately leads to a reduction in the expression and release of pro-inflammatory mediators like TNF-α and IL-6.
Caption: Proposed signaling pathway of this compound via GPR18 activation.
In Vivo Assessment of Anti-inflammatory Effects in a Colitis Model
The anti-inflammatory activity of this compound can be effectively characterized using a 2,4,6-trinitrobenzenesulfonic acid (TNBS)-induced colitis mouse model, which mimics aspects of inflammatory bowel disease.[3][4]
Quantitative Data Summary
| Parameter | Model | Colitis Control | This compound Treated |
| Macroscopic Score | Semi-chronic | 2.61 ± 0.48 | 1.79 ± 0.22 |
| Microscopic Score | Semi-chronic | 6.45 ± 0.40 | 5.00 ± 0.33 |
| TNF-α Expression (relative) | Semi-chronic | 2.83 ± 0.64 | 1.89 ± 0.36 |
| Macroscopic Score | Chronic | 4.00 ± 1.32 | 3.33 ± 1.26 |
| MPO Activity (U/g tissue) | Chronic | 41.33 ± 11.64 | 32.23 ± 8.51 |
| Data presented as mean ± SEM. Data sourced from[3] |
Experimental Protocol: TNBS-Induced Colitis
1. Animals:
-
Male C57BL/6 mice (8-10 weeks old).
-
House animals in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Acclimatize animals for at least 7 days before the experiment.
2. Induction of Colitis:
-
Semi-chronic Model:
-
Anesthetize mice with an appropriate anesthetic.
-
Administer 1.5 mg of TNBS in 50% ethanol (B145695) intrarectally using a catheter inserted 4 cm into the colon.
-
Control animals receive 50% ethanol only.
-
-
Chronic Model:
-
Administer increasing doses of TNBS (1 mg, 1.25 mg, 1.5 mg) intrarectally once a week for three consecutive weeks.
-
3. This compound Administration:
-
Dissolve this compound in an appropriate vehicle (e.g., 1% Tween 80 in saline).
-
Administer this compound (e.g., 1 mg/kg) intraperitoneally daily, starting from the day of colitis induction.
-
The vehicle control group should receive an equivalent volume of the vehicle.
4. Assessment of Colitis:
-
Sacrifice mice at the end of the experimental period (e.g., day 7 for semi-chronic, day 21 for chronic).
-
Macroscopic Scoring: Resect the colon and score for inflammation based on criteria such as ulceration, bowel wall thickening, and hyperemia.
-
Microscopic Scoring: Fix colonic tissue in formalin, embed in paraffin, section, and stain with hematoxylin (B73222) and eosin (B541160) (H&E). Score for the severity of inflammation, extent of injury, and crypt damage.
-
Collect colonic tissue for MPO activity assay and Western blot analysis.
Caption: Workflow for in vivo assessment of this compound in TNBS-induced colitis.
Assessment of Anti-nociceptive Effects in Inflammatory Pain
The potential of this compound to alleviate inflammatory pain can be evaluated in a mouse model of visceral hypersensitivity.[3]
Quantitative Data Summary
| Group | Condition | Number of Pain-Induced Behaviors |
| Control | No Treatment | 58.00 ± 6.24 |
| Control | This compound Treated | 32.60 ± 2.54 |
| Inflamed | No Treatment | 85.00 ± 5.77 |
| Inflamed | This compound Treated | 60.83 ± 2.85 |
| Data presented as mean ± SEM. Data sourced from[3] |
Experimental Protocol: Inflammatory Pain Model
1. Animals and Induction:
-
Use male C57BL/6 mice.
-
Induce intestinal inflammation as described in the TNBS-induced colitis protocol.
2. Assessment of Visceral Nociception:
-
Assess nociceptive behavior in response to intracolonic administration of a noxious stimulus (e.g., capsaicin).
-
Administer this compound or vehicle prior to the stimulus.
-
Observe and count pain-related behaviors (e.g., abdominal licking, stretching, and arching) for a defined period (e.g., 20 minutes).
Molecular and Cellular Assay Protocols
Myeloperoxidase (MPO) Activity Assay
MPO is an enzyme abundant in neutrophils, and its activity in tissue is a marker of neutrophil infiltration.
1. Tissue Preparation:
-
Homogenize pre-weighed colonic tissue samples in a suitable buffer (e.g., 50 mM potassium phosphate (B84403) buffer, pH 6.0, containing 0.5% hexadecyltrimethylammonium bromide).
-
Centrifuge the homogenate at 12,000 x g for 15 minutes at 4°C.
-
Collect the supernatant for the assay.
2. Assay Procedure:
-
Add the supernatant to a reaction mixture containing o-dianisidine dihydrochloride (B599025) and hydrogen peroxide.
-
Measure the change in absorbance at 450 nm over time using a spectrophotometer.
-
Express MPO activity as units per gram of tissue.
Western Blot Analysis for TNF-α and IL-6
1. Protein Extraction:
-
Homogenize colonic tissue in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge to pellet cellular debris and collect the supernatant containing total protein.
-
Determine protein concentration using a BCA or Bradford assay.
2. Electrophoresis and Transfer:
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
3. Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies against TNF-α, IL-6, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify band intensities using densitometry software.
Caption: Workflow for molecular and cellular assays.
Conclusion
The protocols outlined in this document provide a comprehensive framework for evaluating the anti-inflammatory and anti-nociceptive properties of this compound. By utilizing in vivo models of colitis and inflammatory pain, coupled with ex vivo molecular analyses, researchers can effectively characterize the therapeutic potential of this novel GPR18 agonist. The provided data summaries serve as a benchmark for expected outcomes, facilitating the design and interpretation of future studies in the field of inflammation research and drug development.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Ligand page | IUPHAR/BPS Guide to IMMUNOPHARMACOLOGY [guidetoimmunopharmacology.org]
- 3. Novel selective agonist of GPR18, PSB-KK-1415 exerts potent anti-inflammatory and anti-nociceptive activities in animal models of intestinal inflammation and inflammatory pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols: Western Blot Analysis of Tissues from PSB-KK1415 Treated Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
PSB-KK1415 is a selective agonist for the G protein-coupled receptor 18 (GPR18), a receptor implicated in various physiological processes, including inflammation.[1] Understanding the in vivo effects of this compound on protein expression is crucial for elucidating its mechanism of action and therapeutic potential. Western blot analysis is a fundamental technique to quantify changes in protein levels in tissues from animal models treated with pharmacological agents like this compound. These application notes provide a detailed protocol for Western blot analysis of tissues from mice treated with this compound, with a focus on inflammatory signaling pathways.
Data Presentation: Quantitative Analysis of Protein Expression
Treatment of mice with this compound has been shown to modulate the expression of key inflammatory proteins. The following table summarizes the quantitative data from a study investigating the effects of this compound in a mouse model of semi-chronic colitis.
| Protein Target | Treatment Group | Mean Relative Expression (± SD) | Fold Change |
| TNF-α | Vehicle Control | 2.83 ± 0.64 | - |
| This compound | 1.89 ± 0.36 | ↓ 1.5-fold | |
| IL-6 | Vehicle Control | Data not available | - |
| This compound | Data not available | - |
Quantitative data for IL-6 was not available in the reviewed literature, although its analysis was mentioned.
Signaling Pathway and Experimental Workflow
To visualize the molecular interactions and the experimental process, the following diagrams are provided.
Experimental Protocols
This section provides a detailed methodology for performing Western blot analysis on murine colonic tissue to assess the effects of this compound treatment.
Protein Extraction from Mouse Colon Tissue
Materials:
-
Mouse colonic tissue (snap-frozen in liquid nitrogen and stored at -80°C)
-
RIPA lysis buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS)
-
Protease inhibitor cocktail
-
Phosphatase inhibitor cocktail
-
Dounce homogenizer or mechanical tissue homogenizer
-
Microcentrifuge tubes
-
Refrigerated microcentrifuge
Protocol:
-
Add protease and phosphatase inhibitor cocktails to the RIPA buffer immediately before use.
-
Place the frozen colon tissue in a pre-chilled Dounce homogenizer on ice.
-
Add 500 µL of ice-cold RIPA buffer per 50-100 mg of tissue.
-
Homogenize the tissue thoroughly on ice until no visible tissue fragments remain.
-
Transfer the homogenate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 20 minutes at 4°C.
-
Carefully transfer the supernatant (protein extract) to a new pre-chilled microcentrifuge tube. Avoid disturbing the pellet.
-
Store the protein extract at -80°C for long-term storage or proceed to protein quantification.
Protein Quantification
Materials:
-
Bicinchoninic acid (BCA) protein assay kit
-
Bovine serum albumin (BSA) standards
-
Microplate reader
Protocol:
-
Prepare a series of BSA standards according to the manufacturer's instructions.
-
In a 96-well plate, add 25 µL of each standard or diluted protein lysate to separate wells.
-
Add 200 µL of the BCA working reagent to each well.
-
Incubate the plate at 37°C for 30 minutes.
-
Measure the absorbance at 562 nm using a microplate reader.
-
Calculate the protein concentration of the samples by comparing their absorbance to the standard curve.
SDS-PAGE and Protein Transfer
Materials:
-
4-12% Bis-Tris polyacrylamide gels
-
SDS-PAGE running buffer
-
Protein ladder
-
4X Laemmli sample buffer
-
PVDF membrane
-
Transfer buffer
-
Western blot transfer system
Protocol:
-
Dilute the protein lysates to the same concentration (e.g., 2 µg/µL) with RIPA buffer.
-
Add 1/4 volume of 4X Laemmli sample buffer to each protein sample.
-
Boil the samples at 95°C for 5 minutes.
-
Load 20-30 µg of protein per well into the polyacrylamide gel, along with a protein ladder.
-
Run the gel at 150V until the dye front reaches the bottom of the gel.
-
Activate the PVDF membrane by incubating in methanol for 1 minute, followed by a brief rinse in transfer buffer.
-
Assemble the transfer stack (sponge, filter paper, gel, PVDF membrane, filter paper, sponge) according to the manufacturer's instructions for your transfer system.
-
Perform the protein transfer at 100V for 1-2 hours at 4°C or using a semi-dry transfer system.
Immunoblotting and Detection
Materials:
-
Blocking buffer (5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20, TBST)
-
Primary antibodies (e.g., anti-TNF-α, anti-IL-6, anti-p-STAT3, anti-STAT3, anti-β-actin)
-
Horseradish peroxidase (HRP)-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Protocol:
-
After transfer, block the membrane in blocking buffer for 1 hour at room temperature with gentle agitation.
-
Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation. Recommended dilutions should be optimized, but a starting point is typically 1:1000.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer (typically 1:5000) for 1 hour at room temperature with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Prepare the ECL substrate according to the manufacturer's instructions and incubate the membrane for 1-5 minutes.
-
Capture the chemiluminescent signal using an imaging system.
Data Analysis
-
Use image analysis software to perform densitometry on the bands corresponding to the target protein and the loading control (e.g., β-actin).
-
Normalize the band intensity of the target protein to the band intensity of the loading control for each sample.
-
Calculate the fold change in protein expression between the this compound treated group and the vehicle control group.
-
Perform statistical analysis (e.g., t-test or ANOVA) to determine the significance of the observed changes.
References
Troubleshooting & Optimization
PSB-KK1415 solubility and stability in DMSO
This technical support guide provides researchers, scientists, and drug development professionals with essential information regarding the solubility and stability of PSB-KK1415 in Dimethyl Sulfoxide (DMSO).
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing stock solutions of this compound?
For initial stock solutions, anhydrous DMSO is recommended due to its broad solvency for organic molecules. For many compounds, concentrations of 10-20 mM in DMSO are achievable.
Q2: How should I store stock solutions of this compound in DMSO?
Stock solutions of compounds in DMSO should be stored at -20°C or -80°C to maximize long-term stability. DMSO has a freezing point of 18.5°C, so upon thawing, ensure the solution is brought to room temperature and vortexed thoroughly to ensure homogeneity.[1] It is advisable to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.
Q3: What is the general stability of compounds stored in DMSO at room temperature?
While not recommended for long-term storage, the stability of many compounds in DMSO at room temperature has been studied. One study monitoring approximately 7200 compounds in 20 mM DMSO solutions at room temperature found that the probability of observing the compound was 92% after 3 months, 83% after 6 months, and 52% after 1 year.[2] However, the stability of this compound is compound-specific and should be experimentally determined.
Q4: What precautions should I take when working with DMSO?
DMSO is hygroscopic, meaning it readily absorbs moisture from the air.[3] It is crucial to use anhydrous DMSO and to keep containers tightly sealed to prevent the introduction of water, which can affect compound solubility and stability. Always use appropriate personal protective equipment, as DMSO can facilitate the absorption of other chemicals through the skin.
Troubleshooting Guide
Issue 1: My this compound is not fully dissolving in DMSO.
-
Cause: The concentration may be too high, or the compound may require energy to dissolve.
-
Solutions:
-
Gentle Warming: Warm the solution gently in a water bath (37°C) for a short period.
-
Sonication: Use a sonicator bath to aid in dissolution.
-
Vortexing: Vortex the solution for several minutes.
-
Lower Concentration: If the above methods fail, you may need to prepare a lower concentration stock solution.
-
Issue 2: this compound precipitates when I dilute my DMSO stock into an aqueous buffer (e.g., PBS or cell culture media).
-
Cause: This is a common issue for hydrophobic compounds when transferred from a high-concentration organic solvent stock to an aqueous solution. The rapid change in solvent polarity can cause the compound to "crash out" of the solution.
-
Solutions:
-
Stepwise Dilution: Avoid adding the DMSO stock directly to the final volume of the aqueous buffer. Instead, perform serial dilutions. For example, dilute the DMSO stock 1:10 in the aqueous buffer, vortex gently, and then add this intermediate dilution to the rest of the buffer.[4]
-
Vortexing During Dilution: While adding the DMSO stock to the aqueous buffer, gently vortex or pipette the solution up and down to ensure rapid and uniform mixing.[4]
-
Lower Final Concentration: If precipitation persists, you may need to lower the final concentration of this compound in your working solution.[4]
-
Increase DMSO Percentage (with caution): For in vitro assays, you can slightly increase the final DMSO concentration, but it must remain below the toxic level for your specific cell line (generally <0.5%).[4][5] Always include a vehicle control with the same final DMSO concentration in your experiments.[4]
-
Use of a Co-solvent: For in vivo formulations, co-solvents such as PEG300 and Tween 80 can be used in combination with DMSO and saline/PBS to improve solubility.[4]
-
Data on Solubility and Stability
The following tables present illustrative data for a hypothetical compound with characteristics similar to this compound. Note: This data is for example purposes only and must be experimentally verified for this compound.
Table 1: Illustrative Solubility of this compound in DMSO
| Concentration (mM) | Temperature (°C) | Observation |
| 10 | 25 | Clear Solution |
| 20 | 25 | Clear Solution |
| 50 | 25 | Suspension |
| 50 | 37 | Clear Solution |
Table 2: Illustrative Stability of this compound (10 mM in DMSO) over Time
| Storage Condition | Time Point | Purity (%) by HPLC |
| Room Temperature | 0 | 99.5 |
| 1 week | 98.2 | |
| 1 month | 95.1 | |
| 4°C | 0 | 99.5 |
| 1 week | 99.4 | |
| 1 month | 99.1 | |
| -20°C | 0 | 99.5 |
| 1 month | 99.5 | |
| 6 months | 99.3 |
Experimental Protocols
Protocol 1: Determination of this compound Solubility in DMSO
-
Preparation: Weigh out a precise amount of this compound powder.
-
Dissolution: Add a small volume of anhydrous DMSO to the powder to create a high-concentration slurry.
-
Titration: Gradually add more DMSO while vortexing.
-
Observation: Observe the solution visually for any undissolved particles.
-
Equilibration: Allow the solution to sit at the desired temperature (e.g., 25°C) for at least one hour.
-
Centrifugation: Centrifuge the solution at high speed (e.g., 10,000 x g) for 10 minutes.
-
Analysis: Carefully take an aliquot from the supernatant and determine the concentration using a suitable analytical method (e.g., HPLC-UV or LC-MS). The measured concentration is the solubility at that temperature.
Protocol 2: Assessment of this compound Stability in DMSO
-
Stock Solution Preparation: Prepare a stock solution of this compound in anhydrous DMSO at a known concentration (e.g., 10 mM).
-
Initial Analysis (Time 0): Immediately analyze an aliquot of the stock solution by HPLC to determine the initial purity.
-
Aliquoting and Storage: Aliquot the remaining stock solution into multiple single-use vials. Store these vials under different conditions (e.g., room temperature, 4°C, -20°C, -80°C).
-
Time-Point Analysis: At specified time points (e.g., 1 week, 1 month, 3 months, 6 months), retrieve one aliquot from each storage condition.
-
Thawing and Mixing: For frozen samples, thaw them completely at room temperature and vortex thoroughly to ensure a homogenous solution.
-
HPLC Analysis: Analyze each aliquot by HPLC under the same conditions as the initial analysis.
-
Data Comparison: Compare the peak area of the parent compound to any new peaks that may have appeared, which would indicate degradation products. Calculate the percentage of the parent compound remaining.
Visualizations
Caption: Workflow for determining the solubility of this compound in DMSO.
Caption: Workflow for assessing the stability of this compound in DMSO.
Caption: Logical workflow for troubleshooting compound precipitation.
References
Potential off-target effects of PSB-KK1415
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with PSB-KK1415, a potent GPR18 agonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a potent and selective agonist for the G protein-coupled receptor 18 (GPR18).[1] It is identified as an experimental drug with potential applications in immunological research and cancer studies.[1]
Q2: What is the potency of this compound at its primary target?
This compound exhibits an EC50 of 19.1 nM for human GPR18 in β-arrestin recruitment assays.[1]
Q3: Is this compound selective for GPR18?
This compound is a selective agonist for GPR18. However, it is noted to be less selective than the related compound, PSB-KK1445.[1] this compound shows at least 25-fold selectivity for GPR18 over cannabinoid (CB) receptors.[1]
Q4: What are the known off-targets for this compound?
While a comprehensive screening panel is not publicly available, studies have shown that this compound has significantly lower affinity for cannabinoid CB1 and CB2 receptors compared to its high affinity for GPR18.[1] It is also reported that this compound does not affect GPR55.
Q5: How does the selectivity of this compound compare to other GPR18 agonists like PSB-KK1445?
This compound is more potent than PSB-KK1445 (EC50 of 19.1 nM vs. 45.4 nM). However, PSB-KK1445 is significantly more selective, displaying over 200-fold selectivity for GPR18 versus both CB1 and CB2 receptors, GPR55, and GPR183.[1]
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments with this compound due to its pharmacological profile.
| Observed Issue | Potential Cause | Recommended Action |
| Unexpected physiological response not typically associated with GPR18 activation. | The effect may be due to off-target activity at cannabinoid receptors (CB1 or CB2), especially at higher concentrations of this compound. | 1. Concentration Check: Ensure you are using the lowest effective concentration of this compound to maximize selectivity for GPR18. 2. Use a More Selective Agonist: For experiments highly sensitive to off-target effects, consider using PSB-KK1445, which offers greater selectivity.[1] 3. Antagonist Co-treatment: To confirm the involvement of CB receptors, co-administer selective CB1 (e.g., Rimonabant) or CB2 (e.g., SR144528) antagonists. |
| Inconsistent results between in vitro and in vivo experiments. | This could be due to metabolic instability, poor bioavailability, or species differences in receptor pharmacology. | 1. Pharmacokinetic Analysis: Conduct pharmacokinetic studies to determine the in vivo stability and exposure of this compound. 2. Species-Specific Potency: Be aware that while minimal species differences were noted for the newer GPR18 agonists, the endogenous ligand THC acts as a weak partial agonist at the mouse GPR18 receptor, suggesting potential species variations.[1] |
| Lack of response in an expected GPR18-expressing system. | 1. Receptor expression levels may be too low. 2. The signaling pathway being measured is not strongly coupled to GPR18 in your specific cell type. | 1. Confirm Receptor Expression: Verify GPR18 expression in your experimental system using techniques like qPCR or Western blot. 2. Alternative Signaling Assays: GPR18 is known to signal through Gαi/o proteins, leading to inhibition of adenylyl cyclase and modulation of intracellular calcium. Consider assays that measure these downstream effects. |
Data Summary
Table 1: Potency and Selectivity of GPR18 Agonists
| Compound | Target | EC50 (nM) | Selectivity vs. CB Receptors | Selectivity vs. GPR55 & GPR183 |
| This compound | GPR18 | 19.1 | ≥ 25-fold | Not reported |
| PSB-KK1445 | GPR18 | 45.4 | > 200-fold | > 200-fold |
Data sourced from Mahardhika AB, et al., 2024.[1]
Experimental Protocols
Protocol 1: In Vitro Assessment of GPR18 Agonism using a β-Arrestin Recruitment Assay
This protocol outlines a general procedure to measure the potency of this compound at the GPR18 receptor.
-
Cell Culture: Culture HEK293 cells stably co-expressing human GPR18 and a β-arrestin reporter system (e.g., Tango assay).
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a serial dilution series in assay buffer to achieve final concentrations ranging from 1 pM to 10 µM.
-
Assay Procedure:
-
Plate the cells in a 96-well plate and incubate overnight.
-
Replace the culture medium with the prepared dilutions of this compound.
-
Incubate for the recommended time for the specific β-arrestin assay system (typically 6-24 hours).
-
-
Data Acquisition: Measure the reporter gene expression (e.g., luciferase activity) using a luminometer.
-
Data Analysis: Normalize the data to a vehicle control (0% activation) and a maximal response control (100% activation). Plot the concentration-response curve and calculate the EC50 value using a non-linear regression model.
Protocol 2: Off-Target Liability Assessment via Radioligand Binding Assay
This protocol provides a general method to determine the binding affinity of this compound for off-targets like CB1 and CB2 receptors.
-
Membrane Preparation: Prepare cell membrane homogenates from cells expressing the human CB1 or CB2 receptor.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a serial dilution series.
-
Binding Assay:
-
In a 96-well plate, combine the cell membrane preparation, a selective radioligand for the target receptor (e.g., [3H]CP-55,940 for CB1/CB2), and the dilutions of this compound.
-
Incubate to allow for binding equilibrium.
-
Terminate the reaction by rapid filtration through a glass fiber filter to separate bound from free radioligand.
-
Wash the filters with ice-cold buffer.
-
-
Data Acquisition: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50). Convert the IC50 value to a binding affinity constant (Ki) using the Cheng-Prusoff equation.
Visualizations
Caption: GPR18 Signaling Pathway Activation by this compound.
Caption: Troubleshooting Logic for Unexpected Experimental Results.
References
Technical Support Center: Optimizing PSB-KK1415 Concentration for Cell-Based Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of PSB-KK1415 in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
A1: this compound is a potent and selective agonist for the G protein-coupled receptor 18 (GPR18), also known as the N-arachidonyl glycine (B1666218) (NAGly) receptor.[1][2] It is a valuable tool for studying the physiological and pathological roles of GPR18.
Q2: What is the potency of this compound on GPR18?
A2: this compound has a half-maximal effective concentration (EC50) of 19.1 nM for human GPR18 in a β-arrestin recruitment assay.[1]
Q3: How should I prepare a stock solution of this compound?
A3: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO).[2] It is recommended to prepare a high-concentration stock solution in DMSO (e.g., 10 mM) and store it at -20°C or -80°C. For experiments, dilute the stock solution into your aqueous assay buffer or cell culture medium to the desired final concentration. Ensure the final DMSO concentration in your assay is low (typically ≤ 0.1%) to avoid solvent-induced artifacts.
Q4: What are the known off-target activities of this compound?
A4: this compound has been reported to have at least 25-fold selectivity for GPR18 over the cannabinoid receptors (CB1 and CB2).[2] However, a comprehensive off-target profile across a wider range of receptors is not extensively published. When interpreting results, especially at higher concentrations, it is crucial to consider the possibility of off-target effects.
Troubleshooting Guide
Issue 1: Low or No Agonist Response
| Possible Cause | Troubleshooting Step |
| Suboptimal Concentration | Perform a dose-response experiment with a wide range of this compound concentrations (e.g., 0.1 nM to 10 µM) to determine the optimal concentration for your specific cell line and assay. |
| Incorrect Gα Subunit Coupling | GPR18 is known to couple to Gαi and Gαs proteins.[3][4] Ensure your assay is designed to detect changes in signaling pathways associated with these G proteins (e.g., cAMP levels). |
| Low Receptor Expression | Verify the expression of GPR18 in your cell line using techniques like qPCR, Western blot, or flow cytometry. |
| Compound Instability | Prepare fresh dilutions of this compound for each experiment. While specific stability data in cell culture media is limited, purinergic ligands can be susceptible to degradation.[5] |
| Assay Interference | Test whether this compound interferes with your assay detection system (e.g., autofluorescence in fluorescence-based assays). |
Issue 2: High Background Signal
| Possible Cause | Troubleshooting Step |
| Constitutive Receptor Activity | Some cell lines may exhibit high basal GPR18 activity. This can be assessed by measuring the basal signal in untransfected or parental cell lines. |
| Serum Components | Components in fetal bovine serum (FBS) can sometimes activate GPCRs. Consider serum-starving your cells for a few hours before the assay. |
| Contamination | Ensure all reagents and cell cultures are free from contamination that might affect cell signaling. |
Issue 3: Cell Viability Issues
| Possible Cause | Troubleshooting Step |
| Cytotoxicity at High Concentrations | Determine the cytotoxicity of this compound in your cell line using a cell viability assay (e.g., MTT, XTT, or trypan blue exclusion). Test a range of concentrations, including those at and above the expected efficacious concentrations. |
| High DMSO Concentration | Ensure the final DMSO concentration in your assay is below the toxicity threshold for your cells (typically <0.5%). |
Experimental Protocols & Data
This compound Properties
| Property | Value | Reference |
| Target | GPR18 | [1][2] |
| EC50 (human) | 19.1 nM | [1] |
| Solubility | DMSO | [2] |
| Selectivity | >25-fold vs. CB1/CB2 | [2] |
General Protocol for a Cell-Based GPR18 Activation Assay (e.g., cAMP Assay)
This protocol provides a general framework. Optimization for specific cell lines and assay formats is recommended.
-
Cell Seeding:
-
Seed cells expressing GPR18 into a 96-well plate at a density that will result in a confluent monolayer on the day of the assay.
-
Culture overnight in a humidified incubator at 37°C with 5% CO2.
-
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in a suitable assay buffer to create a range of concentrations (e.g., 10 µM to 0.1 nM).
-
-
Assay Procedure:
-
If desired, serum-starve the cells for 2-4 hours prior to the assay.
-
Wash the cells gently with a pre-warmed assay buffer.
-
Add the diluted this compound or vehicle control to the wells.
-
Incubate for the desired time at 37°C. The optimal incubation time should be determined empirically.
-
Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit, following the manufacturer's instructions.
-
-
Data Analysis:
-
Plot the cAMP concentration against the log of the this compound concentration.
-
Fit the data using a sigmoidal dose-response curve to determine the EC50.
-
Visualizations
Caption: Simplified GPR18 signaling pathway upon activation by this compound.
Caption: General experimental workflow for a cell-based assay with this compound.
Caption: A logical troubleshooting workflow for suboptimal this compound assay results.
References
Technical Support Center: Troubleshooting PSB-KK1415 In Vivo Experiments
This technical support center provides guidance for researchers, scientists, and drug development professionals utilizing the selective GPR18 agonist, PSB-KK1415, in in vivo experiments. This resource offers troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to ensure the successful execution of your studies.
Frequently Asked Questions (FAQs)
Q1: What is the recommended vehicle for in vivo administration of this compound?
A1: Based on published studies, a common vehicle for intraperitoneal (i.p.) injection of this compound is a suspension in 1% Tween 80 in saline.[1] Due to the hydrophobic nature of this compound, it is advisable to first dissolve the compound in a minimal amount of dimethyl sulfoxide (B87167) (DMSO) before preparing the final suspension.
Q2: I am observing unexpected side effects such as weight loss and altered food intake in my animals. Is this a known issue with this compound?
A2: Yes, studies in rodents have reported that administration of this compound can lead to gastrointestinal adverse effects, including nausea, which may result in reduced food intake and subsequent weight loss.[1][2] It is crucial to closely monitor animal health, including daily body weight and food consumption. Consider including a pair-fed control group to distinguish between compound-specific metabolic effects and those secondary to reduced food intake.
Q3: My experimental results show high variability between animals in the same treatment group. What could be the cause?
A3: High variability can stem from several factors. One common issue with poorly soluble compounds like this compound is inconsistent formulation and administration.[3][4][5] Ensure that your this compound suspension is homogenous before each injection. Vortex the stock solution thoroughly before drawing each dose. Additionally, standardize your injection technique (e.g., precise volume, consistent anatomical location for i.p. injection) across all animals to minimize variability.
Q4: I am not observing the expected therapeutic effect of this compound in my disease model. What are the potential reasons?
A4: Lack of efficacy could be due to several factors:
-
Inadequate Dose: The dose of this compound may be insufficient for your specific animal model and disease state. Refer to published studies for dose-ranging information in relevant models.[6][7]
-
Poor Bioavailability: Although administered i.p., the compound's bioavailability might be limited. While specific pharmacokinetic data for this compound is not widely available, formulation issues can impact absorption.
-
Timing of Administration: The treatment schedule may not be optimal for the progression of the disease in your model. Consider adjusting the timing and frequency of administration.
-
Target Engagement: Confirm the expression of GPR18 in the target tissue of your animal model to ensure the receptor is present.
Q5: Are there any known off-target effects of this compound?
A5: While this compound is reported to be a selective GPR18 agonist, it is good practice to consider potential off-target effects, especially at higher doses.[8] Some studies have noted effects that could be unrelated to GPR18 agonism, such as changes in liver enzyme levels.[2][9] If you observe unexpected phenotypes, consider performing counter-screens or using a GPR18 antagonist as a control to confirm that the observed effects are mediated by GPR18.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Compound Precipitation in Formulation | - The solubility limit of this compound has been exceeded.- Improper mixing of the formulation. | - Ensure complete dissolution in a minimal volume of DMSO before adding to the 1% Tween 80 solution.- Vortex the solution vigorously during the addition of the aqueous phase.- Prepare fresh formulations for each experiment and do not store for extended periods. |
| Animal Distress Post-Injection (e.g., lethargy, ruffled fur) | - Vehicle-related toxicity (especially with high concentrations of DMSO).- Compound-related adverse effects. | - Minimize the final concentration of DMSO in the injected volume (ideally ≤5%).- Include a vehicle-only control group to assess the effects of the formulation components.- Closely monitor animals for signs of distress and consult with veterinary staff if necessary. |
| Inconsistent Efficacy Results | - Non-homogenous suspension leading to inaccurate dosing.- Instability of the compound in the formulation. | - Vortex the stock suspension immediately before each injection to ensure uniformity.- Prepare fresh formulations daily.- Consider performing a pilot stability study of your formulation under your experimental conditions. |
| Unexpected Biochemical Findings (e.g., altered plasma metabolites) | - Off-target effects of this compound.- Secondary effects due to changes in food intake or gastrointestinal function. | - Include a GPR18 antagonist control group to confirm on-target effects.- Implement a pair-fed control group to account for effects of altered food consumption.[1] |
Experimental Protocols
Protocol for Preparation of this compound for Intraperitoneal Injection
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Tween 80
-
Sterile 0.9% saline
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Prepare a 10% Tween 80 Stock Solution:
-
In a sterile container, mix 1 ml of Tween 80 with 9 ml of sterile 0.9% saline.
-
Vortex thoroughly to ensure a homogenous solution.
-
-
Prepare the 1% Tween 80 Vehicle:
-
Dilute the 10% Tween 80 stock solution 1:10 with sterile 0.9% saline. For example, add 1 ml of 10% Tween 80 to 9 ml of sterile 0.9% saline.
-
Vortex to mix. This will be your final vehicle.
-
-
Prepare the this compound Formulation:
-
Weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add a minimal volume of DMSO to completely dissolve the powder. For example, for a final concentration of 1 mg/ml, you might start by dissolving 10 mg of this compound in 100 µl of DMSO.
-
Vortex until the solution is clear.
-
Slowly add the 1% Tween 80 vehicle to the dissolved this compound/DMSO solution while continuously vortexing to achieve the desired final concentration. For the example above, you would add 9.9 ml of 1% Tween 80 to the 100 µl of this compound/DMSO solution.
-
The final DMSO concentration should be kept as low as possible (e.g., 1% in this example).
-
-
Administration:
-
Before each injection, vortex the this compound suspension thoroughly to ensure homogeneity.
-
Administer the appropriate volume to the animal via intraperitoneal injection.
-
Experimental Workflow for In Vivo Study
Experimental workflow for this compound in vivo studies.
Quantitative Data Summary
The following tables summarize quantitative data from a study investigating the effects of this compound in a mouse model of TNBS-induced colitis.[6][7]
Table 1: Effects of PSB-KK-1415 on Macroscopic and Microscopic Scores in TNBS-Induced Colitis
| Treatment Group | Macroscopic Score (Mean ± SEM) | Microscopic Score (Mean ± SEM) |
| Control | 0.00 ± 0.00 | 0.00 ± 0.00 |
| TNBS + Vehicle | 2.61 ± 0.48 | 6.45 ± 0.40 |
| TNBS + PSB-KK-1415 (1 mg/kg) | 1.79 ± 0.22 | 5.00 ± 0.33 |
Table 2: Effects of PSB-KK-1415 on Myeloperoxidase (MPO) Activity and TNF-α Expression in TNBS-Induced Colitis
| Treatment Group | MPO Activity (U/g tissue; Mean ± SEM) | TNF-α Expression (relative to control; Mean ± SEM) |
| Control | 10.11 ± 2.34 | 1.00 ± 0.00 |
| TNBS + Vehicle | 41.33 ± 11.64 | 2.83 ± 0.64 |
| TNBS + PSB-KK-1415 (1 mg/kg) | 32.23 ± 8.51 | 1.89 ± 0.36 |
Signaling Pathway
This compound is a selective agonist for the G protein-coupled receptor 18 (GPR18). Upon activation, GPR18 can couple to different G proteins, primarily Gαi and Gαs, leading to the modulation of downstream signaling cascades.
Simplified GPR18 signaling pathway activated by this compound.
References
- 1. ruj.uj.edu.pl [ruj.uj.edu.pl]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Novel selective agonist of GPR18, PSB-KK-1415 exerts potent anti-inflammatory and anti-nociceptive activities in animal models of intestinal inflammation and inflammatory pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Novel GPR18 Ligands in Rodent Pharmacological Tests: Effects on Mood, Pain, and Eating Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effects of GPR18 Ligands on Body Weight and Metabolic Parameters in a Female Rat Model of Excessive Eating - PMC [pmc.ncbi.nlm.nih.gov]
Addressing gastrointestinal side effects of PSB-KK1415 in mice
This technical support center provides guidance for researchers, scientists, and drug development professionals who may encounter gastrointestinal-related issues during in vivo studies with the GPR18 agonist, PSB-KK1415, in mice. The following information is intended to assist with troubleshooting and experimental design.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its primary mechanism of action?
A1: this compound is a selective agonist for the G protein-coupled receptor 18 (GPR18).[1] GPR18 is involved in various physiological processes, including immune response modulation and neuroprotection, and is found in several tissues, including the gastrointestinal tract.[2]
Q2: Are there any known gastrointestinal side effects of this compound in mice?
A2: Currently, published literature does not report adverse gastrointestinal side effects of this compound in mice. In fact, studies have shown that this compound exerts potent anti-inflammatory and anti-nociceptive activities in mouse models of intestinal inflammation, suggesting a potentially protective role in the gut.[1][3]
Q3: Why might I be observing gastrointestinal issues in my mice treated with this compound?
A3: While direct causality may not be established, gastrointestinal disturbances in a preclinical setting can arise from various factors, including the vehicle used for drug administration, the route of administration, stress from handling and procedures, or off-target effects. It is also possible that under specific experimental conditions, modulation of GPR18 signaling could lead to unforeseen physiological responses.
Q4: What are the known functions of GPR18 in the gastrointestinal tract?
A4: GPR18 is expressed in the small intestine and has been implicated in the regulation of the immune response within the gut.[4][5] It is involved in the resolution phase of inflammation.[6] Activation of GPR18 may influence immune cell migration and function within the gastrointestinal system.[2]
Troubleshooting Guide for Unanticipated Gastrointestinal Observations
If you observe gastrointestinal issues such as diarrhea, constipation, or changes in food intake in mice treated with this compound, consider the following troubleshooting steps.
Issue 1: Diarrhea or Loose Stool
Possible Causes:
-
Vehicle effect
-
Stress-induced
-
Alteration of gut motility
Troubleshooting Steps:
-
Vehicle Control: Ensure that a control group receiving only the vehicle is included in your study. Observe this group for similar signs.
-
Stress Reduction: Minimize animal handling and use appropriate acclimatization periods.
-
Fecal Output Monitoring: Quantify fecal water content and pellet output.
-
Gastrointestinal Transit Assay: Perform a charcoal meal assay to assess any changes in intestinal motility.
Issue 2: Constipation or Reduced Fecal Output
Possible Causes:
-
Reduced food and water intake
-
Decreased gut motility
Troubleshooting Steps:
-
Monitor Food and Water Consumption: Quantify daily intake to rule out dehydration or anorexia as a cause.
-
Gastrointestinal Transit Assay: Use a charcoal meal or bead expulsion assay to measure gut transit time.
-
Stool Consistency: Visually inspect and record the consistency of fecal pellets.
Experimental Protocols
Protocol 1: Gastrointestinal Transit (Charcoal Meal) Assay
This protocol is used to assess the rate of passage of a non-absorbable marker through the gastrointestinal tract.
Materials:
-
Charcoal meal (e.g., 5% activated charcoal in 10% gum arabic)
-
Oral gavage needles
-
Dissection tools
-
Ruler
Procedure:
-
Fast mice for a predetermined period (e.g., 4-6 hours) with free access to water.
-
Administer this compound or vehicle at the desired dose and route.
-
At a specified time post-treatment, administer a fixed volume of charcoal meal (e.g., 0.1 mL/10g body weight) via oral gavage.
-
After a set time (e.g., 20-30 minutes), euthanize the mice by an approved method.
-
Carefully dissect the entire gastrointestinal tract from the stomach to the cecum.
-
Lay the small intestine flat without stretching and measure its total length.
-
Measure the distance the charcoal meal has traveled from the pyloric sphincter.
-
Calculate the gastrointestinal transit as a percentage of the total length of the small intestine.
Protocol 2: Whole Gut Transit Time (Carmine Red Assay)
This non-invasive method measures the total time for a marker to be expelled.
Materials:
-
Carmine (B74029) red marker (e.g., 6% carmine in 0.5% methylcellulose)
-
Oral gavage needles
-
Clean cages with white paper for easy visualization of colored feces.
Procedure:
-
House mice individually in cages with fresh, white bedding.
-
Administer this compound or vehicle.
-
At a set time, administer the carmine red solution via oral gavage.
-
Record the time of administration.
-
Monitor the cages for the appearance of the first red-colored fecal pellet.
-
Record the time of expulsion. The time difference between administration and expulsion is the whole gut transit time.
Data Presentation
The following tables provide a template for organizing quantitative data from gastrointestinal assessments.
Table 1: Gastrointestinal Transit (Charcoal Meal) Assay Data
| Treatment Group | N | Total Small Intestine Length (cm) | Distance Traveled by Charcoal (cm) | Percent Transit (%) |
| Vehicle Control | 10 | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| This compound (Dose 1) | 10 | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| This compound (Dose 2) | 10 | Mean ± SEM | Mean ± SEM | Mean ± SEM |
Table 2: Whole Gut Transit Time (Carmine Red Assay) Data
| Treatment Group | N | Transit Time (minutes) |
| Vehicle Control | 10 | Mean ± SEM |
| This compound (Dose 1) | 10 | Mean ± SEM |
| This compound (Dose 2) | 10 | Mean ± SEM |
Visualizations
GPR18 Signaling Pathway
The following diagram illustrates the general signaling cascade initiated by the activation of GPR18.
References
- 1. Novel selective agonist of GPR18, PSB-KK-1415 exerts potent anti-inflammatory and anti-nociceptive activities in animal models of intestinal inflammation and inflammatory pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What are GPR18 antagonists and how do they work? [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Gpr18 agonist dampens inflammation, enhances myogenesis, and restores muscle function in models of Duchenne muscular dystrophy [frontiersin.org]
- 5. GPR18 Controls Reconstitution of Mouse Small Intestine Intraepithelial Lymphocytes following Bone Marrow Transplantation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Uncovering the Power of GPR18 Signalling: How RvD2 and Other Ligands Could Have the Potential to Modulate and Resolve Inflammation in Various Health Disorders - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Ensuring the Selectivity of PSB-KK1415 for GPR18
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on ensuring the selectivity of the GPR18 agonist, PSB-KK1415, in experimental settings. This resource includes frequently asked questions (FAQs), detailed troubleshooting guides for key assays, and complete experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
A1: this compound is a potent and selective agonist for the G protein-coupled receptor 18 (GPR18).[1][2][3] It has been developed as a valuable tool compound for studying the physiological and pathophysiological roles of GPR18.
Q2: How was the selectivity of this compound for GPR18 established?
A2: The selectivity of this compound was primarily determined using β-arrestin recruitment assays.[4][5] In these studies, this compound demonstrated high potency for human GPR18 with an EC50 of 19.1 nM.[2][3][6][7] Importantly, it showed over 25-fold selectivity against the cannabinoid receptors (CB1 and CB2) and no significant activity at the related orphan receptor GPR55.[3][5]
Q3: What are the known signaling pathways activated by GPR18?
A3: GPR18 is known to couple to inhibitory G proteins (Gαi/o) and Gαq/11 proteins.[8][9] Activation of the Gαi/o pathway typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[9] GPR18 activation has also been shown to stimulate the phosphorylation of extracellular signal-regulated kinase (ERK1/2) and induce intracellular calcium mobilization.[9]
Q4: Why is it crucial to confirm the selectivity of this compound in my specific experimental system?
A4: While this compound has been shown to be highly selective, it is essential to validate its selectivity within your specific cellular context. The expression levels of GPR18 and potential off-target receptors can vary between different cell lines and tissues, which could influence the observed pharmacological effects. Running appropriate control experiments is critical for the correct interpretation of your results.
Q5: What are the recommended key assays to functionally validate the selectivity of this compound?
A5: The two primary recommended functional assays are the β-arrestin recruitment assay and the cAMP inhibition assay. The β-arrestin assay directly measures the engagement of a key signaling pathway for GPR18 upon agonist binding. The cAMP assay provides orthogonal validation by quantifying the functional consequence of Gαi/o coupling. Performing off-target screening against a panel of related receptors, particularly cannabinoid receptors, is also highly recommended.
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound and related compounds to facilitate experimental design and data interpretation.
Table 1: Potency of this compound at Human GPR18
| Compound | Assay | Parameter | Value (nM) |
| This compound | β-Arrestin Recruitment | EC50 | 19.1[2][3][6][7] |
Table 2: Selectivity Profile of this compound
| Compound | Off-Target | Assay Type | Result |
| This compound | Cannabinoid Receptors (CB1, CB2) | β-Arrestin Recruitment | >25-fold selective for GPR18[5] |
| This compound | GPR55 | β-Arrestin Recruitment | No activity observed[3] |
Experimental Protocols & Troubleshooting Guides
Protocol 1: β-Arrestin Recruitment Assay
This protocol is designed to measure the recruitment of β-arrestin to GPR18 upon stimulation with this compound.
Methodology:
-
Cell Culture and Plating:
-
Use a cell line stably co-expressing GPR18 fused to a complementary fragment of a reporter enzyme (e.g., β-galactosidase) and β-arrestin fused to the corresponding enzyme fragment.
-
Plate the cells in a 384-well white, opaque microplate at a density of 5,000 cells per well.[10]
-
Incubate the plate overnight at 37°C in a 5% CO2 humidified incubator.[10]
-
-
Compound Preparation and Addition:
-
Prepare a serial dilution of this compound in the appropriate assay buffer. The final solvent concentration (e.g., DMSO) should be kept constant across all wells and should not exceed 1%.[10]
-
Add the diluted compounds to the cell plate.
-
-
Incubation:
-
Incubate the plate for the optimized duration (typically 60-90 minutes) at 37°C.[11]
-
-
Detection:
-
Add the detection reagent containing the chemiluminescent substrate for the reporter enzyme.
-
Incubate at room temperature for 60 minutes to allow for signal development.
-
-
Data Acquisition and Analysis:
-
Measure the chemiluminescence using a plate reader.
-
Plot the relative light units (RLU) against the logarithm of the this compound concentration.
-
Fit the data using a sigmoidal dose-response curve to determine the EC50 value.
-
Troubleshooting Guide for β-Arrestin Recruitment Assay:
| Issue | Possible Cause | Suggested Solution |
| Low Signal or Small Assay Window | Low receptor expression. | Ensure the use of a validated cell line with sufficient GPR18 expression. |
| Suboptimal cell number. | Titrate the cell number per well to find the optimal density. | |
| Inactive compound. | Verify the integrity and concentration of the this compound stock solution. | |
| High Background Signal | Constitutive receptor activity. | Some GPCRs exhibit basal activity. If problematic, consider using an inverse agonist to reduce the baseline. |
| Non-specific signal. | Optimize incubation times and reagent concentrations. | |
| High Well-to-Well Variability | Inconsistent cell plating. | Ensure a homogenous cell suspension and use appropriate pipetting techniques. |
| Edge effects in the microplate. | Avoid using the outer wells of the plate or fill them with buffer to maintain humidity. |
Protocol 2: cAMP Inhibition Assay
This protocol measures the ability of this compound to inhibit the production of cyclic AMP (cAMP) via the Gαi/o pathway.
Methodology:
-
Cell Culture and Plating:
-
Use a cell line endogenously or heterologously expressing GPR18.
-
Plate the cells in a 384-well plate and incubate overnight.
-
-
Assay Preparation:
-
Wash the cells with a serum-free medium or assay buffer.
-
Pre-treat the cells with a phosphodiesterase (PDE) inhibitor, such as IBMX (3-isobutyl-1-methylxanthine), to prevent cAMP degradation.[12]
-
-
Compound Addition and Stimulation:
-
Add serial dilutions of this compound to the cells and incubate for a short period.
-
Stimulate the cells with a fixed concentration of forskolin (B1673556) (an adenylyl cyclase activator) to induce cAMP production.[4]
-
-
Cell Lysis and cAMP Detection:
-
Data Analysis:
-
Plot the measured cAMP concentration against the logarithm of the this compound concentration.
-
Fit the data using a sigmoidal dose-response curve to determine the IC50 value for the inhibition of forskolin-stimulated cAMP production.
-
Troubleshooting Guide for cAMP Inhibition Assay:
| Issue | Possible Cause | Suggested Solution |
| No Inhibition of cAMP Observed | Low GPR18 expression or poor coupling to Gαi/o. | Verify receptor expression and its functional coupling in your cell line. |
| Inactive this compound. | Check the compound's integrity and concentration. | |
| High Basal cAMP Levels | High constitutive adenylyl cyclase activity. | Optimize the forskolin concentration to achieve a robust but not saturating signal. |
| Insufficient PDE inhibition. | Ensure the PDE inhibitor is active and used at an effective concentration. | |
| Inconsistent Results | Cell health and passage number. | Maintain consistent cell culture conditions and use cells within a defined passage number range. |
| Reagent instability. | Prepare fresh reagents, especially forskolin and cAMP standards. |
Visualizations
GPR18 Signaling Pathways
Caption: Simplified GPR18 signaling pathways upon activation by this compound.
Experimental Workflow for Selectivity Testing
Caption: Logical workflow for experimentally verifying the selectivity of this compound.
Troubleshooting Logic for a Failed Experiment
Caption: A decision-making flowchart for troubleshooting unexpected experimental results.
References
- 1. Table 2. [Key assay optimization parameters and troubleshooting guidelines]. - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | GPR18 agonist | Probechem Biochemicals [probechem.com]
- 4. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Potent, Selective Agonists for the Cannabinoid-like Orphan G Protein-Coupled Receptor GPR18: A Promising Drug Target for Cancer and Immunity [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. Therapeutic Exploitation of GPR18: Beyond the Cannabinoids? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Activation of GPR18 by cannabinoid compounds: a tale of biased agonism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cosmobio.co.jp [cosmobio.co.jp]
- 11. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. resources.revvity.com [resources.revvity.com]
Technical Support Center: Interpreting Unexpected Results in PSB-KK1415 Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating and interpreting unexpected results during experiments with the GPR18 agonist, PSB-KK1415.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My in vivo study with this compound shows unexpected metabolic changes, such as increased blood glucose and insulin (B600854) levels. Is this a known effect?
A1: Yes, this is a documented, yet unexpected, finding. While GPR18 activation is often associated with anti-inflammatory and anti-nociceptive effects, studies in rat models of excessive eating have shown that administration of this compound can lead to significant increases in plasma glucose and insulin levels.[1] This paradoxical effect may be linked to complex metabolic regulation by GPR18 or potential off-target effects of the compound at higher concentrations.
Troubleshooting In Vivo Metabolic Studies:
-
Dose-Response Analysis: If you observe hyperglycemia or hyperinsulinemia, it is crucial to perform a thorough dose-response analysis. The metabolic effects may be dose-dependent and only manifest at higher concentrations.
-
Control Groups: Ensure your study includes appropriate control groups, including a vehicle control and potentially a pair-fed control group to account for any changes in food intake.
-
Monitor Food and Water Intake: Closely monitor daily food and water consumption, as this compound has been reported to cause gastrointestinal distress, which can indirectly affect metabolic parameters.[1]
-
Alternative Agonists: Consider using other GPR18 agonists to determine if the observed metabolic effects are specific to this compound or a general consequence of GPR18 activation in your model system.
Q2: I'm observing gastrointestinal distress (e.g., nausea, changes in fecal output) in my animal models treated with this compound. Is this expected?
A2: Yes, this has been reported. In a study using a rat model of excessive eating, this compound was observed to cause gastrointestinal disorders, including nausea.[1] This is a significant finding as it can confound the interpretation of behavioral and metabolic studies.
Troubleshooting Gastrointestinal Side Effects:
-
Behavioral Monitoring: Implement a detailed behavioral monitoring protocol to systematically assess signs of malaise or distress in the animals.
-
Route of Administration: The route of administration may influence the severity of gastrointestinal side effects. If using oral gavage, consider intraperitoneal or subcutaneous administration as alternatives, if appropriate for your study design.
-
Formulation: Ensure the vehicle used for this compound is well-tolerated and does not contribute to gastrointestinal issues. Test the vehicle alone in a control group.
-
Acclimatization: A period of acclimatization to handling and dosing procedures before the start of the experiment may help reduce stress-related gastrointestinal responses.
Q3: I am seeing inconsistent or weak responses to this compound in my in vitro signaling assays (e.g., cAMP, calcium mobilization). What could be the cause?
A3: Inconsistent in vitro results with this compound can stem from several factors related to the complex nature of GPR18 signaling. GPR18 is known to couple to multiple G proteins (Gαi/o and Gαq) and may also signal through non-canonical pathways.[2] Furthermore, the phenomenon of "biased agonism" has been reported for GPR18, where a ligand can preferentially activate one signaling pathway over another.
Troubleshooting In Vitro Signaling Assays:
-
Cell Line Selection: The choice of cell line is critical. Ensure the cell line expresses sufficient levels of GPR18 and the necessary downstream signaling components for your assay of interest. Consider using a cell line with low endogenous expression of other cannabinoid receptors to minimize off-target effects.
-
Assay Endpoint: Be aware that this compound might be a biased agonist. If you are only measuring one signaling pathway (e.g., cAMP inhibition via Gαi), you might be missing activation of other pathways (e.g., calcium mobilization via Gαq or β-arrestin recruitment). It is advisable to test multiple signaling endpoints.
-
Ligand Stability and Purity: Verify the purity and stability of your this compound stock. Improper storage or multiple freeze-thaw cycles can degrade the compound.
-
Receptor Expression Levels: Overexpression of GPR18 in a recombinant cell line can sometimes lead to constitutive activity, which can mask the effects of an agonist. Titrate the level of receptor expression to achieve an optimal assay window.
Q4: I suspect off-target effects with this compound. What is known about its selectivity?
Troubleshooting Potential Off-Target Effects:
-
Use of Antagonists: To confirm that the observed effect is mediated by GPR18, use a selective GPR18 antagonist in your experiments. A reversal of the this compound-induced effect by a GPR18 antagonist would provide strong evidence for on-target activity.
-
Knockout/Knockdown Models: The most definitive way to confirm on-target activity is to use GPR18 knockout or knockdown cells or animal models. The effect of this compound should be absent in these models.
-
Counter-Screening: If you have access to assays for other relevant receptors (e.g., CB1, CB2, GPR55), test this compound in these assays to directly assess its activity at these potential off-targets.
Quantitative Data Summary
Table 1: In Vivo Effects of PSB-KK-1415 in a Rat Model of Excessive Eating
| Parameter | Control (Obese) | PSB-KK-1415 Treated | Reference |
| Plasma Glucose Level | Significantly higher than control rats | Even higher than obese control group | [1] |
| Plasma Insulin Level | Elevated | Statistically significant increase compared to obese control | [1] |
| Body Weight Gain | High | Significantly less than obese control group | [1] |
| Food Intake (kcal) | High | Significantly more than obese control animals | [1] |
| Gastrointestinal Effects | Not reported | Evidence of nausea and gastrointestinal disorders | [1] |
Experimental Protocols
1. Western Blot for GPR18 Expression
This protocol is a general guideline and may require optimization for specific cell lines or tissues.
-
Lysate Preparation:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature 20-30 µg of protein per lane by boiling in Laemmli sample buffer.
-
Separate proteins on a 10% SDS-polyacrylamide gel.
-
Transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with a validated primary antibody against GPR18 overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
2. Calcium Mobilization Assay
This protocol is a general guideline for measuring Gq-mediated signaling.
-
Cell Plating:
-
Plate GPR18-expressing cells in a black, clear-bottom 96-well plate and grow to 80-90% confluency.
-
-
Dye Loading:
-
Wash cells with HBSS buffer.
-
Load cells with a calcium-sensitive dye (e.g., Fluo-4 AM) in HBSS for 30-60 minutes at 37°C.
-
-
Compound Preparation:
-
Prepare serial dilutions of this compound in HBSS.
-
-
Fluorescence Measurement:
-
Use a fluorescence plate reader with an automated injector.
-
Measure baseline fluorescence for a few seconds.
-
Inject the this compound dilutions and continue to measure fluorescence in real-time to detect changes in intracellular calcium.
-
-
Data Analysis:
-
Calculate the change in fluorescence from baseline.
-
Plot the response against the concentration of this compound and fit a dose-response curve to determine the EC50.
-
3. cAMP Assay
This protocol is a general guideline for measuring Gi-mediated signaling.
-
Cell Treatment:
-
Plate GPR18-expressing cells in a suitable assay plate.
-
Pre-treat cells with a phosphodiesterase inhibitor (e.g., IBMX) for a short period.
-
Stimulate the cells with forskolin (B1673556) to induce cAMP production.
-
Concurrently treat with serial dilutions of this compound.
-
-
Cell Lysis:
-
Lyse the cells according to the manufacturer's instructions for your chosen cAMP assay kit.
-
-
cAMP Detection:
-
Measure cAMP levels using a competitive immunoassay format (e.g., HTRF, ELISA, or AlphaScreen).
-
-
Data Analysis:
-
Generate a standard curve with known cAMP concentrations.
-
Calculate the concentration of cAMP in your samples based on the standard curve.
-
Plot the inhibition of forskolin-stimulated cAMP production against the concentration of this compound to determine the IC50.
-
Visualizations
Caption: Canonical and biased signaling pathways of GPR18 upon activation by this compound.
Caption: A workflow for troubleshooting unexpected results in this compound experiments.
References
Minimizing variability in experiments with PSB-KK1415
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in experiments involving PSB-KK1415.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is an experimental drug that functions as a potent and selective agonist for the G protein-coupled receptor GPR18, also known as the N-arachidonoyl glycine (B1666218) (NAGly) receptor.[1] Its primary mechanism of action is to bind to and activate GPR18, initiating downstream intracellular signaling pathways. In research, it has been used to investigate the role of GPR18 in the immune system and cancer.[1]
Q2: What are the recommended storage and handling conditions for this compound?
A2: For long-term storage, this compound should be kept at -20°C. For short-term storage (days to weeks), it can be stored at 0-4°C in a dry, dark environment.[2] The compound is shipped at ambient temperature and is stable for several weeks under normal shipping conditions.[2]
Q3: What is the solubility of this compound?
A3: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO).[3] When preparing stock solutions, it is crucial to ensure the compound is fully dissolved before making further dilutions in aqueous buffers to avoid precipitation and variability in your experiments.
Q4: What is the reported potency (EC50) of this compound?
A4: this compound is a potent agonist for human GPR18, with a reported EC50 of 19.1 nM in β-arrestin recruitment assays.[4][5]
Troubleshooting Guides
Issue 1: High variability in cell-based assay results.
High variability in cell-based assays can arise from several factors.[6][7] Below is a systematic guide to troubleshoot this issue.
-
Possible Cause 1: Inconsistent Cell Health and Density.
-
Possible Cause 2: Reagent Preparation and Handling.
-
Solution: Prepare fresh dilutions of this compound for each experiment from a validated stock solution. Ensure the final DMSO concentration is consistent across all wells, including vehicle controls, as DMSO can have biological effects.
-
-
Possible Cause 3: Assay Protocol Inconsistencies.
dot
Caption: Troubleshooting workflow for high experimental variability.
Issue 2: Lower than expected or no response to this compound treatment.
-
Possible Cause 1: GPR18 Expression Levels.
-
Solution: Confirm that your cell line or tissue model expresses GPR18 at sufficient levels. You can verify this using techniques like qPCR, Western blot, or flow cytometry.
-
-
Possible Cause 2: Incorrect Drug Concentration.
-
Solution: Perform a dose-response curve to determine the optimal concentration range for your specific experimental system. The reported EC50 of 19.1 nM is a good starting point, but the optimal concentration may vary depending on the cell type and assay conditions.
-
-
Possible Cause 3: Ligand Degradation.
-
Solution: Ensure proper storage of this compound stock solutions. Avoid repeated freeze-thaw cycles. Prepare fresh working solutions from the stock for each experiment.
-
-
Possible Cause 4: Assay Sensitivity.
-
Solution: Your assay may not be sensitive enough to detect the downstream effects of GPR18 activation. Consider using a more sensitive readout or a signal amplification technique.[9]
-
Data Presentation
Table 1: In Vivo Efficacy of PSB-KK-1415 in Mouse Models of Colitis [10][11]
| Model Type | Parameter | Control (Colitis) | PSB-KK-1415 Treated |
| Semi-chronic Colitis | Macroscopic Score | 2.61 ± 0.48 | 1.79 ± 0.22 |
| TNF-α Expression | 2.83 ± 0.64 | 1.89 ± 0.36 | |
| Microscopic Score | 6.45 ± 0.40 | 5.00 ± 0.33 | |
| Chronic Colitis | Macroscopic Score | 4.00 ± 1.32 | 3.33 ± 1.26 |
| MPO Activity | 41.33 ± 11.64 | 32.23 ± 8.51 |
Table 2: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | 7-[(4-chlorophenyl)methyl]-8-[2-(1H-indol-3-yl)ethylamino]-1,3-dimethylpurine-2,6-dione | [1] |
| Molecular Formula | C24H23ClN6O2 | [2][3] |
| Molecular Weight | 462.94 g/mol | [2][3] |
| CAS Number | 885896-26-4 | [1][4] |
Experimental Protocols
Protocol 1: In Vitro GPR18 Activation Assay (Generic cAMP Measurement)
This protocol is a general guideline for measuring GPR18 activation by quantifying changes in intracellular cyclic AMP (cAMP) levels.
-
Cell Plating: Seed cells expressing GPR18 in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Pre-incubation: Wash the cells with assay medium (e.g., EMEM-F12 with 25 mM HEPES, pH 7.4).[12] Pre-incubate the cells with a phosphodiesterase inhibitor like rolipram (B1679513) (30 µM) for 15 minutes at 37°C to prevent cAMP degradation.[12]
-
Treatment: Add varying concentrations of this compound or a vehicle control to the wells.
-
Stimulation: Add a sub-maximal concentration of an adenylyl cyclase activator like forskolin (B1673556) to amplify the signal, if necessary. Incubate for 15-30 minutes at 37°C.[13]
-
Cell Lysis: Stop the reaction by adding the lysis buffer provided with your cAMP assay kit.[13]
-
Detection: Measure the intracellular cAMP concentration according to the manufacturer's instructions for your specific assay kit (e.g., HTRF, ELISA, or luminescence-based).
dot
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. medkoo.com [medkoo.com]
- 3. aobious.com [aobious.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. PSB-KK-1415 Datasheet DC Chemicals [dcchemicals.com]
- 6. Reducing bioassay variability by identifying sources of variation and controlling key parameters in assay protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mt.com [mt.com]
- 8. marinbio.com [marinbio.com]
- 9. swordbio.com [swordbio.com]
- 10. researchgate.net [researchgate.net]
- 11. Novel selective agonist of GPR18, PSB-KK-1415 exerts potent anti-inflammatory and anti-nociceptive activities in animal models of intestinal inflammation and inflammatory pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A2B adenosine receptor antagonists rescue lymphocyte activity in adenosine-producing patient-derived cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
Long-term stability of PSB-KK1415 in solution
Welcome to the technical support center for PSB-KK1415. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the long-term stability, handling, and experimental use of this compound in solution.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for solid this compound?
A1: For long-term stability, solid this compound should be stored at -20°C. Under these conditions, the compound is reported to be stable for up to three years.
Q2: How should I store this compound once it is dissolved in a solvent?
A2: Stock solutions of this compound should be stored at -80°C for up to six months, or at -20°C for up to one month. It is advisable to prepare aliquots of your stock solution to avoid repeated freeze-thaw cycles, which can accelerate degradation.
Q3: What is the recommended solvent for preparing a stock solution of this compound?
A3: While specific solubility data in various solvents is not extensively published, Dimethyl Sulfoxide (DMSO) is a commonly used solvent for preparing stock solutions of similar small molecules.
Q4: I am observing precipitation when I dilute my this compound DMSO stock solution into an aqueous buffer. What could be the cause and how can I resolve it?
A4: Precipitation upon dilution into aqueous buffers is a common issue for hydrophobic compounds initially dissolved in a high-concentration organic solvent like DMSO. This occurs due to the sharp decrease in the compound's solubility as the solvent polarity increases. Please refer to the Troubleshooting Guide below for detailed solutions.
Long-Term Stability Data in Solution
Currently, specific quantitative data from long-term stability studies of this compound in various solutions are not publicly available. The following table summarizes the qualitative stability information provided by suppliers. Researchers are encouraged to perform their own stability assessments for their specific experimental conditions.
| Form | Storage Temperature | Duration |
| Solid (Powder) | -20°C | Up to 3 years |
| In Solvent | -80°C | Up to 6 months |
| In Solvent | -20°C | Up to 1 month |
Troubleshooting Guide: Precipitation in Aqueous Solutions
Encountering precipitation when preparing your working solutions can compromise your experiments. Here are some common causes and troubleshooting steps to address this issue.
| Issue | Possible Cause | Suggested Solution |
| Precipitation upon dilution of DMSO stock into aqueous buffer. | The final concentration of this compound exceeds its solubility limit in the aqueous buffer. The abrupt change in solvent polarity from DMSO to the aqueous buffer causes the compound to "crash out" of the solution. | Lower the final concentration: Attempt to use a lower final concentration of this compound in your assay. Modify your dilution technique: Instead of adding the small volume of DMSO stock to the large volume of buffer, try adding the aqueous buffer to the DMSO stock dropwise while vortexing. This gradual change in polarity can help maintain solubility. Incorporate a co-solvent or surfactant: If your experimental system permits, the addition of a small amount of a biocompatible co-solvent (e.g., ethanol, PEG400) or a surfactant (e.g., Tween-80) to your aqueous buffer can improve the solubility of this compound. |
| Solution is initially clear but becomes cloudy over time. | The compound is not stable in the aqueous buffer over time at the experimental temperature, leading to degradation and precipitation of less soluble byproducts. The solution may be supersaturated and is slowly equilibrating. | Use freshly prepared solutions: Prepare your working solutions immediately before use. Assess stability in your buffer: Conduct a preliminary experiment to determine how long this compound remains in solution in your specific buffer and at your experimental temperature. Adjust the pH: The solubility of a compound can be pH-dependent. If your experiment allows, test a range of pH values for your buffer to see if solubility improves. |
Experimental Protocols
Protocol 1: General Procedure for Assessing the Stability of this compound in Solution by HPLC
This protocol provides a general framework for evaluating the stability of this compound in a specific solvent or buffer system. A stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential for separating the parent compound from any potential degradants.
1. Preparation of this compound Stock and Working Solutions: a. Prepare a concentrated stock solution of this compound in a suitable organic solvent (e.g., 10 mM in DMSO). b. Dilute the stock solution to the desired final concentration in the aqueous buffer or solvent system you wish to test (e.g., 100 µM in Phosphate Buffered Saline, PBS).
2. Stability Study Timepoints: a. Aliquot the working solution into several vials for analysis at different time points (e.g., 0, 2, 4, 8, 24, 48 hours, and 1 week). b. Store the vials under the desired experimental conditions (e.g., room temperature, 4°C, 37°C).
3. HPLC Analysis: a. At each time point, inject an appropriate volume of the sample onto a suitable HPLC system. b. A typical starting point for a reversed-phase HPLC method would be:
- Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
- Mobile Phase A: 0.1% Formic Acid in Water.
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
- Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20 minutes.
- Flow Rate: 1 mL/min.
- Detection: UV detection at a wavelength determined by the UV absorbance spectrum of this compound.
- Column Temperature: 30°C.
4. Data Analysis: a. At each time point, calculate the peak area of the this compound parent peak. b. The percentage of this compound remaining can be calculated as: (Peak Area at time t / Peak Area at time 0) * 100. c. Monitor for the appearance of new peaks, which may indicate degradation products.
Visualizations
Below are diagrams illustrating a general signaling pathway for a G-protein coupled receptor (GPCR) agonist like this compound and a typical experimental workflow for stability testing.
Caption: General G-protein coupled receptor (GPCR) signaling pathway initiated by an agonist.
Caption: A typical experimental workflow for assessing the stability of a compound in solution.
Technical Support Center: Ensuring Reliable Results with PSB-KK1415 by Preventing and Managing Cell Culture Contamination
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on avoiding, identifying, and managing contamination in cell culture experiments involving PSB-KK1415. Maintaining aseptic conditions is critical for the validity and reproducibility of your research.
Troubleshooting Contamination
Even with meticulous technique, contamination can occasionally occur. This guide will help you identify the type of contamination and take appropriate action.
| Observation | Potential Contaminant | Appearance | Immediate Actions | Preventative Measures |
| Sudden change in media pH (usually acidification, turning yellow), cloudy/turbid media. [1] | Bacteria | Small, motile rod-shaped or cocci-shaped organisms visible under high-power microscopy. A whitish film may appear on the cell surface.[1] | 1. Immediately discard the contaminated culture and any shared reagents. 2. Decontaminate the biosafety cabinet and incubator.[2] 3. Review aseptic technique with all lab personnel. | 1. Regularly sterilize all equipment and reagents. 2. Use filtered pipette tips. 3. Avoid talking, singing, or unnecessary movement in the cell culture hood. |
| Thin, filamentous growths, sometimes forming dense clumps (mycelia). Media may remain clear initially. [1] | Fungi (Mold) | Fuzzy, web-like structures, which can be white, gray, or black. Spores may also be visible.[1] | 1. Discard the contaminated culture and all media/reagents it has contacted. 2. Thoroughly clean the incubator, paying attention to corners and water pans.[2] | 1. Filter all media and solutions. 2. Ensure proper sealing of culture vessels. 3. Regularly clean the laboratory and change air filters. |
| Round or oval particles, smaller than mammalian cells, often seen budding in chains. [1] | Yeast | Individual spherical or ovoid particles, which can rapidly multiply and cause media to become turbid.[1] | 1. Discard contaminated cultures. 2. Decontaminate all work surfaces and equipment. | 1. Maintain strict aseptic technique. 2. Ensure all media and supplements are sterile. |
| No visible particles, but cells appear stressed, have reduced proliferation, or show morphological changes. | Mycoplasma | Cannot be seen with a standard light microscope.[1] | 1. Isolate the suspected culture. 2. Test for mycoplasma using a dedicated kit (e.g., PCR-based or fluorescence-based). 3. If positive, discard the culture and decontaminate the work area. | 1. Quarantine and test all new cell lines upon arrival. 2. Use antibiotics specifically targeting mycoplasma if necessary, but do not rely on them to cover up poor aseptic technique.[3] |
| Unexplained changes in cell morphology, growth rate, or experimental results without visible contaminants. | Chemical Contamination | No visible signs. | 1. Review all reagents and media for potential impurities or degradation. 2. Check the quality of the water used for media preparation. 3. Ensure proper cleaning and rinsing of glassware. | 1. Use high-purity water and reagents from reputable suppliers. 2. Store reagents according to the manufacturer's instructions. 3. Avoid using detergents that may leave residues. |
Frequently Asked Questions (FAQs)
Q1: Can this compound be a source of contamination?
A1: this compound, as a synthesized chemical compound, is not a biological contaminant itself. However, like any reagent, it must be handled using sterile techniques to prevent the introduction of microbial contaminants into your cell cultures. Always prepare stock solutions and dilutions in a certified biological safety cabinet.
Q2: I've detected contamination in my culture treated with this compound. Should I try to salvage the culture?
A2: In most cases, it is not recommended to salvage a contaminated culture, especially for bacterial, fungal, or yeast infections.[2] The presence of these contaminants can significantly alter cellular metabolism and signaling, leading to unreliable experimental results.[4] Discarding the culture is the safest and most scientifically sound approach to prevent the spread of contamination.[2]
Q3: How can I be sure my aseptic technique is adequate?
A3: Proper aseptic technique is the cornerstone of preventing contamination.[5] Key practices include:
-
Working in a certified Class II biological safety cabinet.
-
Disinfecting all surfaces and items entering the cabinet with 70% ethanol (B145695) or another suitable disinfectant.[2]
-
Using sterile, disposable plastics or properly sterilized glassware.
-
Never passing non-sterile items over open culture vessels.
-
Avoiding the overuse of antibiotics, as this can mask underlying low-level contamination and lead to the development of antibiotic-resistant strains.[3]
Q4: What is the best way to detect mycoplasma contamination?
A4: Since mycoplasma is not visible by standard microscopy, specific detection methods are necessary.[1] The most common and reliable methods are:
-
PCR-based assays: These are highly sensitive and can detect a wide range of mycoplasma species.
-
Fluorescent staining: Using a DNA-binding fluorochrome (e.g., DAPI) can reveal the characteristic "fried egg" appearance of mycoplasma colonies or punctate staining in the cytoplasm of cultured cells.
-
ELISA-based kits: These detect mycoplasma antigens.
Regularly testing your cell lines for mycoplasma, especially before cryopreservation and after receiving new lines, is a critical quality control step.
Experimental Protocols
Protocol 1: Routine Contamination Check
-
Visual Inspection: Before handling your cultures, visually inspect the flask or plate for any signs of turbidity, color change in the medium, or visible colonies.
-
Microscopic Examination: Using a phase-contrast microscope, carefully examine the cell morphology and the spaces between the cells at low (10x) and high (40x) magnification. Look for any non-cellular particles, such as motile bacteria, budding yeast, or filamentous fungi.
-
pH Check: The phenol (B47542) red indicator in most culture media provides a visual cue for pH changes. A rapid shift towards yellow indicates acidic byproducts from bacterial growth, while a shift to purple can indicate fungal contamination.
Protocol 2: Quarantine and Testing of New Cell Lines
-
Upon receiving a new cell line, keep it isolated from your main cell culture stocks.
-
Thaw and culture the cells in a separate incubator if possible, or in a designated area of your main incubator.
-
Expand the cell population and immediately perform a mycoplasma detection assay.
-
Visually and microscopically monitor the culture for at least one week for any signs of other microbial contamination.
-
Only after confirming that the new cell line is free of contamination should it be incorporated into your general cell stocks and used in experiments.
Visual Guides
Caption: Workflow for troubleshooting contamination in cell culture experiments.
Caption: Key steps for maintaining an aseptic cell culture workflow.
References
Validation & Comparative
A Comparative Guide to GPR18 Agonists: PSB-KK1415 versus PSB-KK1445
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of two notable GPR18 agonists, PSB-KK1415 and PSB-KK1445. The information presented is based on available experimental data to assist researchers in selecting the appropriate tool compound for their studies on the G protein-coupled receptor 18 (GPR18), a promising therapeutic target in immunology and cancer.[1]
Introduction to GPR18
G protein-coupled receptor 18 (GPR18) is a rhodopsin-like orphan GPCR activated by Δ⁹-tetrahydrocannabinol (THC). It is highly expressed in immune cells and is implicated in various physiological processes, including inflammation, pain perception, and metabolism. The development of potent and selective GPR18 agonists is crucial for elucidating its biological functions and therapeutic potential.
Overview of this compound and PSB-KK1445
This compound and PSB-KK1445 are two synthetic agonists developed for GPR18. While both compounds effectively activate the receptor, they exhibit distinct profiles in terms of potency and selectivity.
This compound has been identified as the more potent of the two agonists and has been characterized in several in vivo studies, demonstrating its potential as a therapeutic agent for inflammatory conditions and pain.[2][3]
PSB-KK1445 is distinguished by its superior selectivity for GPR18 over other cannabinoid receptors, making it a valuable tool for studies requiring precise targeting of GPR18 with minimal off-target effects.[1]
Quantitative Data Comparison
The following tables summarize the key quantitative parameters for this compound and PSB-KK1445 based on β-arrestin recruitment assays.
| Compound | Agonist Potency (EC50 in nM) at human GPR18 | Reference |
| This compound | 19.1 | [1] |
| PSB-KK1445 | 45.4 | [1] |
| Compound | Selectivity Profile | Reference |
| This compound | >25-fold selective versus CB1 and CB2 receptors | [1] |
| PSB-KK1445 | >200-fold selective versus CB1, CB2, GPR55, and GPR183 | [1] |
In Vivo Performance of this compound
Extensive in vivo studies have been conducted on this compound, revealing its significant anti-inflammatory and anti-nociceptive properties.
| Animal Model | Effect of this compound | Reference |
| Mouse model of intestinal inflammation (colitis) | Reduced macroscopic and microscopic inflammation scores, decreased expression of pro-inflammatory cytokines (TNF-α) | [2][3] |
| Mouse model of inflammatory pain | Decreased pain-induced behaviors | [2][3] |
| Mouse model of excessive eating | Attenuated food intake at higher doses | [4] |
No in vivo data is currently available for PSB-KK1445.
GPR18 Signaling Pathways
Activation of GPR18 by an agonist like this compound or PSB-KK1445 can initiate multiple downstream signaling cascades. The receptor is known to couple to different G protein subtypes and can also signal through a β-arrestin-mediated pathway, a phenomenon known as biased agonism.[5][6][7][8]
Caption: GPR18 Signaling Pathways.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
β-Arrestin Recruitment Assay
This assay is used to determine the potency of GPR18 agonists by measuring the recruitment of β-arrestin to the activated receptor. The PathHunter® β-arrestin assay is a common platform for this type of measurement.
Principle: The assay utilizes enzyme fragment complementation. The GPR18 receptor is tagged with a small enzyme fragment (ProLink), and β-arrestin is fused to a larger, inactive enzyme fragment (Enzyme Acceptor). Upon agonist binding to the receptor, β-arrestin is recruited, bringing the two enzyme fragments into proximity. This reconstitutes a functional enzyme that hydrolyzes a substrate to produce a chemiluminescent signal, which is proportional to the level of β-arrestin recruitment.
Generalized Protocol:
-
Cell Culture: CHO-K1 cells stably co-expressing the human GPR18-ProLink fusion protein and a β-arrestin-Enzyme Acceptor fusion protein are cultured in appropriate media.
-
Cell Plating: Cells are seeded into 384-well white-walled microplates and incubated overnight.
-
Compound Preparation: this compound and PSB-KK1445 are serially diluted to create a range of concentrations.
-
Compound Addition: The diluted compounds are added to the cell plates and incubated for 90 minutes at 37°C.
-
Detection: A detection reagent containing the enzyme substrate is added to each well.
-
Signal Measurement: After a 60-minute incubation at room temperature, the chemiluminescent signal is read using a plate luminometer.
-
Data Analysis: The data is normalized and EC50 values are calculated using a nonlinear regression curve fit.
References
- 1. Potent, Selective Agonists for the Cannabinoid-like Orphan G Protein-Coupled Receptor GPR18: A Promising Drug Target for Cancer and Immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Novel selective agonist of GPR18, PSB-KK-1415 exerts potent anti-inflammatory and anti-nociceptive activities in animal models of intestinal inflammation and inflammatory pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Activation of GPR18 by cannabinoid compounds: a tale of biased agonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benthamscience.com [benthamscience.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Validating the GPR18-Mediated Effects of PSB-KK1415: A Comparative Guide Using GPR18 Knockout Models
For researchers, scientists, and drug development professionals, establishing the on-target effects of a novel compound is a critical step. This guide provides a comparative analysis to validate that the biological effects of PSB-KK1415, a potent G protein-coupled receptor 18 (GPR18) agonist, are indeed mediated by its intended target. This is achieved by cross-referencing findings from studies using this compound with data from GPR18 knockout (KO) animal models.
While direct experimental application of this compound on GPR18 KO models is not yet published, a robust validation can be inferred by comparing the physiological outcomes of GPR18 activation by this compound in wild-type (WT) animals with the phenotype of GPR18 KO animals and the effects of GPR18 antagonists. This guide synthesizes the available data to build a strong case for the GPR18-dependency of this compound's actions.
Comparative Analysis of In Vivo Effects
The primary evidence for this compound's GPR18-mediated effects comes from studies demonstrating its anti-inflammatory and anti-nociceptive properties.[1] A key study in mouse models of colitis induced by 2,4,6-trinitrobenzenesulfonic acid (TNBS) showed that this compound significantly ameliorated disease severity.[1][2]
Table 1: Comparison of this compound Effects in WT Mice with GPR18 Antagonist and KO Phenotype
| Parameter | Effect of this compound (GPR18 Agonist) in WT Mice | Effect of PSB-CB5 (GPR18 Antagonist) in WT Mice with Colitis | Phenotype of GPR18 Knockout Mice |
| Intestinal Inflammation (Colitis) | Ameliorates colitis: - Reduced macroscopic and microscopic scores - Decreased TNF-α expression - Reduced myeloperoxidase (MPO) activity[1] | Blocks the ameliorative effects of GPR18 activation [1] | Altered Immune Homeostasis: - Dysregulation of intraepithelial lymphocytes (IELs)[3] - Reduced CD8+ effector T cell compartment |
| Inflammatory Pain | Reduces nociceptive behaviors in models of inflammatory pain[1] | Not explicitly reported in the context of blocking this compound's anti-nociceptive effects, but expected to antagonize them. | Not explicitly reported, but GPR18 is implicated in pain perception. |
| Immune Cell Modulation | Implied modulation of immune responses leading to anti-inflammatory effects. | Not explicitly reported. | Impaired immune cell reconstitution following bone marrow transplantation.[3] |
The data strongly suggest that the anti-inflammatory effects of this compound are directly mediated through GPR18. The reversal of its beneficial effects in the colitis model by the GPR18 antagonist PSB-CB5 is a powerful indicator of on-target activity.[1] Furthermore, the known immunological phenotype of GPR18 KO mice, characterized by altered lymphocyte compartments, aligns with the role of GPR18 in modulating immune responses, which is the therapeutic target of this compound in inflammation.
Signaling Pathway of GPR18 Activation
GPR18 is a class A G protein-coupled receptor (GPCR).[4][5] Upon activation by an agonist like this compound, it is known to couple to Gαi/o proteins.[5] This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[5] Downstream of this, various cellular processes are modulated, including immune cell migration and cytokine production.[6][7]
References
- 1. Novel selective agonist of GPR18, PSB-KK-1415 exerts potent anti-inflammatory and anti-nociceptive activities in animal models of intestinal inflammation and inflammatory pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Uncovering the Power of GPR18 Signalling: How RvD2 and Other Ligands Could Have the Potential to Modulate and Resolve Inflammation in Various Health Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. genecards.org [genecards.org]
- 5. Therapeutic Exploitation of GPR18: Beyond the Cannabinoids? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. GPR18: An Orphan Receptor with Potential in Pain Management [learn.mapmygenome.in]
- 7. What are GPR18 antagonists and how do they work? [synapse.patsnap.com]
A Comparative Analysis of the Synthetic Agonist PSB-KK1415 and Endogenous Ligands of GPR18
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of GPR18 Agonists
The G protein-coupled receptor 18 (GPR18) has emerged as a promising, albeit complex, therapeutic target involved in a variety of physiological processes, including immune modulation, pain, and metabolism. The lack of selective pharmacological tools has historically hindered the elucidation of its precise functions. This guide provides a detailed comparison of the novel synthetic agonist PSB-KK1415 with the proposed endogenous ligand, N-arachidonyl glycine (B1666218) (NAGly), presenting key experimental data, detailed methodologies, and signaling pathway visualizations to aid researchers in the selection and application of these compounds.
Data Presentation: Quantitative Comparison of GPR18 Ligands
The following tables summarize the available quantitative data for this compound and N-arachidonyl glycine (NAGly) across various functional assays for GPR18 activation. It is important to note the ongoing debate and conflicting reports regarding the activity of NAGly at GPR18, suggesting it may act as a biased agonist or that its effects are highly dependent on the cellular context and assay system used.
Table 1: Agonist Potency (EC50/IC50) at Human GPR18
| Ligand | Assay Type | Cell Line | Potency (EC50/IC50) | Reference |
| This compound | β-Arrestin Recruitment | CHO-K1 or HEK293 | 19.1 nM | [1][2] |
| N-arachidonyl glycine (NAGly) | β-Arrestin Recruitment | CHO-K1 | No activity detected | [3] |
| Calcium Mobilization | HEK293/GPR18 | Concentration-dependent increase observed (EC50 not explicitly stated) | [3] | |
| ERK1/2 Phosphorylation | HEK293/GPR18 | Concentration-dependent increase observed (EC50 not explicitly stated) | [3] | |
| cAMP Inhibition | GPR18-transfected CHO | IC50 of ~20 nM (forskolin-induced cAMP) | [4] |
Table 2: Selectivity Profile
| Ligand | Target | Activity | Reference |
| This compound | GPR55 | No activity (EC50 > 10 µM) | [2] |
| CB1 Receptor | Ki > 10 µM | [2] | |
| CB2 Receptor | Ki > 10 µM (PSB-CB27, a related antagonist, shows Ki > 10 µM) | [2] | |
| N-arachidonyl glycine (NAGly) | CB1 Receptor | No significant affinity | [5] |
| CB2 Receptor | No significant affinity | [5] |
GPR18 Signaling Pathways
Activation of GPR18 can lead to the initiation of several downstream signaling cascades. The specific pathway engaged may depend on the activating ligand, highlighting the concept of biased agonism. The following diagram illustrates the key signaling pathways associated with GPR18.
Experimental Protocols
Detailed methodologies for the key assays cited are provided below. These protocols are generalized and may require optimization based on specific cell lines and laboratory conditions.
β-Arrestin Recruitment Assay (PathHunter® Assay Principle)
This assay quantifies the interaction between GPR18 and β-arrestin upon ligand binding.
References
- 1. Uncovering the Power of GPR18 Signalling: How RvD2 and Other Ligands Could Have the Potential to Modulate and Resolve Inflammation in Various Health Disorders [mdpi.com]
- 2. Effects of GPR18 Ligands on Body Weight and Metabolic Parameters in a Female Rat Model of Excessive Eating - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Activation of GPR18 by cannabinoid compounds: a tale of biased agonism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. N-Arachidonyl Glycine Does Not Activate G Protein–Coupled Receptor 18 Signaling via Canonical Pathways - PMC [pmc.ncbi.nlm.nih.gov]
A Preclinical Comparative Analysis of PSB-KK1415 and Standard Anti-Inflammatory Drugs in Experimental Colitis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical performance of the novel GPR18 agonist, PSB-KK-1415, against standard-of-care anti-inflammatory drugs for colitis, including 5-aminosalicylic acid (5-ASA) compounds, corticosteroids, and biologics. The information presented is based on experimental data from murine models of colitis, offering insights into their relative efficacy and mechanisms of action.
Introduction to Therapeutic Strategies in Colitis
Inflammatory bowel disease (IBD), encompassing ulcerative colitis and Crohn's disease, is characterized by chronic inflammation of the gastrointestinal tract. Current therapeutic strategies aim to induce and maintain remission by targeting various aspects of the inflammatory cascade. Standard treatments include 5-ASA compounds for mild to moderate disease, corticosteroids for acute flares, and biologics for moderate to severe cases. PSB-KK-1415 is an investigational compound that offers a novel therapeutic approach by targeting the GPR18 receptor, a recently deorphanized receptor implicated in inflammation and pain.
Mechanisms of Action: A Comparative Overview
The therapeutic agents discussed in this guide employ distinct mechanisms to ameliorate colonic inflammation.
PSB-KK-1415: This small molecule is a selective agonist of the G protein-coupled receptor 18 (GPR18).[1] The anti-inflammatory effects of GPR18 activation are thought to be mediated through the modulation of immune cell function and the reduction of pro-inflammatory cytokine production.
5-Aminosalicylic Acid (5-ASA) Compounds: The active moiety, mesalamine, is believed to exert its anti-inflammatory effects topically on the colonic mucosa. Its mechanisms include the inhibition of cyclooxygenase and lipoxygenase pathways, leading to reduced production of prostaglandins (B1171923) and leukotrienes.[2] 5-ASA also interferes with the activation of nuclear factor-kappa B (NF-κB), a key transcription factor in the inflammatory response.[2]
Corticosteroids (e.g., Dexamethasone): These potent anti-inflammatory agents act by binding to glucocorticoid receptors. This interaction leads to the transrepression of pro-inflammatory transcription factors such as NF-κB and activator protein-1 (AP-1), thereby downregulating the expression of pro-inflammatory cytokines and adhesion molecules.
Biologics (e.g., Anti-TNF Monoclonal Antibodies): These are therapeutic proteins designed to target specific components of the immune system. Anti-tumor necrosis factor (TNF) antibodies, for instance, bind to and neutralize TNF-α, a key pro-inflammatory cytokine that plays a central role in the pathogenesis of IBD. This neutralization disrupts the downstream inflammatory signaling cascade.
Comparative Efficacy in a Preclinical Model of Colitis
While direct head-to-head clinical trials are not yet available, preclinical studies in the 2,4,6-trinitrobenzenesulfonic acid (TNBS)-induced colitis mouse model provide a platform for indirect comparison of these agents. This model recapitulates several key features of human IBD.
Quantitative Data Summary
The following tables summarize the efficacy of PSB-KK-1415, Mesalamine (a 5-ASA drug), Dexamethasone (a corticosteroid), and Anti-TNF antibodies (biologics) in the TNBS-induced colitis mouse model.
Table 1: Effect on Macroscopic and Microscopic Disease Scores
| Treatment Group | Macroscopic Score (Mean ± SEM) | Microscopic Score (Mean ± SEM) | Reference |
| PSB-KK-1415 | [1] | ||
| Colitis Control | 2.61 ± 0.48 | 6.45 ± 0.40 | [1] |
| PSB-KK-1415 (1 mg/kg) | 1.79 ± 0.22 | 5.00 ± 0.33 | [1] |
| Mesalamine | [3][4] | ||
| Colitis Control | - | 10.5 ± 1.04 | [3][4] |
| Mesalamine | - | Significantly Reduced | [3][4] |
| Dexamethasone | |||
| Colitis Control | High | High | |
| Dexamethasone | Significantly Reduced | Significantly Reduced | |
| Anti-TNF Antibody | [5] | ||
| Colitis Control | High | High | [5] |
| Anti-TNF Antibody | Significantly Reduced | Significantly Reduced | [5] |
Note: Direct numerical comparison of scores between different studies should be done with caution due to potential variations in scoring systems and experimental conditions. "-" indicates that the specific data point was not reported in the cited study.
Table 2: Effect on Inflammatory Markers
| Treatment Group | MPO Activity (U/mg protein; Mean ± SEM) | Colonic TNF-α Levels (Relative Expression/Concentration) | Reference |
| PSB-KK-1415 | [1] | ||
| Colitis Control | 41.33 ± 11.64 | 2.83 ± 0.64 | [1] |
| PSB-KK-1415 (1 mg/kg) | 32.23 ± 8.51 | 1.89 ± 0.36 | [1] |
| Mesalamine | [4][5] | ||
| Colitis Control | High | 17.67 ± 4.92 (pg/mg) | [4][5] |
| Mesalamine | Not Significantly Changed | 14.58 ± 5.71 (pg/mg) | [4][5] |
| Dexamethasone | |||
| Colitis Control | High | Increased | |
| Dexamethasone | Significantly Decreased | Significantly Decreased | |
| Anti-TNF Antibody | [5] | ||
| Colitis Control | High | Increased | [5] |
| Anti-TNF Antibody | Significantly Decreased | Significantly Decreased | [5] |
Note: MPO (Myeloperoxidase) activity is a marker of neutrophil infiltration. TNF-α levels are a key indicator of inflammation.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the preclinical evaluation of anti-colitis agents.
1. TNBS-Induced Colitis in Mice
-
Objective: To induce a reproducible model of colitis in mice that shares histopathological features with human Crohn's disease.
-
Procedure:
-
Mice (e.g., BALB/c strain) are lightly anesthetized.
-
A catheter is carefully inserted intrarectally to a depth of approximately 4 cm.
-
A solution of TNBS (e.g., 2.5 mg in 100 µl of 50% ethanol) is slowly instilled into the colon. Ethanol (B145695) serves to break the mucosal barrier, allowing TNBS to haptenize colonic proteins and elicit an immune response.
-
The mice are held in a head-down position for at least 60 seconds to ensure the distribution of the TNBS solution within the colon.
-
Control animals receive a similar volume of 50% ethanol without TNBS.
-
The development of colitis is monitored daily by assessing body weight loss, stool consistency, and the presence of blood in the feces (Disease Activity Index - DAI).
-
Animals are typically sacrificed at a predetermined time point (e.g., 3-7 days) for macroscopic and microscopic evaluation of the colon.
-
2. Macroscopic and Microscopic Scoring of Colitis
-
Objective: To quantify the severity of colonic inflammation.
-
Procedure:
-
Macroscopic Scoring: After sacrifice, the colon is excised, opened longitudinally, and cleaned. The macroscopic damage is scored based on the presence and severity of hyperemia, ulceration, and the extent of inflammation.
-
Microscopic Scoring: A section of the colon is fixed in formalin, embedded in paraffin, and stained with hematoxylin (B73222) and eosin (B541160) (H&E). The histological score is determined by a pathologist blinded to the treatment groups, based on the severity of mucosal ulceration, inflammatory cell infiltration, and the loss of crypt architecture.
-
3. Myeloperoxidase (MPO) Activity Assay
-
Objective: To quantify neutrophil infiltration into the colonic tissue as a marker of inflammation.
-
Procedure:
-
A pre-weighed section of the colon is homogenized in a suitable buffer (e.g., hexadecyltrimethylammonium bromide buffer).
-
The homogenate is centrifuged, and the supernatant is collected.
-
The MPO activity in the supernatant is measured spectrophotometrically by monitoring the oxidation of a chromogenic substrate (e.g., o-dianisidine dihydrochloride) in the presence of hydrogen peroxide.
-
The results are typically expressed as units of MPO activity per milligram of tissue protein.
-
4. Quantification of Colonic TNF-α and IL-6
-
Objective: To measure the levels of key pro-inflammatory cytokines in the colonic tissue.
-
Procedure (ELISA):
-
A pre-weighed section of the colon is homogenized in a lysis buffer containing protease inhibitors.
-
The homogenate is centrifuged, and the supernatant is collected.
-
The concentration of TNF-α and IL-6 in the supernatant is determined using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.
-
The results are typically normalized to the total protein concentration of the tissue homogenate and expressed as pg/mg of protein.
-
Visualization of Signaling Pathways and Experimental Workflow
Signaling Pathways
Caption: Signaling pathway of this compound.
References
- 1. Acute murine colitis reduces colonic 5-aminosalicylic acid metabolism by regulation of N-acetyltransferase-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of Mesalamine and Prednisolone on TNBS Experimental Colitis, following Various Doses of Orally Administered Iron - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of mesalamine and prednisolone on TNBS experimental colitis, following various doses of orally administered iron - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Enhanced activity of a hydrogen sulphide-releasing derivative of mesalamine (ATB-429) in a mouse model of colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 5-Aminosalicylic acid ameliorates dextran sulfate sodium-induced colitis in mice by modulating gut microbiota and bile acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of PSB-KK1415 and Classical Cannabinoid Receptor Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of PSB-KK1415 with other well-established cannabinoid receptor agonists. The information is supported by experimental data to facilitate the evaluation and selection of compounds for research and therapeutic development.
Introduction to this compound
This compound is a potent and selective agonist for the G protein-coupled receptor 18 (GPR18), often referred to as a cannabinoid-like receptor.[1] Unlike classical cannabinoid agonists that primarily target the cannabinoid type 1 (CB1) and type 2 (CB2) receptors, this compound exerts its effects through GPR18.[2] This distinction is critical for researchers investigating the endocannabinoid system and related signaling pathways. Emerging research suggests that this compound has potential therapeutic applications in immunology and oncology due to its anti-inflammatory and anti-nociceptive properties.
Comparative Efficacy: this compound vs. Other Cannabinoid Agonists
To provide a comprehensive comparison, this guide evaluates this compound against three well-characterized cannabinoid receptor agonists:
-
Δ⁹-Tetrahydrocannabinol (THC): A natural, non-selective partial agonist for CB1 and CB2 receptors, and the primary psychoactive component of cannabis.
-
CP-55,940: A potent, non-selective, synthetic full agonist for CB1 and CB2 receptors.
-
WIN 55,212-2: A potent, non-selective, synthetic full agonist for CB1 and CB2 receptors.
The following tables summarize the quantitative data on the binding affinities and functional efficacies of these compounds at their respective primary receptor targets.
Table 1: Receptor Binding Affinity (Ki)
This table presents the equilibrium dissociation constant (Ki) for each agonist at its target receptor(s). A lower Ki value indicates a higher binding affinity.
| Compound | Receptor | Ki (nM) | Species |
| This compound | GPR18 | Data not available in reviewed literature | Human |
| Δ⁹-THC | CB1 | 10 - 25.1 | Human |
| CB2 | 24 - 35.2 | Human | |
| CP-55,940 | CB1 | 0.98 - 2.5 | Human |
| CB2 | 0.92 | Human | |
| WIN 55,212-2 | CB1 | 62.3 | Human |
| CB2 | 3.3 | Human |
Table 2: Functional Efficacy (EC50/IC50)
This table summarizes the half-maximal effective concentration (EC50) or half-maximal inhibitory concentration (IC50) for key functional assays. A lower value indicates greater potency.
| Compound | Receptor | Assay | EC50/IC50 (nM) | Efficacy (Emax) |
| This compound | GPR18 (human) | β-arrestin recruitment | 19.1 | Not Reported |
| Δ⁹-THC | CB1 (human) | cAMP Inhibition | Partial Agonist | Lower than full agonists |
| CB2 (human) | cAMP Inhibition | Antagonist at 100-1000 nM | Not Applicable | |
| CB1 (human) | β-arrestin recruitment | Lower potency and efficacy than CP-55,940 | Partial Agonist | |
| CP-55,940 | CB1 (human) | cAMP Inhibition | 3.11 | Full Agonist |
| CB2 (human) | cAMP Inhibition | Potent Agonist | Full Agonist | |
| CB1 (human) | β-arrestin recruitment | Less active than in cAMP assays | Full Agonist | |
| WIN 55,212-2 | CB1 (human) | cAMP Inhibition | 7.4 | Full Agonist |
| CB2 (human) | cAMP Inhibition | 17.3 | Full Agonist | |
| CB1 (human) | β-arrestin recruitment | Reference Full Agonist | 100% |
Signaling Pathways
The following diagrams illustrate the primary signaling cascades initiated by the activation of GPR18, CB1, and CB2 receptors.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Radioligand Displacement Assay (for Ki Determination)
This assay determines the binding affinity of a test compound by measuring its ability to displace a radiolabeled ligand from the receptor.
Protocol:
-
Membrane Preparation: Membranes are prepared from cells stably expressing the receptor of interest (e.g., HEK-293 cells).
-
Incubation: In a 96-well plate, receptor membranes are incubated with a fixed concentration of a suitable radioligand (e.g., [³H]CP-55,940) and increasing concentrations of the unlabeled test compound.
-
Controls: Wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known unlabeled ligand) are included.
-
Separation: The incubation is terminated by rapid filtration through glass fiber filters, which traps the receptor-bound radioligand.
-
Quantification: The radioactivity on the filters is measured using a scintillation counter.
-
Data Analysis: Specific binding is calculated by subtracting non-specific from total binding. The concentration of the test compound that inhibits 50% of specific binding (IC50) is determined by non-linear regression. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
β-Arrestin Recruitment Assay (e.g., PathHunter®)
This assay measures the recruitment of β-arrestin to an activated GPCR, a key step in receptor desensitization and an indicator of agonist activity.
Protocol:
-
Cell Line: A cell line engineered to co-express the GPCR of interest fused to a small enzyme fragment (ProLink™) and β-arrestin fused to a larger, complementary enzyme fragment (Enzyme Acceptor) is used.
-
Agonist Stimulation: Cells are plated and then treated with varying concentrations of the test agonist.
-
Recruitment and Complementation: Agonist binding to the GPCR induces a conformational change, leading to the recruitment of the β-arrestin-Enzyme Acceptor fusion protein. This brings the two enzyme fragments into close proximity, allowing them to form an active enzyme.
-
Signal Detection: A substrate is added, which is hydrolyzed by the active enzyme to produce a chemiluminescent signal.
-
Data Analysis: The intensity of the chemiluminescent signal is proportional to the amount of β-arrestin recruited. A dose-response curve is generated to determine the EC50 of the agonist.
Forskolin-Stimulated cAMP Accumulation Assay
This assay measures the ability of an agonist to inhibit the production of cyclic AMP (cAMP), a common downstream signaling molecule for Gi/o-coupled receptors like CB1, CB2, and GPR18.
Protocol:
-
Cell Culture: Cells expressing the Gi/o-coupled receptor of interest are cultured in microplates.
-
Agonist Treatment: Cells are pre-incubated with various concentrations of the test agonist.
-
Adenylyl Cyclase Stimulation: Forskolin, a direct activator of adenylyl cyclase, is added to all wells (except the negative control) to stimulate the production of cAMP. The Gi-coupled receptor, when activated by an agonist, will inhibit this forskolin-stimulated cAMP production.
-
Cell Lysis and Detection: Cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay format, such as HTRF (Homogeneous Time-Resolved Fluorescence) or AlphaScreen.
-
Data Analysis: The agonist's ability to inhibit cAMP production is measured as a decrease in the detection signal. An IC50 value is determined from the resulting dose-response curve.
References
Blocking the Effects of GPR18 Agonist PSB-KK1415 with the Selective Antagonist PSB-CB5: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the G protein-coupled receptor 18 (GPR18) antagonist, PSB-CB5, and its utility in blocking the effects of the selective GPR18 agonist, PSB-KK1415. This document includes an overview of their mechanisms, comparative quantitative data, detailed experimental protocols, and a look at alternative antagonists.
Introduction to this compound and PSB-CB5
This compound is a potent and selective agonist for the human orphan G protein-coupled receptor GPR18, a receptor implicated in various physiological processes including inflammation, immune response, and pain perception.[1][2][3][4] Its activation initiates downstream signaling cascades. In contrast, PSB-CB5 is the first characterized selective and potent antagonist of GPR18.[5][6][7] It acts by competitively binding to the receptor, thereby preventing agonist-induced activation and subsequent cellular responses.[8] The availability of this agonist-antagonist pairing provides a valuable tool for elucidating the physiological and pathological roles of GPR18.
Quantitative Data Summary
The following tables summarize the key pharmacological parameters of this compound and PSB-CB5, as well as a comparison with an alternative antagonist, PSB-CB27.
Table 1: Potency and Efficacy of GPR18 Ligands
| Compound | Type | Parameter | Value | Assay System |
| This compound | Agonist | EC₅₀ | 19.1 nM | hGPR18 β-arrestin recruitment assay[3][4][9][10] |
| PSB-CB5 | Antagonist | IC₅₀ | 279 nM | Inhibition of THC-induced GPR18 activation in β-arrestin recruitment assay[5][7][11] |
| PSB-CB27 | Antagonist | IC₅₀ | 650 nM | Inhibition of THC-induced GPR18 activation in β-arrestin recruitment assay[9][10] |
Table 2: Selectivity Profile of GPR18 Antagonists
| Compound | Target Receptor | Selectivity (fold vs GPR18) |
| PSB-CB5 | CB₁ | >36-fold[5][11] |
| CB₂ | 14-fold[5][11] | |
| GPR55 | >36-fold[5][11] | |
| PSB-CB27 | CB₁ / CB₂ | Exhibits improved selectivity over PSB-CB5[8] |
Table 3: In Vivo Efficacy of PSB-CB5 in Blocking this compound Effects in a Mouse Model of Colitis
| Treatment Group | Macroscopic Score | Microscopic Score | MPO Activity (U/mg protein) | TNF-α Expression (relative to control) |
| Control | 0.5 ± 0.2 | 1.0 ± 0.5 | 5.2 ± 1.1 | 1.0 ± 0.2 |
| Colitis | 2.6 ± 0.5 | 6.5 ± 0.4 | 41.3 ± 11.6 | 2.8 ± 0.6 |
| Colitis + this compound | 1.8 ± 0.2 | 5.0 ± 0.3 | 32.2 ± 8.5 | 1.9 ± 0.4 |
| Colitis + this compound + PSB-CB5 | 2.4 ± 0.4 | 6.2 ± 0.5 | 39.8 ± 9.2 | 2.6 ± 0.5 |
*Data adapted from a study on TNBS-induced colitis in mice.[2][5] Values are represented as mean ± SEM.
Signaling Pathways and Experimental Workflows
To visualize the molecular interactions and experimental procedures, the following diagrams are provided in the DOT language for use with Graphviz.
GPR18 Signaling Pathway
Caption: GPR18 signaling cascade upon agonist activation and antagonist blockade.
Experimental Workflow for Antagonist Characterization
Caption: Workflow for in vitro characterization of a GPR18 antagonist.
Detailed Experimental Protocols
In Vitro β-Arrestin Recruitment Assay
This assay quantifies the interaction of β-arrestin with the activated GPR18 receptor, a key step in G protein-coupled receptor desensitization and signaling.
Principle: Agonist (this compound) binding to GPR18 promotes the recruitment of β-arrestin. This interaction can be measured using various reporter systems, such as enzyme fragment complementation. The antagonist (PSB-CB5) will compete with the agonist, leading to a dose-dependent inhibition of the signal.
Materials:
-
CHO-K1 or HEK293 cells stably expressing human GPR18 and a β-arrestin reporter system (e.g., PathHunter® β-Arrestin).
-
Cell culture medium (e.g., F-12 or DMEM with 10% FBS, antibiotics).
-
Assay buffer (e.g., HBSS or Opti-MEM).
-
This compound and PSB-CB5 stock solutions in DMSO.
-
384-well white, solid-bottom assay plates.
-
Luminescence plate reader.
Procedure:
-
Cell Plating: Seed the GPR18-expressing cells into 384-well plates at an appropriate density and incubate overnight.
-
Compound Preparation: Prepare serial dilutions of PSB-CB5 in assay buffer. Prepare a solution of this compound at a concentration that elicits approximately 80% of its maximal response (EC₈₀), as determined in prior agonist dose-response experiments.
-
Antagonist Pre-incubation: Add the PSB-CB5 dilutions to the cells and incubate for 30 minutes at 37°C.
-
Agonist Stimulation: Add the EC₈₀ concentration of this compound to the wells.
-
Incubation: Incubate the plate for 60-90 minutes at 37°C.
-
Signal Detection: Add the detection reagents according to the manufacturer's protocol and measure the luminescent signal using a plate reader.
-
Data Analysis: Normalize the data with vehicle-treated cells as 0% inhibition and cells treated with this compound alone as 100% activity. Plot the percent inhibition against the log concentration of PSB-CB5 and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.[8]
Intracellular Calcium Mobilization Assay
This assay measures changes in intracellular calcium concentration ([Ca²⁺]i) following GPR18 activation, which can couple to Gαq proteins.
Principle: Activation of GPR18 by an agonist leads to the activation of phospholipase C (PLC), which in turn mobilizes intracellular calcium stores. This increase in [Ca²⁺]i can be detected using calcium-sensitive fluorescent dyes. PSB-CB5 will block this agonist-induced calcium flux.
Materials:
-
HEK293 cells stably or transiently expressing human GPR18.
-
Cell culture medium (DMEM with 10% FBS).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay buffer (e.g., HBSS with 20 mM HEPES).
-
This compound and PSB-CB5 stock solutions in DMSO.
-
Black-walled, clear-bottom 96-well or 384-well assay plates.
-
Fluorescence plate reader with injection capabilities.
Procedure:
-
Cell Plating: Seed GPR18-expressing cells into the assay plates and incubate overnight.
-
Dye Loading: Load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM) according to the manufacturer's instructions, typically for 45-60 minutes at 37°C.
-
Compound Preparation: Prepare serial dilutions of PSB-CB5 and a solution of this compound at its EC₈₀ concentration in assay buffer.
-
Assay Measurement:
-
Place the cell plate in the fluorescence plate reader.
-
Record a baseline fluorescence reading.
-
Inject the PSB-CB5 dilutions and incubate for 15-20 minutes.
-
Inject the this compound solution and continuously record the fluorescence signal for 1-2 minutes.
-
-
Data Analysis: The antagonist effect is quantified by the reduction in the peak fluorescence signal induced by the agonist. Calculate the percent inhibition for each concentration of PSB-CB5 and determine the IC₅₀ value as described for the β-arrestin assay.[8]
In Vivo Murine Colitis Model
This protocol provides a framework for evaluating the in vivo efficacy of PSB-CB5 in blocking the anti-inflammatory effects of this compound.
Principle: Colitis is induced in mice using an agent like 2,4,6-trinitrobenzenesulfonic acid (TNBS). The severity of inflammation is assessed through macroscopic and microscopic scoring, as well as by measuring inflammatory markers like myeloperoxidase (MPO) activity and TNF-α levels. The ability of PSB-CB5 to reverse the therapeutic effects of this compound is then evaluated.[2][5]
Materials:
-
Male BALB/c mice.
-
2,4,6-trinitrobenzenesulfonic acid (TNBS).
-
This compound and PSB-CB5 for injection (e.g., dissolved in a vehicle of saline/ethanol/Tween 80).
-
Anesthetics.
-
Reagents for MPO assay and TNF-α ELISA or Western blot.
Procedure:
-
Induction of Colitis: Anesthetize mice and intrarectally administer TNBS dissolved in ethanol.
-
Treatment:
-
Divide mice into experimental groups: Control, Colitis + Vehicle, Colitis + this compound, and Colitis + this compound + PSB-CB5.
-
Administer treatments (e.g., intraperitoneally) daily for a defined period (e.g., 7 days).
-
-
Assessment of Colitis:
-
At the end of the treatment period, euthanize the mice and collect the colon.
-
Macroscopic Scoring: Score the colon based on the presence of inflammation, ulceration, and adhesions.
-
Microscopic Scoring: Process colon tissue for histology and score for inflammation severity and tissue damage.
-
MPO Assay: Homogenize a section of the colon and measure MPO activity, an indicator of neutrophil infiltration.
-
TNF-α Quantification: Measure the levels of the pro-inflammatory cytokine TNF-α in colon homogenates using ELISA or Western blotting.
-
-
Data Analysis: Compare the scores and inflammatory markers between the different treatment groups using appropriate statistical tests (e.g., ANOVA). A reversal of the beneficial effects of this compound by PSB-CB5 indicates successful in vivo antagonism.[2][5]
Alternative GPR18 Antagonists
While PSB-CB5 was a pioneering selective antagonist for GPR18, subsequent research has led to the development of compounds with potentially improved properties. One such compound is PSB-CB27 .
PSB-CB27 is reported to have enhanced selectivity over cannabinoid receptors (CB₁ and CB₂) compared to PSB-CB5.[8] While its IC₅₀ for GPR18 is slightly higher than that of PSB-CB5, its improved selectivity profile may make it a more suitable tool for studies where off-target effects on the endocannabinoid system are a significant concern.[8]
Conclusion
The selective GPR18 agonist this compound and its antagonist PSB-CB5 represent a critical pharmacological toolset for investigating the roles of GPR18 in health and disease. This guide provides the necessary quantitative data and detailed experimental protocols to effectively utilize PSB-CB5 to block the effects of this compound in both in vitro and in vivo settings. For researchers requiring a higher degree of selectivity against classical cannabinoid receptors, the alternative antagonist PSB-CB27 should be considered. The careful application of these compounds and methodologies will undoubtedly contribute to a deeper understanding of GPR18 biology and its potential as a therapeutic target.
References
- 1. benchchem.com [benchchem.com]
- 2. Novel selective agonist of GPR18, PSB-KK-1415 exerts potent anti-inflammatory and anti-nociceptive activities in animal models of intestinal inflammation and inflammatory pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | GPR18 agonist | Probechem Biochemicals [probechem.com]
- 5. researchgate.net [researchgate.net]
- 6. PSB-CB5 - Wikipedia [en.wikipedia.org]
- 7. PSB-CB5 | GPR18 antagonist | Probechem Biochemicals [probechem.com]
- 8. benchchem.com [benchchem.com]
- 9. Novel GPR18 Ligands in Rodent Pharmacological Tests: Effects on Mood, Pain, and Eating Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. caymanchem.com [caymanchem.com]
Comparative Analysis of PSB-KK1415 Cross-Reactivity with G Protein-Coupled Receptors
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of the GPR18 Agonist, PSB-KK1415, and its Selectivity Profile.
This compound has been identified as a potent and selective agonist for the orphan G protein-coupled receptor GPR18, a promising therapeutic target in immunology and cancer.[1] This guide provides a comparative analysis of this compound's cross-reactivity with other GPCRs, supported by experimental data, to aid researchers in evaluating its suitability for their studies.
Selectivity Profile of this compound
This compound exhibits a favorable selectivity profile, with pronounced potency at the human GPR18 receptor. Studies have shown that while it is a highly effective GPR18 agonist, it maintains a degree of selectivity against other related receptors, particularly the cannabinoid (CB) receptors.
A key study in the Journal of Medicinal Chemistry reported that this compound (referred to as compound 51 in the publication) is the most potent GPR18 agonist identified from a series of synthesized compounds, with an EC50 of 19.1 nM in a β-arrestin recruitment assay.[1] Importantly, this study demonstrated that this compound displays at least a 25-fold selectivity for GPR18 over the cannabinoid CB1 and CB2 receptors.[1]
For comparative purposes, a structurally related analogue, PSB-KK1445 (compound 50), was found to be even more selective, exhibiting over 200-fold selectivity against both CB1 and CB2 receptors, as well as GPR55 and GPR183.[1] This highlights that while this compound is highly potent, other analogues may offer superior selectivity for applications where off-target effects at cannabinoid receptors are a primary concern.
Quantitative Cross-Reactivity Data
The following table summarizes the functional potency of this compound at its primary target, GPR18, and highlights its selectivity over other tested GPCRs.
| Target GPCR | Assay Type | This compound Activity (EC50) | Selectivity vs. CB Receptors | Reference |
| GPR18 (human) | β-arrestin Recruitment | 19.1 nM | - | [1] |
| GPR18 (mouse) | β-arrestin Recruitment | Potent Agonist | - | [1] |
| Cannabinoid Receptor 1 (CB1) | β-arrestin Recruitment | > 25-fold lower potency than GPR18 | ≥ 25-fold | [1] |
| Cannabinoid Receptor 2 (CB2) | β-arrestin Recruitment | > 25-fold lower potency than GPR18 | ≥ 25-fold | [1] |
GPR18 Signaling Pathways
Activation of GPR18 by an agonist like this compound initiates a cascade of intracellular signaling events. GPR18 is known to couple to Gαi/o and Gαq/11 proteins. This coupling can lead to downstream effects such as the inhibition of adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels, and the activation of phospholipase C, resulting in the mobilization of intracellular calcium and the activation of the ERK1/2 signaling pathway.
References
A Comparative Analysis of PSB-KK1415 and N-arachidonylglycine (NAGly) for GPR18 Receptor Modulation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of PSB-KK1415 and N-arachidonylglycine (NAGly), two key agonists of the G protein-coupled receptor 18 (GPR18). The objective is to furnish researchers, scientists, and drug development professionals with a detailed understanding of their respective pharmacological profiles, supported by experimental data, to inform research and therapeutic development strategies targeting GPR18.
Introduction
G protein-coupled receptor 18 (GPR18), also known as the N-arachidonylglycine (NAGly) receptor, is an emerging therapeutic target implicated in a range of physiological processes, including immune regulation, inflammation, and cancer.[1][2] The discovery and characterization of its agonists are pivotal for elucidating its biological functions and therapeutic potential. This guide focuses on a comparative analysis of an endogenous ligand, NAGly, and a potent synthetic agonist, this compound.
N-arachidonylglycine (NAGly) is an endogenous lipid metabolite of the endocannabinoid anandamide (B1667382).[3] It has been identified as a natural ligand for GPR18 and is known to exhibit a variety of biological effects, including anti-inflammatory and analgesic properties, as well as inducing cell migration.[3][4][5]
This compound is a recently developed synthetic compound identified as a potent and selective GPR18 agonist.[1][6] Its development as a tool compound is crucial for the specific investigation of GPR18-mediated signaling and its potential as a therapeutic agent.
Quantitative Performance Analysis
The following tables summarize the key quantitative parameters of this compound and NAGly, providing a direct comparison of their potency and selectivity for the GPR18 receptor.
| Compound | Target Receptor | Assay Type | Potency (EC50/IC50) | Reference |
| This compound | Human GPR18 | β-arrestin recruitment | 19.1 nM | [6][7] |
| N-arachidonylglycine (NAGly) | Human GPR18 | Intracellular Ca2+ increase | ~20 nM | [8] |
| N-arachidonylglycine (NAGly) | Human GPR18 | Forskolin-induced cAMP inhibition | - | [9] |
Table 1: Potency of this compound and NAGly at GPR18. This table highlights the comparable nanomolar potency of both the synthetic agonist this compound and the endogenous ligand NAGly in activating the GPR18 receptor in different functional assays.
| Compound | Off-Target | Selectivity | Reference |
| This compound | CB1 Receptor | >25-fold vs GPR18 | [7] |
| This compound | CB2 Receptor | >25-fold vs GPR18 | [7] |
| This compound | GPR55 | No activity | [7] |
| N-arachidonylglycine (NAGly) | GPR55 | Agonist | [10] |
| N-arachidonylglycine (NAGly) | FAAH | Inhibitor | [3] |
| N-arachidonylglycine (NAGly) | CB1/CB2 Receptors | No significant activity | [11] |
Table 2: Receptor Selectivity Profile. This table outlines the selectivity of this compound and the broader target profile of NAGly. This compound demonstrates high selectivity for GPR18 over related cannabinoid receptors, making it a more specific tool for studying GPR18 function. In contrast, NAGly interacts with other receptors and enzymes, which may contribute to its overall biological effects.
Signaling Pathways and Mechanisms of Action
Both this compound and NAGly exert their effects by activating GPR18, a Gi/o-coupled receptor. This activation initiates a cascade of intracellular signaling events.
GPR18 Signaling Cascade:
Activation of GPR18 by either agonist leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[9] Concurrently, GPR18 activation stimulates an increase in intracellular calcium concentration ([Ca2+]i).[9] These signaling events are pertussis toxin-sensitive, confirming the involvement of Gi/o proteins.[9] Downstream of these initial events, GPR18 activation has been shown to modulate the activity of mitogen-activated protein kinases (MAPK), such as ERK1/2, which are critical for processes like cell migration.[5][10]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. NAGly receptor - Wikipedia [en.wikipedia.org]
- 3. N-Arachidonylglycine - Wikipedia [en.wikipedia.org]
- 4. Protective Effect of N-Arachidonoyl Glycine-GPR18 Signaling after Excitotoxical Lesion in Murine Organotypic Hippocampal Slice Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 5. N-arachidonoyl glycine, an abundant endogenous lipid, potently drives directed cellular migration through GPR18, the putative abnormal cannabidiol receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound | GPR18 agonist | Probechem Biochemicals [probechem.com]
- 8. The endocannabinoid anandamide is a precursor for the signaling lipid N-arachidonoyl glycine by two distinct pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification of N-arachidonylglycine as the endogenous ligand for orphan G-protein-coupled receptor GPR18 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. N-Arachidonoyl glycine, another endogenous agonist of GPR55 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. N-arachidonoyl glycine, an endogenous lipid that acts as a vasorelaxant via nitric oxide and large conductance calcium-activated potassium channels - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of PSB-KK1415 and Other Immunomodulators for Inflammatory Conditions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of PSB-KK1415, a selective G protein-coupled receptor 18 (GPR18) agonist, against other immunomodulatory agents. The focus is on its potential therapeutic applications in inflammatory diseases, with available preclinical data presented to facilitate an objective assessment.
Executive Summary
This compound is a potent and selective agonist for GPR18, a receptor implicated in the resolution of inflammation. Preclinical studies have demonstrated its anti-inflammatory and anti-nociceptive properties, particularly in models of intestinal inflammation. This guide compares this compound with other GPR18 agonists and conventional immunomodulators used in the treatment of inflammatory bowel disease (IBD), highlighting differences in their mechanisms of action and available efficacy data. While direct head-to-head in vivo studies are limited, this comparison aims to provide a valuable resource for researchers in the field of immunology and drug development.
Comparative Data of GPR18 Agonists
| Compound | Target | Assay Type | Potency (EC50) | Key In Vivo Findings (TNBS-induced Colitis Model) | Citation |
| This compound | GPR18 Agonist | β-arrestin recruitment | 19.1 nM | Reduced macroscopic and microscopic scores, decreased TNF-α expression and MPO activity. | [1] |
| PSB-KK1445 | GPR18 Agonist | β-arrestin recruitment | 45.4 nM | Data not available in a comparable in vivo model. | |
| Resolvin D2 | Endogenous GPR18 Agonist | Not specified | Not specified | Promotes resolution of inflammation. | [2] |
| N-arachidonoyl glycine (B1666218) (NAGly) | Endogenous GPR18 Agonist | Not specified | Not specified | Implicated in immunomodulation. | [2] |
Comparison with Conventional Immunomodulators for IBD
Conventional immunomodulators for IBD operate through different mechanisms of action compared to the targeted GPR18 agonism of this compound. A direct comparison of preclinical data is challenging due to the differing models and endpoints used in their evaluation.
| Immunomodulator | Mechanism of Action | Clinical Application in IBD |
| This compound | Selective GPR18 agonist; promotes inflammation resolution pathways. | Investigational |
| Azathioprine (B366305)/6-Mercaptopurine | Purine analogues that inhibit lymphocyte proliferation.[3][4] | Maintenance of remission in Crohn's disease and ulcerative colitis. |
| Methotrexate | Folate antagonist that interferes with DNA synthesis and has anti-inflammatory effects.[5][6] | Induction and maintenance of remission in Crohn's disease.[6] |
Signaling Pathways and Experimental Workflows
To visually represent the underlying biological processes and experimental designs, the following diagrams have been generated using Graphviz.
Caption: GPR18 Signaling Pathway.
Caption: TNBS-Induced Colitis Experimental Workflow.
Experimental Protocols
TNBS-Induced Colitis Model
A widely used model for inducing experimental colitis that mimics certain aspects of human IBD.[7]
-
Induction: Mice are anesthetized, and a catheter is inserted intrarectally. A solution of 2,4,6-trinitrobenzenesulfonic acid (TNBS) in ethanol (B145695) is administered to induce a localized inflammatory reaction in the colon.[7]
-
Treatment: Following induction, animals are treated with this compound or a vehicle control, typically via intraperitoneal injection or oral gavage, on a predetermined schedule.[1]
-
Assessment of Colitis:
-
Macroscopic Scoring: The colon is excised, opened longitudinally, and scored based on the presence and severity of hyperemia, ulceration, and inflammation.[7][8]
-
Microscopic Scoring: Colonic tissue sections are stained with hematoxylin (B73222) and eosin (B541160) (H&E) and evaluated for histological changes, including inflammatory cell infiltration, epithelial damage, and mucosal thickening.[7][9]
-
Myeloperoxidase (MPO) Activity Assay
MPO is an enzyme abundant in neutrophils, and its activity in colonic tissue is a quantitative marker of neutrophil infiltration and inflammation.[10][11]
-
Tissue Preparation: Colon tissue samples are homogenized in a buffer containing a detergent (e.g., HTAB) to lyse the cells and release MPO.[10]
-
Assay Procedure: The homogenate is centrifuged, and the supernatant is mixed with a substrate solution (e.g., o-dianisidine dihydrochloride (B599025) and hydrogen peroxide).[10]
-
Measurement: The change in absorbance over time is measured spectrophotometrically, which is proportional to the MPO activity in the sample.[10]
β-Arrestin Recruitment Assay
This assay is used to determine the potency of a ligand in activating a G protein-coupled receptor by measuring the recruitment of β-arrestin to the activated receptor.
-
Cell Lines: Engineered cell lines are used that co-express the GPR18 receptor fused to a protein fragment and β-arrestin fused to a complementary fragment.
-
Ligand Stimulation: The cells are treated with varying concentrations of the test compound (e.g., this compound).
-
Detection: Agonist binding to GPR18 induces a conformational change, leading to the recruitment of β-arrestin. This brings the two protein fragments into close proximity, resulting in a detectable signal (e.g., luminescence or fluorescence). The signal intensity is proportional to the degree of β-arrestin recruitment.
Conclusion
References
- 1. Novel selective agonist of GPR18, PSB-KK-1415 exerts potent anti-inflammatory and anti-nociceptive activities in animal models of intestinal inflammation and inflammatory pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Uncovering the Power of GPR18 Signalling: How RvD2 and Other Ligands Could Have the Potential to Modulate and Resolve Inflammation in Various Health Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacogenomic studies of the anticancer and immunosuppressive thiopurines mercaptopurine and azathioprine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. THE EFFECT OF 6-MERCAPTOPURINE ON PRIMARY AND SECONDARY IMMUNE RESPONSES - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Methotrexate in inflammatory bowel disease: A primer for gastroenterologists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Current Role of Methotrexate in Patients With Inflammatory Bowel Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Measuring Myeloperoxidase Activity as a Marker of Inflammation in Gut Tissue Samples of Mice and Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Influence of myeloperoxidase on colon tumor occurrence in inflamed versus non-inflamed colons of ApcMin/+ mice - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Anti-Nociceptive Effects of GPR18 Agonist PSB-KK1415 with Antagonists: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-nociceptive effects of the selective GPR18 agonist, PSB-KK1415, and its validation through the use of the GPR18 antagonist, PSB-CB5. The data presented is compiled from preclinical studies and aims to offer a comprehensive overview for researchers in pain management and drug discovery.
GPR18: A Novel Target in Nociception
The G protein-coupled receptor 18 (GPR18) has emerged as a promising therapeutic target for inflammatory and nociceptive conditions. Its activation has been shown to modulate pain signaling pathways. This compound is a potent and selective agonist for GPR18, while PSB-CB5 acts as a selective antagonist, making it a valuable tool for validating the GPR18-mediated effects of agonists like this compound.
Comparative Efficacy of this compound and its Antagonism by PSB-CB5
A key study investigated the anti-nociceptive properties of this compound in a mouse model of inflammatory pain. The administration of this compound demonstrated a significant reduction in pain-related behaviors. To confirm that this effect was mediated by GPR18, the antagonist PSB-CB5 was used. The co-administration of PSB-CB5 effectively reversed the anti-nociceptive effects of this compound, providing strong evidence for the specific involvement of the GPR18 receptor in its mechanism of action.
Quantitative Data Summary
The following table summarizes the key quantitative findings from a study evaluating the effects of this compound and its antagonism by PSB-CB5 on pain-induced behaviors in a mouse model of inflammatory pain.
| Treatment Group | Dose (mg/kg) | Mean Number of Pain-Induced Behaviors (± SEM) | Percentage Reduction in Pain Behaviors (vs. Vehicle) |
| Vehicle | - | 85.00 ± 5.77 | - |
| This compound | 1 | 60.83 ± 2.85 | 28.4% |
| This compound + PSB-CB5 | 1 + 1 | 82.50 ± 4.10 | 2.9% |
Data is adapted from a study by Fabisiak et al. (2021) and represents the effects in the inflamed mouse group. Pain-induced behaviors were quantified over a specified observation period.
Experimental Protocols
The following is a detailed methodology for a commonly used inflammatory pain model, the formalin test, which is relevant for assessing the anti-nociceptive effects of compounds like this compound.
Formalin-Induced Inflammatory Pain Model in Mice
Objective: To induce a biphasic nociceptive response characterized by an initial neurogenic phase followed by a tonic inflammatory phase.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
Formalin solution (2.5% in saline)
-
This compound
-
PSB-CB5
-
Vehicle solution (e.g., saline with 0.5% Tween 80)
-
Observation chambers with a clear floor
-
Video recording equipment (optional)
Procedure:
-
Acclimation: Mice are acclimated to the testing environment for at least 30 minutes before the experiment to minimize stress-induced analgesia.
-
Drug Administration:
-
The vehicle, this compound, or a combination of this compound and PSB-CB5 is administered intraperitoneally (i.p.) 30 minutes before the formalin injection.
-
-
Induction of Nociception:
-
A 20 µL volume of 2.5% formalin solution is injected subcutaneously into the plantar surface of the right hind paw using a microsyringe.
-
-
Observation and Scoring:
-
Immediately after the formalin injection, mice are placed individually into the observation chambers.
-
Nociceptive behaviors (licking, biting, and flinching of the injected paw) are observed and recorded. The observation period is typically divided into two phases:
-
Phase 1 (Neurogenic Pain): 0-5 minutes post-injection.
-
Phase 2 (Inflammatory Pain): 15-30 minutes post-injection.
-
-
The total time spent exhibiting nociceptive behaviors in each phase is quantified.
-
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the proposed signaling pathway of GPR18 activation by this compound and the general experimental workflow for validating its anti-nociceptive effects.
Caption: GPR18 Signaling Pathway in Nociception.
Caption: Experimental Workflow for Validation.
Conclusion
The available evidence strongly supports the anti-nociceptive effects of the GPR18 agonist this compound in preclinical models of inflammatory pain. The reversal of these effects by the GPR18 antagonist PSB-CB5 provides compelling validation of the on-target mechanism of action. These findings highlight the potential of targeting the GPR18 receptor for the development of novel analgesic therapies. Further research is warranted to fully elucidate the downstream signaling pathways and to evaluate the therapeutic potential of GPR18 modulators in a clinical setting.
Safety Operating Guide
Essential Guide to the Proper Disposal of PSB-KK1415
For researchers and drug development professionals, the proper handling and disposal of investigational compounds like PSB-KK1415, a potent and selective agonist for the G protein-coupled receptor GPR18, is a critical component of laboratory safety and environmental responsibility.[1][2] While a specific Safety Data Sheet (SDS) for this compound is not publicly available, established protocols for the disposal of chemical waste provide a clear framework for ensuring safety. This guide outlines the necessary procedures to manage this compound waste effectively.
Key Chemical and Safety Data
The following table summarizes essential information for this compound, based on available data and general safety guidelines for laboratory chemicals.
| Parameter | Information | Source |
| Chemical Name | This compound | MedchemExpress |
| Primary Hazard | Causes severe skin burns and eye damage.[3] | Generic SDS |
| Storage | Keep containers tightly closed in a dry, cool, and well-ventilated place. | Fisher Scientific |
| Incompatible Materials | Strong oxidizing agents. | Fisher Scientific |
| Personal Protective Equipment (PPE) | Safety glasses, chemical-resistant gloves, and a lab coat.[3] | Generic SDS |
Standard Disposal Protocol for this compound
Adherence to a standardized disposal procedure is paramount to mitigate risks and ensure compliance with safety regulations. The following step-by-step process should be followed for all waste streams containing this compound.
Step 1: Personal Protective Equipment (PPE) Confirmation Before handling any waste, ensure that appropriate PPE is worn. This includes, at a minimum, safety glasses, chemical-resistant gloves (such as nitrile rubber), and a laboratory coat.
Step 2: Waste Segregation Proper segregation of chemical waste is crucial to prevent dangerous reactions.
-
Solid Waste: Collect all solid waste contaminated with this compound, such as used weighing papers, contaminated tips, and empty vials, in a designated, compatible, and clearly labeled solid chemical waste container.
-
Liquid Waste: All solutions containing this compound should be collected in a separate, leak-proof liquid waste container. Do not mix with other incompatible chemical wastes.
-
Sharps Waste: Any sharps, such as needles or razor blades, that are contaminated with this compound must be disposed of in a designated sharps container for chemical waste.
Step 3: Container Labeling All waste containers must be accurately and clearly labeled.
-
Use a "Hazardous Waste" label.
-
The label must include the full chemical name: "this compound".
-
Indicate the concentration and physical state (solid or liquid) of the waste.
-
List all components of a liquid waste mixture, including solvents.
Step 4: Waste Storage Store waste containers in a designated and secure satellite accumulation area within the laboratory. Ensure the containers are kept closed except when adding waste.
Step 5: Disposal Request Once a waste container is full, or if it has been in storage for an extended period, contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and proper disposal according to institutional and regulatory guidelines.
Disposal Workflow
The following diagram illustrates the logical flow for the proper disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound waste.
References
Navigating the Unknown: A Safety Protocol for Handling PSB-KK1415
FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS.
This document provides essential safety and logistical guidance for the handling of PSB-KK1415. In the absence of a specific Safety Data Sheet (SDS), this protocol is based on established best practices for managing novel or uncharacterized chemical compounds. All personnel must treat this compound as a potentially hazardous substance and adhere to the following procedures to minimize exposure risk. A thorough risk assessment is mandatory before commencing any work.
Immediate Safety and Handling Precautions
Given the unknown toxicological properties of this compound, a conservative approach to personal protective equipment (PPE) is required. The following table outlines the recommended PPE for various laboratory activities.
| Activity | Recommended Personal Protective Equipment (PPE) | Rationale |
| Weighing and Dispensing (Solid Form) | - Full-face powered air-purifying respirator (PAPR) or a fit-tested N95 respirator as a minimum. - Chemical splash goggles and a face shield. - Double-gloving with chemically resistant gloves (e.g., nitrile). - Chemical-resistant laboratory coat or apron. - Closed-toe, non-perforated, and chemically resistant safety shoes. | High risk of aerosolization and inhalation of fine particles. A complete barrier is necessary to prevent exposure through all potential routes.[1] |
| Solution Preparation and Handling | - Chemical splash goggles. - Chemically resistant gloves (nitrile recommended). - Laboratory coat. - Closed-toe shoes. | Reduced risk of aerosolization compared to handling powders, but the potential for splashes and skin contact remains. |
| General Laboratory Operations | - Safety glasses with side shields. - Laboratory coat. - Nitrile gloves. - Closed-toe shoes. | Basic level of protection for tasks with a low risk of direct exposure. |
Operational Plan: A Step-by-Step Guide to Safe Handling
A systematic workflow is critical to ensure safety when working with an uncharacterized substance like this compound.
Preparation and Engineering Controls
-
Risk Assessment: Before any experiment, conduct a thorough risk assessment that considers the quantity of this compound to be used, the procedures to be performed, and potential routes of exposure.[2][3][4]
-
Fume Hood: All manipulations of this compound, especially the handling of its solid form, must be performed in a certified chemical fume hood to minimize the risk of inhalation.[5]
-
Emergency Equipment: Ensure that a safety shower, eyewash station, and appropriate spill cleanup materials are readily accessible.[5]
Experimental Procedure
-
Minimize Quantities: Use the smallest amount of this compound necessary for the experiment to reduce waste and potential exposure.
-
Avoid Inhalation: When handling the solid compound, use a disposable weigh boat and handle it with forceps to avoid creating dust.
-
Container Management: Keep all containers with this compound covered when not in immediate use.
Post-Experiment Cleanup
-
Decontamination: After the experiment, decontaminate all work surfaces with an appropriate solvent.
-
PPE Removal: Carefully doff PPE, removing the outer gloves first, and dispose of them in the designated hazardous waste container.
-
Personal Hygiene: Wash hands thoroughly with soap and water after completing work and before leaving the laboratory.[6]
Disposal Plan: Managing this compound Waste
All waste generated from handling this compound must be treated as hazardous waste to protect human health and the environment.
| Waste Type | Disposal Procedure |
| Contaminated Solid Waste (e.g., pipette tips, weigh boats, paper towels) | - Collect in a designated, puncture-resistant, and sealed container. - Label clearly as "Hazardous Waste" with the name of the compound. |
| Contaminated Liquid Waste (e.g., solvents, reaction mixtures) | - Collect in a sealed, chemically compatible container. - Do not mix with other waste streams unless compatibility is confirmed. - Label clearly as "Hazardous Waste" with the full chemical names of the contents. |
| Contaminated PPE (e.g., gloves, lab coat) | - Carefully remove to avoid self-contamination. - Place in a sealed bag or container labeled as "Hazardous Waste". |
All hazardous waste must be disposed of through your institution's approved hazardous waste management program.[7][8]
Experimental Workflow and Safety Protocol
The following diagram illustrates the logical flow of operations for the safe handling of this compound, from initial preparation to final disposal.
References
- 1. benchchem.com [benchchem.com]
- 2. sbnsoftware.com [sbnsoftware.com]
- 3. Quick Guide to Risk Assessment for Hazardous Chemicals | Worcester Polytechnic Institute [wpi.edu]
- 4. sia-toolbox.net [sia-toolbox.net]
- 5. benchchem.com [benchchem.com]
- 6. artsci.usu.edu [artsci.usu.edu]
- 7. danielshealth.com [danielshealth.com]
- 8. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
